Methyl benzilate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFIHTFNTGQZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058804 | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-89-1 | |
| Record name | Methyl benzilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzilate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl benzilate | |
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| Record name | Methyl benzilate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl benzilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.902 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL BENZILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692D4TH3BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Benzilate (CAS 76-89-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzilate (CAS 76-89-1) is a chemical compound with the molecular formula C₁₅H₁₄O₃. It is the methyl ester of benzilic acid. Primarily utilized as an intermediate in organic synthesis, it serves as a valuable building block in the preparation of various fine chemicals and active pharmaceutical ingredients. Notably, this compound has been identified as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, indicating its potential for investigation in neuropharmacology and drug development programs targeting the cholinergic system. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 76-89-1 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Melting Point | 73-76 °C | [3][4] |
| Boiling Point | 187 °C at 13 mmHg | [3] |
| Density | 1.189 g/cm³ | [4] |
| Solubility | Soluble in methanol (B129727). Insoluble in water. | [2] |
| Appearance | White crystalline powder | [5] |
| LogP | 2.09550 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from benzilic acid and methanol using sulfuric acid as a catalyst.
3.1.1. Materials
-
Benzilic acid
-
Methanol
-
Concentrated sulfuric acid
-
20% Sodium carbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Ethyl acetate (B1210297)
-
Petroleum ether
3.1.2. Procedure
-
To a well-stirred mixture of benzilic acid (80 mmol) and methanol (90 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (94 mmol, 5 mL) at room temperature.[8]
-
Heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours.[8]
-
Cool the reaction mixture to room temperature and carefully add 100 mL of a 20% sodium carbonate solution to neutralize the acid.[8]
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[8]
-
Combine the organic layers and wash with 100 mL of water.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]
3.1.3. Purification
-
For minor impurities, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[8]
3.1.4. Characterization
-
The purity and identity of the synthesized this compound can be confirmed using NMR, IR, and MS as referenced in the spectroscopic data section.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Benzilate: A Comprehensive Technical Overview for Drug Development Professionals
An in-depth guide to the molecular properties, synthesis, and applications of Methyl Benzilate, a key intermediate in pharmaceutical research and development.
This compound, a methyl ester of benzilic acid, is a significant chemical compound utilized primarily as an intermediate in the synthesis of various pharmaceuticals. Its molecular structure and reactive groups make it a versatile building block for more complex molecules. This technical guide provides a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and its applications in the field of drug development.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for researchers and chemists.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Registry Number | 76-89-1 | [1][2][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 73-76 °C | [3][5] |
| Boiling Point | 187 °C at 13 mmHg | [3][5] |
| Solubility | Soluble in methanol, insoluble in water. | [5] |
| IUPAC Name | methyl 2-hydroxy-2,2-diphenylacetate | [1] |
Synthesis of this compound
This compound is synthesized through a multi-step process commencing from benzoin (B196080). The following is a detailed experimental protocol for its production.[5]
Experimental Protocol:
Part 1: Preparation of Benzoin
-
Combine 4 liters of benzaldehyde (B42025) and 6 liters of ethanol (B145695) in a suitable reaction vessel.
-
Add a solution of 60g of sodium cyanide dissolved in water.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture, then filter to collect the precipitate.
-
Wash the collected solid with water and dry to yield benzoin.
Part 2: Preparation of Diphenylhydroxyacetic Acid (Benzilic Acid)
-
Mix 8 kg of the wet benzoin product with 15 liters of water, 58 kg of 16% sodium hydroxide (B78521) solution, and 2 kg of potassium bromate.
-
Heat and stir the mixture for 4 hours.
-
Dilute the reaction mixture with a double volume of water and then cool.
-
Acidify the mixture with dilute sulfuric acid to a pH of 7-8 and filter.
-
Further acidify the filtrate to a pH of 1-2 and filter again to collect the crude benzilic acid.
Part 3: Esterification to this compound
-
Combine 4 kg of the obtained diphenylhydroxyacetic acid with 5 liters of methanol.
-
Carefully add 150 ml of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2 hours to facilitate the esterification reaction.
-
Following the reflux, proceed with standard work-up procedures to isolate and purify the this compound product.
Applications in Drug Development
This compound serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility spans across different areas of fine chemical synthesis, particularly in the creation of Active Pharmaceutical Ingredients (APIs).[4]
References
Methyl benzilate chemical structure and formula
An In-depth Technical Guide to Methyl Benzilate
This guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of this compound, targeted at researchers, scientists, and professionals in drug development.
Chemical Identity
This compound is an ester of benzilic acid and methanol. Its IUPAC name is methyl 2-hydroxy-2,2-diphenylacetate.[1][2] It is also known by other names such as methyl diphenylglycolate and benzilic acid, methyl ester.[1][2]
Chemical Formula: C₁₅H₁₄O₃[1][2]
Molecular Weight: 242.27 g/mol [2]
CAS Registry Number: 76-89-1[1][2][3]
Below is a diagram representing the logical relationship of its identifiers.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 73-77 °C | [3][4] |
| Boiling Point | 187 °C at 13 mmHg | [4] |
| Solubility | Soluble in methanol, insoluble in water | [4] |
| Vapor Pressure | 0.000134 mmHg at 25°C | [4] |
| pKa | 11.38 ± 0.29 (Predicted) | [4] |
Synthesis of this compound
This compound is commonly synthesized via the esterification of benzilic acid with methanol, catalyzed by an acid such as sulfuric acid.
Experimental Protocol: Esterification of Benzilic Acid
This protocol is based on a general procedure for ester synthesis.[5]
Materials:
-
Benzilic acid (80 mmol)
-
Methanol (90 mmol)
-
Acetonitrile (162 mmol)
-
Concentrated Sulfuric Acid (98%, 94 mmol, 5 mL)
-
20% Sodium Carbonate solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
To a well-stirred mixture of benzilic acid, methanol, and acetonitrile, slowly add concentrated sulfuric acid at room temperature.
-
Heat the mixture to 80-85 °C and maintain this temperature for 16-18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by adding 20% sodium carbonate solution (100 mL).
-
Extract the product into dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by silica (B1680970) gel chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether (1:9) as the eluent.
The following diagram illustrates the workflow for the synthesis of this compound.
Analytical Data
The characterization of this compound is typically performed using various spectroscopic methods. The National Institute of Standards and Technology (NIST) provides spectral data for this compound, including:
-
Mass Spectrometry (Electron Ionization) [6]
-
Gas Chromatography [6]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [2]
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[7] A notable application is in the preparation of 3-quinuclidinyl benzilate, a potent anticholinergic agent.[8] The synthesis involves the transesterification of this compound with 3-quinuclidinol.
Role as a Chemical Precursor
As a chemical intermediate, this compound's primary role is to act as a building block for more complex molecules. There is no significant body of research indicating its direct involvement in biological signaling pathways. Its utility lies in its chemical reactivity to form other target compounds.
The following diagram illustrates the logical relationship of this compound as a precursor.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ベンジル酸メチル | this compound | 76-89-1 | 東京化成工業株式会社 [tcichemicals.com]
- 4. This compound [chembk.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound, 98%, Thermo Scientific Chemicals 250 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 8. US3899497A - Preparation of 3-quinuclidinyl benzilate - Google Patents [patents.google.com]
physical and chemical properties of Methyl benzilate.
An In-depth Technical Guide to Methyl Benzilate
Introduction
This compound (CAS No: 76-89-1), also known as Methyl 2-hydroxy-2,2-diphenylacetate, is a significant chemical intermediate in the fields of pharmaceutical and fine chemical synthesis.[1][2][3] Its molecular structure, featuring a methyl ester and a hydroxyl group attached to a carbon atom bearing two phenyl rings, makes it a versatile building block for more complex molecules.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and relevant safety information for researchers, scientists, and drug development professionals.
General and Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[4] The quantitative properties are summarized in the tables below for ease of reference.
Table 1: General Information and Identifiers
| Property | Value | Reference |
| IUPAC Name | methyl 2-hydroxy-2,2-diphenylacetate | [5] |
| Synonyms | Benzilic acid methyl ester, Methyl diphenylglycolate | [5][6] |
| CAS Number | 76-89-1 | [6] |
| Molecular Formula | C₁₅H₁₄O₃ | [5][6][7] |
| Molecular Weight | 242.27 g/mol | [5][6] |
| Appearance | White to light yellow, powder to crystal | [2] |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 73 - 77 °C | [7] |
| Boiling Point | 187 °C @ 13 mmHg | [7][8][9] |
| Density | 1.15 - 1.19 g/cm³ (estimate) | [7][9] |
| Water Solubility | Insoluble | [7][8] |
| Solvent Solubility | Soluble in methanol (B129727) | [7][8] |
| Vapor Pressure | 0.000134 mmHg @ 25 °C | [7] |
| pKa | 11.38 ± 0.29 (Predicted) | [7] |
| LogP | 2.09550 | [9] |
Chemical Properties and Reactivity
This compound is an ester that exhibits reactivity typical of this functional group.
-
Hydrolysis : It can be hydrolyzed under basic conditions to yield benzilic acid and methanol. The related compound, methyl benzoate (B1203000), undergoes hydrolysis with aqueous NaOH to give methanol and sodium benzoate.[10]
-
Reactivity with Oxidizers : It reacts with strong oxidizing agents.
-
Stability : The compound is stable in air. For storage, it should be kept in a cool, dry place in a tightly sealed container.[4][11]
Spectral Information
Comprehensive spectral data are available for the characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Description | Reference |
| ¹H NMR | Spectrum available (400 MHz in CDCl₃) | [5][9][12] |
| ¹³C NMR | Spectrum available (in CDCl₃) | [9] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available | [5][6][9][13] |
| Infrared (IR) | Spectra available from KBr pellet and vapor phase techniques | [5][6][9][14] |
| Raman | Spectrum available | [5][9] |
Experimental Protocols
Synthesis via Fischer Esterification
This compound can be synthesized by the acid-catalyzed esterification of benzilic acid with methanol.[15]
Materials:
-
Benzilic acid (80 mmol)
-
Methanol (90 mmol)
-
Acetonitrile (162 mmol)
-
Concentrated Sulfuric Acid (98%, 94 mmol, 5 mL)
-
20% Sodium Carbonate Solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a well-stirred mixture of benzilic acid, methanol, and acetonitrile, slowly add concentrated sulfuric acid at room temperature.[15]
-
Heat the mixture to 80-85 °C and maintain this temperature for 16-18 hours.[15]
-
After the reaction is complete, cool the mixture to room temperature.[15]
-
Carefully add 100 mL of 20% sodium carbonate solution to neutralize the excess acid.[15]
-
Extract the product into dichloromethane (2 x 50 mL).[15]
-
Combine the organic layers and wash with 100 mL of water.[15]
-
Dry the organic layer over anhydrous sodium sulfate.[15]
-
Concentrate the solution under reduced pressure to obtain the crude this compound. The yield is reported to be between 97-99%.[15]
Purification:
-
If minor impurities are present, the product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether (1:9) as the eluent.[15]
Caption: Synthesis and Purification Workflow for this compound.
Safety and Handling
This compound is classified as harmful if swallowed.[5][16] Standard laboratory safety precautions should be observed when handling this chemical.
-
Personal Protective Equipment (PPE) : Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent eye and skin contact.[4][11]
-
Handling : Avoid breathing dust, vapor, mist, or gas. Use with adequate ventilation. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[4][11][17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][17]
-
First Aid :
-
Eyes : Flush with plenty of water for at least 15 minutes.[4][11]
-
Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][11]
-
Ingestion : If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.[16]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration.[4][11]
-
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 250 g | Request for Quote [thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [chembk.com]
- 8. chemwhat.com [chemwhat.com]
- 9. guidechem.com [guidechem.com]
- 10. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 11. img.guidechem.com [img.guidechem.com]
- 12. This compound(76-89-1) 1H NMR spectrum [chemicalbook.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl benzilate from benzilic acid and methanol (B129727). The primary method detailed is the Fischer-Speier esterification, a reliable and high-yielding acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow to support research and development in the pharmaceutical and chemical industries. This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1]
Reaction Overview: Fischer-Speier Esterification
The synthesis of this compound from benzilic acid and methanol is achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (benzilic acid) with an alcohol (methanol) to produce an ester (this compound) and water.[2][3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water produced is removed.[4][5] Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and phosphoric acid.[2][3]
Reaction Equation:
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Benzilic Acid (C₁₄H₁₂O₃) Molecular Weight | 228.24 g/mol | |
| Methanol (CH₃OH) Molecular Weight | 32.04 g/mol | |
| Product | ||
| This compound (C₁₅H₁₄O₃) Molecular Weight | 242.27 g/mol | [6][7] |
| Melting Point | 73-77 °C | [7] |
| Boiling Point | 187 °C at 13 mmHg | [7] |
| Appearance | White to light yellow powder or crystals | [1] |
| Solubility | Soluble in methanol, insoluble in water | [7] |
| Reaction Conditions & Yield | ||
| Catalyst | Sulfuric Acid (98%) | [6] |
| Solvent | Acetonitrile (B52724) | [6] |
| Temperature | 80-85 °C | [6] |
| Reaction Time | 16-18 hours | [6] |
| Yield | 97-99% | [6] |
| Purity | NMR pure in most cases | [6] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures.[6]
Materials:
-
Benzilic acid
-
Methanol
-
Acetonitrile
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Stirrer
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a well-stirred round-bottom flask, combine benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (98%, 94 mmol, 5 mL) to the mixture at room temperature.
-
Heating: Gradually heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours under reflux.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add it to a 20% sodium carbonate solution (100 mL) to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary): For most preparations, the product is NMR pure.[6] If minor impurities are present, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.
Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Fischer esterification for the synthesis of this compound. The process begins with the protonation of the carbonyl oxygen of benzilic acid, followed by nucleophilic attack by methanol.
Caption: Fischer esterification mechanism for this compound synthesis.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure, from the initial setup to the final purification of the product.
Caption: Workflow for the synthesis and purification of this compound.
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol is toxic and flammable.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling of these solvents should be performed in a well-ventilated fume hood.
-
The reaction should be monitored to ensure the temperature remains within the specified range.
This guide provides a thorough foundation for the synthesis of this compound. For further details on the characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure and purity.[6][8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [chembk.com]
- 8. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of Methyl Benzilate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl benzilate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products. While specific quantitative solubility data for this compound is not widely available in published literature, this guide consolidates available qualitative information, presents quantitative data for the closely related compound benzilic acid for comparative analysis, and provides a detailed experimental protocol for determining solubility.
Principles of Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with its ester functional group and two phenyl rings, is a moderately polar molecule. Therefore, it is expected to exhibit good solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.
Qualitative Solubility of this compound
Based on available chemical literature and safety data sheets, the following table summarizes the qualitative solubility of this compound in various common organic solvents.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Diethyl Ether | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Readily Soluble |
| Trichloroethylene | Chlorinated | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Common Organic Solvents | Various | Readily Soluble[1] |
| Water | Polar Protic | Insoluble |
Quantitative Solubility of Benzilic Acid (A Structurally Similar Compound)
In the absence of specific quantitative data for this compound, the solubility of benzilic acid, its parent carboxylic acid, can provide valuable insights. Benzilic acid shares the same core diphenyl hydroxy-acetic acid structure. The following data for benzilic acid was determined at 298.15 K (25 °C).[2]
Table 2: Quantitative Solubility of Benzilic Acid in Various Organic Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x₁) | Solubility ( g/100g Solvent)¹ |
| Ethanol | 0.283 | 114.9 |
| 1-Propanol | 0.269 | 91.5 |
| 2-Propanol | 0.244 | 78.4 |
| 1-Butanol | 0.259 | 74.2 |
| 2-Butanol | 0.228 | 63.0 |
| 2-Methyl-1-propanol | 0.229 | 63.4 |
| 1-Pentanol | 0.246 | 62.8 |
| 1-Hexanol | 0.233 | 53.6 |
| 1-Heptanol | 0.221 | 46.8 |
| Diethyl Ether | 0.297 | 93.9 |
| Methyl tert-Butyl Ether | 0.227 | 52.8 |
| Acetone | - | Slightly Soluble[3] |
| Water | 0.00014 | 0.176 (at 25°C)[4] |
¹Calculated from mole fraction data for illustrative purposes.
It is important to note that while benzilic acid provides a useful comparison, the esterification of the carboxylic acid to form this compound will alter its polarity and hydrogen bonding capabilities, thus affecting its solubility profile. Generally, the ester will be slightly less polar than the carboxylic acid.
Experimental Protocol for Solubility Determination: Gravimetric Shake-Flask Method
The following is a detailed protocol for the experimental determination of the solubility of a solid organic compound such as this compound in an organic solvent. This method, a variation of the widely used shake-flask technique, relies on gravimetric analysis to quantify the amount of dissolved solute.[5][6]
4.1. Materials and Equipment
-
This compound (or other solid solute)
-
Selected Organic Solvent(s)
-
Analytical Balance (± 0.0001 g)
-
Thermostatic Shaker or Water Bath
-
Vials with airtight caps
-
Syringe Filters (0.45 µm, solvent-compatible)
-
Pipettes and Volumetric Flasks
-
Evaporating Dish or Pre-weighed Beakers
-
Drying Oven
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed evaporating dish or beaker. This step is critical to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporating dish containing the filtered saturated solution.
-
Place the evaporating dish in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. A gentle stream of nitrogen can be used to accelerate this process.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
4.3. Calculation of Solubility
The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.
-
Mass of dissolved solute (m_solute): (Weight of dish + solute) - (Weight of empty dish)
-
Mass of solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + solute)
-
Volume of solvent (V_solvent): Mass of solvent / Density of solvent (at the experimental temperature)
-
Solubility ( g/100 mL): (m_solute / V_solvent) * 100
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationship of Solubility
The following diagram illustrates the factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl benzilate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key vibrational frequencies, details the experimental protocols for obtaining the IR spectrum, and presents a logical workflow for the analysis.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule.
This compound (C₁₅H₁₄O₃) is an ester containing a hydroxyl group, a carbonyl group, a methyl ester group, and two phenyl rings.[1][2][3] Each of these functional groups gives rise to characteristic absorption bands in the IR spectrum, allowing for its identification and characterization.
Quantitative Analysis of this compound IR Spectrum
The infrared spectrum of this compound exhibits several key absorption bands that are indicative of its molecular structure. The precise wavenumbers can vary slightly depending on the sample preparation method and the physical state of the sample (solid, liquid, or gas). The following table summarizes the principal vibrational modes and their expected absorption ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3500 | O-H stretch | Hydroxyl (-OH) | Medium |
| 3100-3000 | C-H stretch (aromatic) | Phenyl rings | Medium |
| ~2950 | C-H stretch (aliphatic) | Methyl group (-CH₃) | Medium |
| ~1730 | C=O stretch (ester) | Carbonyl (C=O) | Strong |
| 1600-1450 | C=C stretch (in-ring) | Phenyl rings | Medium |
| ~1440 | C-H bend (aliphatic) | Methyl group (-CH₃) | Medium |
| 1300-1100 | C-O stretch (ester and tertiary alcohol) | C-O bonds | Strong |
| ~700 | C-H out-of-plane bend (aromatic) | Phenyl rings | Strong |
Experimental Protocols for Obtaining the IR Spectrum
The quality of an IR spectrum is highly dependent on the sample preparation technique. This compound, being a solid at room temperature, is typically analyzed using the KBr pellet method or Attenuated Total Reflectance (ATR)-FTIR spectroscopy. For specialized applications, gas-phase IR spectroscopy can also be employed.
KBr Pellet Method
This traditional method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.
Methodology:
-
Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any adsorbed moisture.[4] Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample.[5] Gently but thoroughly mix the sample and KBr to ensure a homogenous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[6] Using a vacuum port on the die during pressing can help in removing trapped air and moisture, resulting in a more transparent pellet.[4]
-
Spectral Acquisition: Carefully remove the resulting thin, transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the background spectrum using a pure KBr pellet. Then, acquire the sample spectrum.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.
Methodology:
-
Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.[7] Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to press the solid sample firmly and evenly against the crystal surface to ensure good contact.
-
Spectral Acquisition: Acquire the IR spectrum. After the measurement, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.
Gas-Phase IR Spectroscopy
This method is used to study the vibrational and rotational spectra of volatile compounds in the gaseous state.
Methodology:
-
Sample Introduction: A small amount of this compound is heated in a sample introduction chamber connected to a gas cell. The vaporized sample is then introduced into the evacuated gas cell to a desired pressure.
-
Gas Cell: The gas cell is equipped with windows transparent to IR radiation (e.g., KBr or NaCl) and is placed in the beam path of the spectrometer. Long-path gas cells can be used for samples at low concentrations.[8]
-
Spectral Acquisition: A background spectrum of the evacuated gas cell is first recorded. The IR spectrum of the gaseous sample is then acquired. The temperature and pressure of the gas should be kept constant for accurate and reproducible results.[9]
Logical Workflow for this compound IR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of the this compound IR spectrum, from sample preparation to final interpretation.
Conclusion
The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure. By understanding the characteristic absorption bands and employing appropriate experimental techniques, researchers can effectively identify and characterize this compound. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, enabling accurate and reproducible IR spectral analysis.
References
- 1. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Benzilate
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl benzilate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of small organic molecules. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations of the molecular structure and analytical workflow.
Chemical Structure and Overview
This compound, also known as methyl 2-hydroxy-2,2-diphenylacetate, has the chemical formula C₁₅H₁₄O₃.[1][2][3] Its structure features a central quaternary carbon atom bonded to a hydroxyl group, a methyl ester, and two phenyl rings. This molecular arrangement gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which are invaluable for its identification and characterization.
Caption: Chemical structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is typically recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[2][4] The spectrum displays signals corresponding to the aromatic protons of the two phenyl rings, the hydroxyl proton, and the methyl protons of the ester group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (C₆H₅)₂ |
| ~5.0 (variable) | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
| 3.83 | Singlet | 3H | Methyl protons (-OCH₃) |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration, temperature, and solvent purity.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The spectrum is generally recorded in deuterated chloroform (CDCl₃).[2][5]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 174.5 | Carbonyl carbon (C=O) |
| 142.0 | Aromatic C1 (ipso-carbon) |
| 128.5 | Aromatic C2/C6 or C3/C5 |
| 128.0 | Aromatic C4 |
| 127.5 | Aromatic C3/C5 or C2/C6 |
| 82.5 | Quaternary carbon (Cα) |
| 53.0 | Methyl carbon (-OCH₃) |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of small organic molecules like this compound is outlined below.[6][7]
4.1 Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm as a reference point for chemical shifts.[7][8]
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.[6]
-
Cap the NMR tube securely.
4.2 NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment generally requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]
4.3 Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.[10]
Caption: A logical workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectral data are essential for the unambiguous structural confirmation of this compound. The characteristic chemical shifts and signal multiplicities directly correspond to its unique molecular structure, featuring two phenyl rings, a hydroxyl group, and a methyl ester attached to a central quaternary carbon. The provided data and protocols offer a foundational guide for researchers working with this and similar small organic molecules, facilitating accurate and efficient structural analysis in a drug discovery and development context.
References
- 1. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound(76-89-1) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(76-89-1) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. omicsonline.org [omicsonline.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Mass Spectrometry (MS) Fragmentation Pattern of Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry (MS) fragmentation pattern of methyl benzilate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification and characterization. This document details the fragmentation pathways, presents quantitative data in a structured format, and outlines a typical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
Introduction to this compound and its Mass Spectrometric Analysis
This compound (C₁₅H₁₄O₃) is the methyl ester of benzilic acid.[1][2][3] Its chemical structure consists of a central quaternary carbon atom bonded to two phenyl groups, a hydroxyl group, and a methoxycarbonyl group. With a molecular weight of approximately 242.27 g/mol , its analysis by mass spectrometry, particularly following electron ionization (EI), reveals a characteristic and reproducible fragmentation pattern that is crucial for its identification.[1][2][3]
The fragmentation of this compound under EI-MS conditions is governed by the relative stability of the resulting carbocations and radical species. The presence of phenyl groups and the ester functionality dictates the primary cleavage pathways, leading to the formation of several key fragment ions.
Mass Spectrometry Data of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks observed at mass-to-charge ratios (m/z) of 183, 105, and 77.[1] The molecular ion peak at m/z 242 is often of low abundance or not observed at all, which is common for molecules that readily fragment.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, along with their proposed elemental compositions and relative intensities.
| m/z | Proposed Elemental Composition | Relative Intensity (%) |
| 183 | [C₁₃H₉O]⁺ | 100 (Base Peak) |
| 105 | [C₇H₅O]⁺ | ~60-70 |
| 77 | [C₆H₅]⁺ | ~40-50 |
| 51 | [C₄H₃]⁺ | ~15-25 |
| 242 | [C₁₅H₁₄O₃]⁺• | Low to absent |
Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and analytical conditions.
Proposed Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion ([M]⁺•) at m/z 242 proceeds through a series of characteristic cleavage events. The most favorable pathways involve the formation of highly stable, resonance-stabilized cations.
Formation of the Base Peak at m/z 183
The base peak at m/z 183 is attributed to the diphenylmethyl cation with a carbonyl group, [ (C₆H₅)₂CO]⁺. This stable ion is formed via the loss of the methoxycarbonyl radical (•COOCH₃) and a hydrogen atom from the molecular ion, or more likely through a concerted mechanism involving the cleavage of the C-C bond adjacent to the hydroxyl group and the ester functionality. A plausible initial step is the alpha-cleavage involving the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), which would lead to an ion at m/z 183.
Formation of the Fragment Ion at m/z 105
The prominent fragment at m/z 105 is the benzoyl cation, [C₆H₅CO]⁺. This ion is likely formed from the further fragmentation of the m/z 183 ion through the loss of a phenyl radical (•C₆H₅, 77 Da).
Formation of the Fragment Ion at m/z 77
The fragment ion at m/z 77 corresponds to the phenyl cation, [C₆H₅]⁺. This can be formed by the loss of a carbonyl group (CO, 28 Da) from the benzoyl cation (m/z 105).
The proposed fragmentation pathway is illustrated in the diagram below.
Experimental Protocol for GC-MS Analysis
The following protocol provides a general framework for the analysis of this compound using gas chromatography-mass spectrometry. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound. The choice of extraction solvent and SPE sorbent should be optimized based on the sample matrix.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: 40-300 amu.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
-
Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
-
Fragmentation Pattern Analysis: Manually inspect the mass spectrum to confirm the presence of the characteristic fragment ions (m/z 183, 105, 77).
Logical Workflow for Compound Identification
The general workflow for the identification of a compound like this compound using GC-MS involves several key steps, from sample introduction to final confirmation. This logical process ensures a systematic and reliable identification.
References
A Comprehensive Technical Review on the Synthesis of Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the primary synthetic routes for methyl benzilate (C₁₅H₁₄O₃), a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the experimental protocols for key synthetic methodologies, presents quantitative data in a comparative format, and illustrates the reaction pathways to facilitate a comprehensive understanding of the synthesis of this compound.
Fischer-Speier Esterification of Benzilic Acid with Methanol (B129727)
The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification of benzilic acid with methanol, catalyzed by a strong acid. This equilibrium-driven process typically utilizes an excess of methanol to shift the equilibrium towards the product.
Experimental Protocol
Materials:
-
Benzilic Acid
-
Methanol (absolute)
-
Concentrated Sulfuric Acid (98%)
-
Acetonitrile (B52724) (optional solvent)
-
Dichloromethane (B109758) (for extraction)
-
20% Sodium Carbonate solution
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel (for chromatography, if needed)
-
Ethyl Acetate (B1210297) and Petroleum Ether (for chromatography)
Procedure: [1]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).
-
With vigorous stirring, slowly add concentrated sulfuric acid (5 mL, 94 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to 100 mL of a 20% sodium carbonate solution to neutralize the excess acid.
-
Extract the aqueous mixture with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, purify the product via silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.
Reaction Pathway
References
Methyl Benzilate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Methyl benzilate (CAS No. 76-89-1). The following sections detail the physical and chemical properties, toxicological data, personal protective equipment (PPE) recommendations, emergency procedures, and relevant experimental protocols to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | [2][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 73 - 76 °C | [4][5] |
| Boiling Point | 187 °C @ 13 mmHg | [4][5] |
| Solubility | Insoluble in water. Soluble in methanol. | [3][5] |
| CAS Number | 76-89-1 | [4] |
| EINECS Number | 200-991-1 | [1] |
Hazard Identification and Toxicological Summary
This compound is classified as harmful if swallowed.[4][2] It may also cause irritation to the skin, eyes, and respiratory tract.[1][4] The toxicological properties of this material have not been fully investigated.[1][4]
GHS Classification: According to aggregated GHS information, this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[2]
Potential Health Effects: [1][4]
-
Ingestion: Harmful if swallowed. May cause irritation of the digestive tract, nausea, vomiting, and diarrhea.[1][4]
-
Inhalation: May cause respiratory tract irritation. May be harmful if inhaled.[1][4]
-
Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.[1][4]
Handling and Storage
Proper handling and storage procedures are crucial for minimizing exposure risks.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash thoroughly after handling.[1]
-
Use with adequate ventilation to keep airborne concentrations low.[1][4]
-
Minimize dust generation and accumulation.[1]
-
Do not ingest or inhale.[4]
Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Store away from incompatible substances, such as strong oxidizing agents.[1][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE Type | Specification | Reference |
| Eye Protection | Chemical splash goggles or safety glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][4] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. | [1][4] |
| Clothing | Wear appropriate protective clothing to prevent skin exposure. | [1][4] |
| Respiratory Protection | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][4] |
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
First Aid and Emergency Procedures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures | Reference |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1][4] |
| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1][4] |
| Ingestion | Get medical aid. Wash mouth out with water. Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. | [1][4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][4] |
Spills and Leaks: In the event of a spill, clean it up immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions and provide ventilation. Vacuum or sweep up the material and place it into a suitable, dry disposal container.[1]
Experimental Protocols for Toxicity Assessment
The hazard classifications for this compound are based on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the key experimental methodologies used to determine acute oral toxicity, and skin and eye irritation.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.[6]
-
Procedure:
-
Animals are fasted prior to dosing.[7]
-
A starting dose (selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight) is administered orally by gavage to a group of three animals.[6]
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6][7]
-
The outcome (number of animals that die or develop signs of toxicity) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no or minimal toxicity is observed, a higher dose may be tested in another group of animals.
-
-
-
Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, autonomic, and central nervous systems. Body weight is recorded before dosing and weekly thereafter. A gross necropsy of all animals is performed at the end of the study.[7]
Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method is used to identify chemicals that have the potential to cause skin irritation.[3]
-
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[3][8] The potential for skin irritation is determined by the reduction in cell viability.[9]
-
Procedure:
-
The test substance is applied to the surface of the RhE tissue.[8]
-
After a specific exposure period, the substance is removed by rinsing.[8]
-
The viability of the tissue is measured using a cell viability assay, typically the MTT assay. In this assay, the vital dye MTT is converted to a blue formazan (B1609692) salt by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10]
-
-
Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[3][9]
Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[11][12] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[11][12]
-
Animal Model: The albino rabbit is the preferred species for this test.[13]
-
Procedure:
-
A single dose of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye.[13]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[14]
-
Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.
-
The duration of the observation period is typically up to 21 days to assess the reversibility of the effects.[11][14]
-
-
Pain Management: To reduce animal distress, the use of topical anesthetics and systemic analgesics is recommended.[11][13]
References
- 1. researchgate.net [researchgate.net]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. mbresearch.com [mbresearch.com]
- 9. iivs.org [iivs.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
A Technical Guide to High-Purity Methyl Benzilate for Research and Pharmaceutical Development
For researchers, scientists, and drug development professionals, sourcing high-purity chemical intermediates is a critical step in ensuring the reliability, reproducibility, and safety of their work. Methyl benzilate (CAS No. 76-89-1), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This in-depth technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its synthesis and purification, and validated analytical methods for quality control.
Commercial Suppliers and Quantitative Specifications
High-purity this compound is available from a range of chemical suppliers, often marketed for use as a pharmaceutical intermediate or reference standard.[1][2] The quality and purity of the material can vary between suppliers, making a thorough evaluation of their product specifications essential. While some suppliers provide detailed Certificates of Analysis (CoA) with each batch, others may offer more general specification sheets.[3][4]
For drug development applications, a purity of 99% or higher is often required to minimize the presence of impurities that could affect the outcome of subsequent reactions or the safety profile of the final API.[1] The data presented below has been compiled from publicly available product information. It is important to note that batch-to-batch variability is possible, and it is always recommended to obtain a batch-specific CoA for critical applications.
| Supplier | Purity Specification | Assay Method | Melting Point (°C) | Appearance |
| Thermo Scientific Chemicals | ≥97.5% to 98% | GC | 71.0 - 77.0 | White crystals or powder |
| Simson Pharma Limited | High Quality | CoA provided | Not specified | Not specified |
| Cleanchem | Custom Synthesis | CoA provided | Not specified | Not specified |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | 73.0 - 77.0 | White to light yellow powder to crystal |
| Weifang Yangxu Group | 99% | Not specified | Not specified | Not specified |
| Sigma-Aldrich (AldrichCPR) | Not specified* | Not specified | Not specified | Not specified |
*Sigma-Aldrich notes that for their AldrichCPR line, the buyer assumes responsibility for confirming product identity and purity.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of high-purity this compound, based on established chemical principles and published procedures.
Synthesis of this compound via Fischer Esterification
A common and straightforward method for synthesizing this compound is the Fischer esterification of benzilic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[5]
Materials:
-
Benzilic acid (1 equivalent)
-
Methanol (excess, as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount)
-
Dichloromethane (B109758) (for extraction)
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzilic acid (e.g., 80 mmol) and methanol (e.g., 90 mmol).
-
While stirring, slowly add concentrated sulfuric acid (e.g., 5 mL).
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 16-18 hours.[5]
-
After cooling to room temperature, slowly add the reaction mixture to a 20% sodium carbonate solution (100 mL) to neutralize the excess acid.
-
Extract the aqueous mixture with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[5]
Purification of this compound
For applications requiring high purity, the crude product from the synthesis must be purified to remove unreacted starting materials, by-products, and residual solvent.
1. Recrystallization:
-
Principle: This technique relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.
-
Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate (B1210297) and petroleum ether).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
2. Silica (B1680970) Gel Chromatography:
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through it.
-
Protocol:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Dissolve the crude this compound in a minimum amount of the mobile phase.
-
Load the sample onto the top of the column.
-
Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:9 ethyl acetate:petroleum ether).[5]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Analytical Methods for Purity Assessment
To ensure the quality and purity of this compound, a combination of analytical techniques should be employed.[6][7]
1. Gas Chromatography (GC):
-
Principle: Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
-
Typical Parameters:
-
Column: A non-polar capillary column, such as one with a methyl silicone stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Program: A temperature gradient, for example, starting at 150°C and ramping up to 250°C.
-
-
Data Interpretation: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: A highly sensitive and versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.
-
Typical Parameters:
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detector: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
-
Data Interpretation: Similar to GC, purity is assessed by the relative peak area. HPLC is particularly useful for identifying non-volatile impurities.
3. Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can be used to identify and quantify impurities with distinct spectral signatures.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., ester carbonyl, hydroxyl group, and aromatic rings) and can be compared against a reference spectrum.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with GC (GC-MS) or HPLC (LC-MS) to identify unknown impurities.[9]
Visualizing Workflows and Pathways
To further clarify the processes involved in obtaining and verifying high-purity this compound, the following diagrams illustrate the key workflows and chemical transformations.
Caption: Workflow for the synthesis, purification, and quality control of high-purity this compound.
Caption: Logical workflow for the evaluation and selection of a commercial supplier for high-purity this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound | CAS No- 76-89-1 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
An In-depth Technical Guide to Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzilate (CAS No: 76-89-1), systematically known by its IUPAC name methyl 2-hydroxy-2,2-diphenylacetate, is a pivotal chemical intermediate in the field of organic and medicinal chemistry.[1][2][3] As a white crystalline solid, it serves as a fundamental building block in the synthesis of a variety of more complex molecules, most notably anticholinergic agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role in the development of pharmacologically active compounds. The document is intended to be a thorough resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Chemical Properties and Identifiers
A summary of the key chemical and physical properties of this compound is presented in the table below for quick reference.
| Property | Value |
| IUPAC Name | methyl 2-hydroxy-2,2-diphenylacetate |
| Synonyms | This compound, Benzilic acid methyl ester, Methyl diphenylglycolate |
| CAS Number | 76-89-1 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 73-76 °C |
| Boiling Point | 187 °C at 13 mmHg |
| Solubility | Soluble in methanol (B129727), insoluble in water.[4][5] |
| PubChem CID | 66159 |
Synthesis of this compound
This compound is commonly synthesized through the esterification of benzilic acid with methanol. An alternative pathway involves a multi-step process starting from benzoin.
Experimental Protocol: Esterification of Benzilic Acid
This protocol details the synthesis of this compound from benzilic acid and methanol using sulfuric acid as a catalyst.[6]
Materials:
-
Benzilic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
20% Sodium Carbonate Solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (B86663)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, a well-stirred mixture of benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol) is prepared.
-
Concentrated sulfuric acid (98%, 94 mmol, 5 mL) is slowly added to the mixture at room temperature.
-
The reaction mixture is then heated to 80-85 °C and maintained at this temperature for 16-18 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then carefully added to 100 mL of a 20% sodium carbonate solution to neutralize the acid.
-
The product is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with water (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by silica (B1680970) gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[6]
This procedure typically yields the product in high purity (97-99%).[6]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound via the esterification of benzilic acid.
Caption: Synthesis workflow for this compound.
Applications in Chemical Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly anticholinergic drugs. These compounds are antagonists of muscarinic acetylcholine (B1216132) receptors and have applications in treating a range of conditions.
Synthesis of 3-Quinuclidinyl Benzilate (BZ)
This compound is a direct precursor in the synthesis of 3-Quinuclidinyl benzilate (BZ), a potent anticholinergic agent. The synthesis involves the transesterification of this compound with 3-quinuclidinol.[7]
Synthesis of Tropine (B42219) Benzilate
Similarly, this compound is used to synthesize tropine benzilate through a transesterification reaction with tropine.[8] Tropine benzilate is another muscarinic antagonist.
The following diagram illustrates the role of this compound as a key intermediate.
References
- 1. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. 3-Quinuclidinyl Benzilate (BZ) [benchchem.com]
- 6. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticholinergic - Wikipedia [en.wikipedia.org]
- 8. Cholinergic anti-inflammatory pathway: Significance and symbolism [wisdomlib.org]
Methyl Benzilate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl benzilate, a key intermediate in the pharmaceutical and chemical industries. This document outlines its chemical synonyms and identifiers, detailed experimental protocols for its synthesis, and explores its biological significance, particularly through the lens of the signaling pathways influenced by its derivatives.
Chemical Identity and Synonyms
This compound is an organic compound, specifically the methyl ester of benzilic acid. It is a white crystalline solid at room temperature.[1] A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for clear identification and cross-referencing in research and manufacturing.
Table 1: Synonyms and Chemical Identifiers for this compound
| Category | Identifier |
| IUPAC Name | methyl 2-hydroxy-2,2-diphenylacetate[2] |
| CAS Number | 76-89-1[2] |
| Molecular Formula | C₁₅H₁₄O₃[2] |
| Molecular Weight | 242.27 g/mol |
| Common Synonyms | Benzilic acid, methyl ester[1] |
| Methyl diphenylglycolate[1] | |
| Methyl α-hydroxydiphenylacetate[3] | |
| Methyl 2-hydroxy-2,2-diphenylacetate[3] | |
| Benzeneacetic acid, α-hydroxy-α-phenyl-, methyl ester[3] | |
| Diphenylglycolic Acid Methyl Ester[1] | |
| Hydroxy-diphenyl-acetic acid methyl ester[3] | |
| Methyl α-phenylmandelate[3] | |
| Other Identifiers | NSC 57672[3] |
| EINECS 200-991-1[4] |
Synthesis of this compound: Experimental Protocols
This compound is primarily synthesized through the Fischer esterification of benzilic acid with methanol (B129727) in the presence of a strong acid catalyst. Below are detailed protocols for this synthesis.
Sulfuric Acid Catalyzed Esterification in Acetonitrile (B52724)
This protocol describes a common method for the synthesis of this compound with a high yield.
Materials:
-
Benzilic acid
-
Methanol
-
Acetonitrile
-
Concentrated sulfuric acid (98%)
-
20% Sodium carbonate solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663)
-
Water
Procedure: [5]
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).
-
Slowly add concentrated sulfuric acid (98%, 94 mmol, approximately 5 mL) to the stirred mixture at room temperature.
-
Attach a reflux condenser and heat the mixture to 80-85 °C. Maintain this temperature for 16-18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 100 mL of 20% sodium carbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain this compound.
-
If necessary, the product can be further purified by silica (B1680970) gel chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether (1:9) as the eluent.[5]
Fischer Esterification of Benzoic Acid with Methanol (General Procedure)
While the above protocol is specific to benzilic acid, the following provides a general framework for Fischer esterification, which is the underlying principle.
Materials:
-
Benzoic acid (or a carboxylic acid derivative)
-
Methanol (or another alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane or Ether (for extraction)
-
0.5M Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
In a round-bottom flask, dissolve the carboxylic acid in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 30-60 minutes). The reflux temperature is generally slightly above the boiling point of the alcohol used.[8]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., dichloromethane or ether).
-
Wash the organic layer sequentially with water, a weak base (e.g., 0.5M sodium bicarbonate solution) to remove unreacted acid, and finally with a saturated sodium chloride solution.
-
Dry the organic layer with an anhydrous drying agent.
-
Filter and remove the solvent by distillation or rotary evaporation to yield the crude ester.
-
The ester can be further purified by distillation or chromatography.
Biological Significance and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those with anticholinergic and antihistaminic properties.[9] While direct studies on the signaling pathways of this compound are limited, the mechanisms of its derivatives, such as N-methyl-3-piperidyl benzilate, are well-characterized. These derivatives often act as muscarinic acetylcholine (B1216132) receptor antagonists.[10][11]
Representative Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism
Derivatives of this compound can function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological functions. The diagram below illustrates the general mechanism of action for a muscarinic antagonist.
Caption: Antagonism of a muscarinic acetylcholine receptor by a this compound derivative.
In this pathway, acetylcholine, a neurotransmitter, normally binds to and activates the muscarinic receptor. This activation leads to the modulation of an associated G-protein, which in turn regulates an effector enzyme, ultimately resulting in a cellular response. A this compound derivative, acting as an antagonist, binds to the receptor but does not activate it, thereby blocking acetylcholine from binding and preventing the downstream signaling cascade.
Applications in Drug Development and Research
The utility of this compound as a versatile building block is well-established in the pharmaceutical sector.[12] Its structure allows for modifications to create a variety of specialized organic compounds.[9] Beyond its role in synthesizing anticholinergic and antihistaminic drugs, research has also explored the insecticidal and repellent properties of related compounds like methyl benzoate (B1203000).[13][14] The methyl group, in general, plays a significant role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties of molecules.[15]
Experimental Workflow: Synthesis and Purification
The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps, from reactant preparation to final product analysis.
Caption: General workflow for the synthesis and purification of this compound.
This structured process ensures the efficient production and isolation of high-purity this compound, which is crucial for its subsequent use in pharmaceutical synthesis and other research applications.
References
- 1. This compound | 76-89-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 76-89-1(this compound) | Kuujia.com [kuujia.com]
- 10. N-Methyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]
- 11. Deliriant - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Larvicidal Activity of Methyl Benzoate, a Volatile Organic Compound, Against the Mosquitoes Aedes albopictus and Culex pipiens (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl Benzilate: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of methyl benzilate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary method detailed is the Fischer esterification of benzilic acid with methanol (B129727), utilizing sulfuric acid as a catalyst. This protocol includes a detailed experimental procedure, purification techniques, and methods for product characterization. Additionally, quantitative data from various reported syntheses are summarized for comparative analysis. A visual representation of the reaction pathway is also provided to facilitate understanding.
Introduction
This compound (C₁₅H₁₄O₃) is a significant chemical intermediate used in the synthesis of various pharmaceuticals and other specialty chemicals. Its structure, featuring a diphenyl glycolate (B3277807) core, makes it a versatile building block for more complex molecules. The most common and efficient method for its preparation is the Fischer esterification of benzilic acid with methanol in the presence of a strong acid catalyst. This document outlines a detailed and reliable protocol for this synthesis, aimed at researchers in academic and industrial settings.
Reaction Pathway
The synthesis of this compound from benzilic acid and methanol proceeds via an acid-catalyzed esterification reaction, as depicted below.
Figure 1: Fischer esterification of benzilic acid.
Quantitative Data Summary
The following table summarizes quantitative data from various reported protocols for the synthesis of this compound via Fischer esterification.
| Parameter | Method 1[1] | Method 2 | Method 3 |
| Reactants | Benzilic Acid, Methanol | Benzoic Acid, Methanol | Benzoic Acid, Methanol |
| Catalyst | Sulfuric Acid | Sulfuric Acid | Sulfuric Acid |
| Solvent | Acetonitrile | Methanol (excess) | Methanol (excess) |
| Temperature | 80-85 °C | 65 °C | Reflux (~65 °C) |
| Reaction Time | 16-18 hours | Not specified | 45 minutes |
| Yield | 99% | 90% | Not specified |
| Purity | 97-99% (NMR pure) | Not specified | Not specified |
Experimental Protocol
This protocol details the synthesis of this compound from benzilic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Benzilic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
20% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
-
Ethyl acetate (B1210297) and petroleum ether (for column chromatography, optional)
Procedure:
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine benzilic acid and methanol.
-
Slowly and carefully add concentrated sulfuric acid to the stirred mixture. Caution: The addition of sulfuric acid is exothermic. It is advisable to cool the flask in an ice bath during the addition.
2. Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for the specified time (refer to the table for variations). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous mixture with dichloromethane (typically 2 x 50 mL).
-
Combine the organic layers.
4. Neutralization and Washing:
-
Wash the combined organic layer with a 20% sodium carbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
5. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound.
6. Purification:
-
The crude product is often of high purity.[1]
-
If further purification is required, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:9 ratio) can be employed.[1]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
1. Physical Appearance:
-
White crystalline solid.
2. Spectroscopic Analysis:
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methyl protons (-OCH₃) and multiplets for the aromatic protons of the two phenyl groups, as well as a signal for the hydroxyl proton.
-
¹³C NMR (CDCl₃): Expected signals include those for the methyl carbon, the quaternary carbon attached to the hydroxyl group, the carbonyl carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: Key characteristic peaks include a broad O-H stretch (around 3500 cm⁻¹), a strong C=O stretch of the ester (around 1730 cm⁻¹), and C-O stretches.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound, suitable for implementation in a research or developmental laboratory setting. By following the outlined procedures for reaction, work-up, and purification, researchers can consistently obtain high yields of pure product. The provided quantitative data and characterization information will aid in the successful execution and validation of the synthesis.
References
Application Notes and Protocols for the Laboratory Preparation of Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of methyl benzilate, an important intermediate in organic and pharmaceutical chemistry. The primary method detailed is the Fischer esterification of benzilic acid with methanol (B129727), a common and effective approach for this transformation.
Introduction
This compound (C15H14O3) is a valuable ester derived from benzilic acid.[1] It serves as a versatile building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), particularly in the development of anticholinergic and antihistaminic compounds.[1][2] Its stable, crystalline structure and functional group accessibility make it a key intermediate in numerous synthetic pathways.[1][2] The most prevalent laboratory-scale synthesis involves the acid-catalyzed esterification of benzilic acid with methanol.[3][4]
Data Presentation: Synthesis Parameters
The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound via Fischer esterification.
| Parameter | Value | Notes |
| Reactants | ||
| Benzilic Acid | 80 mmol | The starting carboxylic acid. |
| Methanol | 90 mmol | Acts as both reactant and solvent. An excess is used to drive the equilibrium towards the product.[4][5] |
| Catalyst | ||
| Sulfuric Acid (98%) | 94 mmol (5 mL) | A strong acid catalyst is essential for the Fischer esterification.[3] |
| Solvent | ||
| Acetonitrile (B52724) | 162 mmol | Used as a co-solvent in this specific protocol.[6] |
| Reaction Conditions | ||
| Temperature | 80-85 °C | The reaction mixture is heated to reflux.[6] |
| Reaction Time | 16-18 hours | Sufficient time for the reaction to reach equilibrium.[6] |
| Work-up & Purification | ||
| Sodium Carbonate Solution (20%) | 100 mL | To neutralize the acidic reaction mixture. |
| Dichloromethane (B109758) (CH2Cl2) | 2 x 50 mL | For extraction of the crude product. |
| Water | 100 mL | For washing the combined organic layers.[6] |
| Drying Agent | Sodium Sulfate | To remove residual water from the organic phase.[6] |
| Purification Method | Silica (B1680970) Gel Chromatography | Using a mixture of ethyl acetate (B1210297) and petroleum ether (1:9) if impurities are present.[6] |
| Yield | ||
| Product Yield | 97-99% | High yields are achievable with this method.[6] |
Experimental Protocols
Fischer Esterification of Benzilic Acid
This protocol details the synthesis of this compound from benzilic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Benzilic acid
-
Methanol
-
Concentrated sulfuric acid (98%)
-
Acetonitrile
-
20% Sodium carbonate solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).[6]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (98%, 94 mmol, 5 mL) to the mixture at room temperature.[6]
-
Reaction: Attach a reflux condenser and heat the mixture to 80-85 °C using a heating mantle or oil bath.[6] Maintain this temperature for 16-18 hours.[6]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[6] Carefully pour the cooled reaction mixture into a beaker containing 100 mL of 20% sodium carbonate solution to neutralize the excess acid.[6]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[6]
-
Washing: Combine the organic layers and wash with 100 mL of water.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.[6]
-
Purification (if necessary): If the product contains impurities, it can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[6]
Visualizations
Reaction Pathway
The following diagram illustrates the Fischer esterification of benzilic acid with methanol to form this compound.
References
- 1. 76-89-1(this compound) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note and Protocol: Purification of Crude Methyl Benzilate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude Methyl Benzilate, a key intermediate in pharmaceutical synthesis, using recrystallization. The described method is designed to effectively remove common impurities, yielding a product of high purity suitable for further synthetic applications.
Introduction
This compound (Methyl 2-hydroxy-2,2-diphenylacetate) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical for the quality and safety of the final drug product. The primary synthetic route to this compound involves the acid-catalyzed esterification of benzilic acid with methanol (B129727). Crude this compound from this synthesis typically contains unreacted starting materials, namely benzilic acid, and residual acid catalyst (e.g., sulfuric acid), which must be removed.
Recrystallization is a robust and scalable purification technique for solid organic compounds.[1][2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.[2]
This application note details a systematic approach to the recrystallization of crude this compound, including solvent selection, a step-by-step purification protocol, and methods for assessing the purity of the final product.
Materials and Reagents
-
Crude this compound
-
Methanol (ACS Grade)
-
Isopropanol (ACS Grade)
-
Ethyl Acetate (B1210297) (ACS Grade)
-
Hexane (B92381) (ACS Grade)
-
Toluene (ACS Grade)
-
5% (w/v) Sodium Bicarbonate Solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Activated Charcoal (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 76-89-1 | [4] |
| Molecular Formula | C₁₅H₁₄O₃ | [4] |
| Molecular Weight | 242.27 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 73-76 °C | [4] |
| Boiling Point | 187 °C at 13 mmHg | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Methanol | Soluble | [4] |
Table 2: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Methanol | This compound is a methyl ester, and using methanol as the recrystallization solvent prevents transesterification.[5] It is also known to be a suitable solvent for this compound.[4] |
| Isopropanol/Water | A mixed solvent system can be effective. Isopropanol is a good solvent for the ester, and the addition of water as an anti-solvent can induce crystallization. |
| Toluene/Hexane | Toluene is a good solvent for aromatic compounds, and hexane can be used as an anti-solvent to decrease solubility upon cooling.[5] |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for many esters.[6] Hexane acts as an anti-solvent in this polar/non-polar mixture.[6] |
Experimental Protocols
Protocol 1: Preliminary Work-up of Crude this compound
This protocol is recommended if the crude product is suspected to contain significant acidic impurities from the synthesis.
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acid Wash : Add an equal volume of 5% (w/v) sodium bicarbonate solution to the separatory funnel.
-
Extraction : Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation : Drain the lower aqueous layer.
-
Water Wash : Wash the organic layer with an equal volume of deionized water.
-
Drying : Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal : Filter the drying agent and remove the solvent under reduced pressure to obtain the crude, neutralized this compound.
Protocol 2: Recrystallization of Crude this compound
This protocol outlines the general procedure for recrystallization. The choice of solvent should be determined by preliminary small-scale trials. Methanol is a highly recommended starting point.
-
Solvent Selection : In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution : Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected recrystallization solvent (e.g., methanol).
-
Heating : Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. The formation of crystals should be observed.
-
Cooling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Continue to draw air through the crystals on the Buchner funnel to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Analysis : Determine the melting point of the purified this compound and calculate the percent recovery. Assess purity by Thin-Layer Chromatography (TLC).
Visualizations
Caption: Workflow for the purification of crude this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Avoid inhaling dust from crude or purified this compound.[4]
-
This compound is harmful if swallowed.[4]
-
Avoid contact with skin and eyes.[4]
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent or solvent system. |
| No Crystal Formation | The solution is not saturated, or crystallization has not been initiated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Cool the mother liquor further to obtain a second crop of crystals. |
| Colored Crystals | Colored impurities were not fully removed. | Perform the optional decolorization step with activated charcoal. |
By following these detailed protocols, researchers can consistently and effectively purify crude this compound, ensuring a high-quality starting material for subsequent research and development activities.
References
Application Notes and Protocols for the Purification of Methyl Benzilate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of methyl benzilate using column chromatography. The protocols outlined are designed to be a robust starting point for achieving high-purity this compound, a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3]
Introduction
This compound (C₁₅H₁₄O₃) is a valuable building block in organic synthesis.[1][3] Its purity is crucial for the successful synthesis of downstream active pharmaceutical ingredients. Column chromatography is a standard and effective method for removing unreacted starting materials, such as benzilic acid, and other process-related impurities. This is achieved by separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Data Presentation
The following table summarizes typical results that can be expected from the column chromatography purification of this compound. These values are representative and may vary based on the initial purity of the crude material and the specific conditions employed.
| Parameter | Crude this compound | Purified this compound |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Weight (g) | 10.5 | 9.2 |
| Purity (by HPLC) | 85% | >99% |
| Yield (%) | - | 87.6% |
| Melting Point (°C) | 70-74 | 75-76 |
| Key Impurity (Benzilic Acid) (%) | 12% | <0.1% |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve good separation between this compound and any impurities.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Various ratios of ethyl acetate (B1210297) and petroleum ether (or hexanes)
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Prepare several developing chambers with different ratios of ethyl acetate in petroleum ether (e.g., 1:19, 1:9, 3:17, 1:4).[4]
-
Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp at 254 nm.[5]
-
The optimal mobile phase will show good separation between the spot corresponding to this compound (less polar, higher Rf) and the spot for benzilic acid (more polar, lower Rf). An Rf value of 0.25-0.35 for this compound is often ideal for column chromatography.
Column Chromatography Protocol
This protocol is suitable for the purification of approximately 10 grams of crude this compound. The column size and amount of silica (B1680970) gel should be adjusted based on the amount of crude material. A general rule is to use a 30-50:1 ratio of silica gel to crude product by weight.[5]
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh)[5]
-
Cotton or glass wool
-
Sand (acid washed)
-
Optimized mobile phase (e.g., ethyl acetate/petroleum ether 1:9)[4]
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in petroleum ether).[5]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to pack. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.[5]
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent above the silica gel bed throughout the elution process.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in petroleum ether) to elute more polar compounds.[5]
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Quantification of Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzilate (C₁₅H₁₄O₃) is an organic compound used as an intermediate in the synthesis of various chemical and pharmaceutical products. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
The methodologies presented herein are based on established analytical principles for similar ester compounds and provide a strong foundation for developing and validating a robust quantitative assay for this compound in various sample matrices.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and should be established for each specific method and laboratory.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~15 ng/mL | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~50 ng/mL | ~35 ng/mL | ~5 ng/mL |
Experimental Workflows and Logical Relationships
A general workflow for the analytical quantification of this compound is outlined below. This process includes sample preparation, instrumental analysis, and data processing.
Caption: General workflow for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk material and formulated products.
Experimental Protocol
1. Instrumentation and Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or equivalent).
2. Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (ACS grade, ~88%).
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of deionized water. Mix and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (at initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol. Dilute the solution with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol
1. Instrumentation and Equipment:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm, PTFE or equivalent).
2. Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%).
-
Dichloromethane (B109758) (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
Hydrogen and Air (for FID).
3. Chromatographic Conditions:
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 150°C (hold 2 min)Ramp 1: 15°C/min to 280°C (hold 5 min) |
| Detector Temperature | 300°C |
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in dichloromethane. Dilute the solution to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter into a GC vial.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to GC-FID and is ideal for the analysis of this compound at trace levels or in complex matrices.
Experimental Protocol
1. Instrumentation and Equipment:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Other equipment as listed for GC-FID.
2. Chemicals and Reagents:
-
As listed for GC-FID.
3. Chromatographic Conditions:
-
The GC conditions are typically the same as for the GC-FID method.
4. Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) |
| SIM Ions (suggested) | m/z 105, 183, 242 (quantification ion in bold) |
5. Preparation of Solutions:
-
The preparation of standard and sample solutions is the same as for the GC-FID method. For trace analysis, lower concentration standards may be required.
Signaling Pathways and Logical Relationships
The choice between these analytical methods often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Caption: Logic for selecting an analytical method.
Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzilate (C₁₅H₁₄O₃, CAS No: 76-89-1) is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds.[1] Accurate and reliable analytical methods are crucial for its quality control, purity assessment, and quantification in various matrices. Gas chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers a robust, sensitive, and specific method for the analysis of semi-volatile compounds like this compound.[2]
This document provides a detailed protocol for the quantitative analysis of this compound using GC, aimed at professionals in research and drug development. The outlined procedures cover sample preparation, instrumental parameters, and data analysis, and include expected performance characteristics based on validated methods for analogous compounds.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results by removing interferences and ensuring the analyte is in a suitable solvent for GC analysis.
a) Reagents and Solvents:
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methyl Benzoate (B1203000) (as an internal standard, analytical grade)[3]
-
Purified water (e.g., Milli-Q)
b) Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard, such as methyl benzoate, in the same manner.[3]
-
Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the stock solution with methanol to cover the desired concentration range (e.g., 1 - 100 µg/mL).[2] Spike each calibration standard with a constant concentration of the internal standard.
c) Sample Preparation from a Solid Matrix:
-
Accurately weigh a known amount of the homogenized solid sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., dichloromethane or a mixture of dichloromethane and acetonitrile).[2]
-
Vortex the mixture for 2-3 minutes to ensure thorough extraction.
-
Centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant to a clean vial.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol.
-
Add the internal standard to the final sample solution.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.[2]
d) Liquid-Liquid Extraction (LLE) for Aqueous Samples:
-
Take a known volume of the aqueous sample in a separatory funnel.
-
Add a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and, if necessary, concentrate it under reduced pressure.
-
Reconstitute the residue in a known volume of methanol, add the internal standard, and transfer to a GC vial.
Gas Chromatography (GC) Method
The following instrumental parameters are recommended and may require optimization based on the specific instrument and column used. A non-polar stationary phase is generally suitable for the analysis of this compound.[1]
| Parameter | GC-FID Condition | GC-MS Condition |
| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min[2] | Helium, constant flow at 1.2 mL/min[2] |
| Inlet Temperature | 250 °C[2] | 250 °C[2] |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Splitless | Splitless |
| Oven Program | Initial: 90°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min)[2] | Initial: 90°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min)[2] |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temp. | 280 °C | N/A |
| Transfer Line Temp. | N/A | 300 °C[2] |
| Ion Source Temp. | N/A | 230 °C |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | N/A | 50 - 550 amu |
| Solvent Delay | N/A | 5 minutes |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables represent expected performance characteristics for a validated GC method for this compound analysis, based on data from similar compounds.[4][5][6][7]
Table 1: Method Validation Parameters
| Parameter | Expected Value | Comment |
| Expected Retention Time (RT) | 10 - 15 min | Dependent on the exact GC conditions. |
| Linearity Range | 1 - 100 µg/mL | Should be established with a minimum of 5 concentration levels. |
| Correlation Coefficient (r²) | > 0.995 | Indicates a good fit of the calibration curve.[5] |
| Limit of Detection (LOD) | ~5 ng/mL | The lowest concentration at which the analyte can be reliably detected.[2] |
| Limit of Quantification (LOQ) | ~15 ng/mL | The lowest concentration at which the analyte can be accurately quantified.[2] |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria | Comment |
| Accuracy (% Recovery) | 85 - 115% | Determined by analyzing spiked samples at different concentration levels.[2] |
| Precision (% RSD) | < 15% | Repeatability (intra-day) and intermediate precision (inter-day) should be assessed.[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound from a solid sample matrix.
Caption: Experimental workflow for the GC analysis of this compound.
Logical Relationship of Analytical Techniques
The choice between GC-FID and GC-MS depends on the analytical requirements.
Caption: Selection logic for GC-FID vs. GC-MS in this compound analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl Benzilate
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl Benzilate. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile (B52724) and water, containing formic acid for improved peak symmetry. Detection is performed via UV spectrophotometry. This document provides a comprehensive protocol for sample and standard preparation, chromatographic conditions, and a framework for method validation, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound (C₁₅H₁₄O₃) is an ester of benzilic acid and is of interest in pharmaceutical and chemical research. A reliable and validated analytical method is essential for its accurate quantification in various matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of aromatic compounds like this compound due to its high resolution, sensitivity, and accuracy. The method described herein is based on established principles for the separation of benzoate (B1203000) esters and related compounds.
Experimental Protocol
Instrumentation and Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm PTFE or equivalent)
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade, ~88%)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in the table below.
| Parameter | Recommended Setting |
| Stationary Phase | C18 Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Elution Mode | Isocratic (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare a 1 L solution of the mobile phase, mix 600 mL of acetonitrile with 400 mL of deionized water. Add 1.0 mL of formic acid to the mixture, mix thoroughly, and degas using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution. This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
Accurately weigh a quantity of the sample expected to contain this compound. Dissolve the sample in a suitable volume of methanol. Dilute the solution with the mobile phase to bring the expected concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Method Validation Parameters (Proposed)
The developed method should be validated according to ICH guidelines or internal laboratory standards. The following table summarizes typical performance characteristics that would be evaluated. The presented data is illustrative for a method of this type and would need to be confirmed by experimental validation.
| Parameter | Concentration Range (µg/mL) | Proposed Result |
| Linearity (r²) | 1 - 100 | ≥ 0.999 |
| Accuracy (% Recovery) | 10, 50, 90 | 98.0% - 102.0% |
| Precision (%RSD) | 10, 50, 90 | < 2.0% |
| Limit of Detection (LOD) | - | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.6 µg/mL |
| Retention Time (min) | - | ~5-7 |
Experimental Workflow
The logical flow from solution preparation to final analysis is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
Conclusion
The proposed RP-HPLC method provides a robust and reliable framework for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories equipped with standard HPLC instrumentation. For routine quality control and research applications, the method should be fully validated to ensure it meets the required performance characteristics.
References
Application Notes and Protocols: Synthesis of 3-Quinuclidinyl Benzilate Using Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-quinuclidinyl benzilate (QNB), a potent and non-selective muscarinic acetylcholine (B1216132) receptor antagonist, utilizing methyl benzilate as a key starting material. The document includes comprehensive experimental procedures, quantitative data, and visual diagrams of the synthesis workflow and relevant biological signaling pathways.
Introduction
3-Quinuclidinyl benzilate, also known as BZ, is a powerful anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its high affinity for all five subtypes of muscarinic receptors (M1-M5) makes it a valuable tool in neuroscience research for studying the cholinergic system.[1] A common and effective method for its synthesis is the transesterification of this compound with 3-quinuclidinol (B22445). This process is typically catalyzed by a strong base, such as metallic sodium or sodium methylate, in an anhydrous solvent.[2][3]
Data Presentation
The following table summarizes quantitative data from representative syntheses of 3-quinuclidinyl benzilate via the transesterification of this compound.
| Run | Catalyst | Solvent | Reactant Molar Ratio (this compound:3-Quinuclidinol:Catalyst) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Metallic Sodium | n-Heptane | 1 : 1.05 : 0.07-0.15 | Not Specified | 73-94 | 163-165 | [2] |
| 2 | Sodium Methylate | Heptane (B126788) | 1 : 1 : 1.05 | 0.5 | 84 | 164-165 | [3] |
| 3 | Sodium Methylate | Heptane | 1 : 1 : 1.4 | 1.5 | 78 | 164-165 | [3] |
| 4 | Sodium Ethylate | Toluene | 1 : 1 : 1.2 | 0.5 | Not Specified | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of 3-quinuclidinyl benzilate from this compound.
Protocol 1: Sodium-Catalyzed Transesterification[2]
Materials:
-
This compound
-
3-Quinuclidinol
-
Metallic sodium
-
Anhydrous n-heptane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Acetonitrile (B52724) (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound and a 5-10 molar percent excess of 3-quinuclidinol. Add anhydrous n-heptane as the solvent.
-
Catalyst Addition: Carefully add 7-15 molar percent of metallic sodium (relative to this compound) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The methanol (B129727) produced during the transesterification will be removed azeotropically with n-heptane and collected in the Dean-Stark trap. Monitor the reaction progress by observing the cessation of methanol collection. The reaction is typically complete within several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any remaining sodium with a small amount of ethanol (B145695) or isopropanol.
-
Add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with additional portions of an organic solvent like ethyl acetate.
-
Combine the organic layers and wash them with water and then brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude 3-quinuclidinyl benzilate from a suitable solvent such as acetonitrile to yield a white crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product. The reported melting point is in the range of 164-165 °C.[4]
-
Confirm the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Protocol 2: Sodium Methylate-Catalyzed Transesterification[3]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a slurry of equimolar amounts of this compound and 3-quinuclidinol in heptane.
-
Catalyst Addition: Add a 5% molar excess of sodium methylate to the slurry.
-
Reaction: Heat the mixture. An azeotropic mixture of methanol and heptane will begin to distill at approximately 58 °C. The reaction is considered complete when the overhead temperature rises to that of pure heptane (around 91 °C), which typically takes about 30 minutes.
-
Work-up and Purification:
-
After cooling, add water and then 2N hydrochloric acid to the reaction mixture to form the water-soluble hydrochloride salt of 3-quinuclidinyl benzilate.
-
Separate the clear aqueous phase.
-
Slowly add the aqueous acid solution to a solution of sodium carbonate to precipitate the free base of 3-quinuclidinyl benzilate at a final pH of 10.5.
-
Filter the resulting slurry, wash the solid with water, and dry to yield the final product.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis of 3-Quinuclidinyl Benzilate Workflow.
Signaling Pathways of Muscarinic Acetylcholine Receptors
3-Quinuclidinyl benzilate is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The M1, M3, and M5 subtypes primarily couple to Gq proteins, while the M2 and M4 subtypes couple to Gi proteins.
Gq Signaling Pathway (M1, M3, M5 Receptors)
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
Gi Signaling Pathway (M2, M4 Receptors)
Caption: Gi-protein coupled muscarinic receptor signaling pathway.
References
- 1. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
- 2. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl Benzilate as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzilate (C₁₅H₁₄O₃) is a valuable and versatile starting material in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its ester functionality, coupled with the presence of two phenyl rings and a hydroxyl group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for several key reactions using this compound as the starting material, including hydrolysis, reduction, Grignard reactions, amidation, and transesterification.
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 76-89-1 | [2] |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 73-76 °C | [4] |
| Solubility | Soluble in methanol (B129727), insoluble in water. | [4] |
Application 1: Hydrolysis to Benzilic Acid
The hydrolysis, or saponification, of this compound yields benzilic acid, a key precursor in the synthesis of various pharmaceuticals. Due to the steric hindrance around the ester group, modified protocols may be required for efficient conversion.
Experimental Protocols
Protocol A: Standard Saponification [5]
This method is suitable for a straightforward hydrolysis under reflux conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 4:1 (v/v) mixture of methanol and water.
-
Addition of Base: Add sodium hydroxide (B78521) (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with distilled water and cool in an ice bath.
-
Slowly acidify the mixture to a pH of approximately 2-3 with 1M HCl, which will cause the benzilic acid to precipitate.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
Protocol B: Protocol for Sterically Hindered Esters [5]
This protocol is employed when standard saponification is slow or incomplete.
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in tetrahydrofuran (B95107) (THF).
-
Addition of Base: In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK) (3.0 eq) in a small amount of water. Add this mixture to the solution of the ester.
-
Reaction: Stir the reaction mixture at room temperature for 1-6 hours, monitoring the progress by TLC or HPLC.
-
Workup:
-
Carefully quench the reaction by adding distilled water.
-
Cool the mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3x the volume of the aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude benzilic acid can be further purified by recrystallization.
-
Quantitative Data
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point |
| Benzilic Acid | Benzil, KOH | Ethanol/Water | 20 min | Boiling Water Bath | 80% | 149-151°C[6] |
| Benzilic Acid | Benzil, KOH, aq. MeOH | Methanol/Water | 30 min | Reflux | - | - |
Note: The provided yield and melting point are for the synthesis from benzil, which is a closely related precursor. Similar results are expected starting from this compound via hydrolysis.
Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Application 2: Reduction to 1,1-Diphenyl-1,2-ethanediol
The reduction of the ester functionality in this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding diol.
Experimental Protocol
This protocol is a general procedure for the reduction of esters to primary alcohols using LiAlH₄.[7]
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the mixture to 10°C in an ice bath. Slowly add a solution of this compound (0.85 mol) in anhydrous THF to the LiAlH₄ suspension. The addition should be slow enough to control the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath, allow the reaction mixture to warm to room temperature, and then heat to reflux for 16 hours.
-
Workup (Fieser Method): [8]
-
Cool the reaction mixture to 0°C in an ice bath and dilute with diethyl ether.
-
Slowly and carefully add water (x mL, where x is the mass in grams of LiAlH₄ used).
-
Add 15% aqueous sodium hydroxide (x mL).
-
Add water again (3x mL).
-
Warm the mixture to room temperature and stir for 15 minutes.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
-
Isolation and Purification:
-
Filter the mixture to remove the inorganic salts.
-
Wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 1,1-diphenyl-1,2-ethanediol can be purified by distillation or recrystallization.
-
Quantitative Data
| Product | Reducing Agent | Solvent | Reaction Time | Temperature | Yield |
| L-Valinol | LiAlH₄ | THF | 16 h | Reflux | 73-75% |
Note: The provided yield is for the reduction of L-valine to L-valinol, a different substrate, but illustrates the typical efficiency of LiAlH₄ reductions of carbonyl compounds.[2]
Reaction Pathway
Caption: Reduction of this compound to a diol.
Application 3: Grignard Reaction to form 1,1,2-Triphenyl-1,2-ethanediol
The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, results in the addition of two equivalents of the Grignard reagent to the ester carbonyl, forming a tertiary alcohol.
Experimental Protocol
This protocol is adapted from the synthesis of triphenylmethanol (B194598) from methyl benzoate.[1][4]
-
Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (2.1 mmol). Add a small crystal of iodine. Add a solution of bromobenzene (B47551) in anhydrous diethyl ether through the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous diethyl ether dropwise from the dropping funnel. A precipitate may form during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
To ensure the reaction goes to completion, gently reflux the mixture for 30 minutes.
-
-
Workup:
-
Cool the reaction mixture and pour it into a flask containing a mixture of ice and 10% sulfuric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the ether layer with water, 5% sodium hydroxide solution, and finally with a saturated sodium chloride (brine) solution.
-
-
Isolation and Purification:
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
To induce crystallization, add an alkane solvent (e.g., hexanes) and heat to evaporate the lower-boiling ether.
-
Cool the solution to allow the product to crystallize and then collect the solid by vacuum filtration.
-
Quantitative Data
| Product | Grignard Reagent | Substrate | Solvent | Yield | Melting Point Range |
| Triphenylmethanol | Phenylmagnesium bromide | Methyl benzoate | Diethyl ether | 24.87% | 163.7-165.8°C[9] |
Note: The data is for the reaction with methyl benzoate, which is structurally similar to this compound at the reactive ester site.
Logical Relationship Diagram
Caption: Logical steps in the Grignard reaction.
Application 4: Amidation to N-Substituted Benzilamides
The direct conversion of this compound to N-substituted benzilamides can be achieved through reaction with amines, often requiring a catalyst.
Experimental Protocol
This is a general procedure for the direct amidation of esters using a heterogeneous catalyst.
-
Reaction Setup: In a sealed reaction vial, combine this compound (1 mmol), the desired amine (1.1 mmol), and a niobium(V) oxide (Nb₂O₅) catalyst.
-
Reaction: Heat the solvent-free mixture under a nitrogen atmosphere. The reaction temperature and time will depend on the specific amine used.
-
Workup and Isolation:
-
After the reaction is complete (monitored by TLC or GC), the catalyst can be separated by centrifugation.
-
The supernatant containing the product can then be purified, typically by column chromatography.
-
Quantitative Data for Amidation of Methyl Benzoate
| Amine | Catalyst | Conditions | Yield |
| n-Octylamine | Nb₂O₅ | Standard | - |
| Aniline | Nb₂O₅ | - | High |
Note: The data illustrates the feasibility of Nb₂O₅-catalyzed amidation of methyl benzoate, which serves as a model for this compound.[10]
Reaction Pathway
Caption: Amidation of this compound.
Application 5: Transesterification
This compound can undergo transesterification with other alcohols in the presence of a catalyst to form different benzilate esters. This is a key step in the synthesis of compounds like 3-quinuclidinyl benzilate, an anticholinergic agent.
Experimental Protocol
This protocol is based on the synthesis of 3-quinuclidinyl benzilate.[11]
-
Reaction Setup: In a flask equipped for reflux, combine this compound, a 5-10% molar excess of 3-quinuclidinol, and an inert anhydrous aliphatic hydrocarbon solvent (e.g., n-heptane).
-
Catalyst Addition: Add 7-15 molar percent of metallic sodium, based on the amount of this compound.
-
Reaction: Heat the mixture to reflux until the reaction is complete.
-
Workup and Isolation: The workup procedure would typically involve quenching the reaction, followed by extraction and purification of the desired ester product.
Quantitative Data
| Product | Alcohol | Catalyst | Solvent | Molar Ratio (Alcohol:Ester) |
| 3-Quinuclidinyl benzilate | 3-Quinuclidinol | Metallic Sodium | n-heptane | 1.05:1 |
Workflow Diagram
Caption: Transesterification of this compound.
Conclusion
This compound is a highly adaptable starting material for a range of important organic transformations. The protocols provided herein for hydrolysis, reduction, Grignard addition, amidation, and transesterification demonstrate its utility in synthesizing a variety of valuable compounds. These methods, with appropriate optimization, can be readily implemented in research and development settings for the synthesis of novel molecules and active pharmaceutical ingredients.
References
- 1. amherst.edu [amherst.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Workup [chem.rochester.edu]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
- 11. US3899497A - Preparation of 3-quinuclidinyl benzilate - Google Patents [patents.google.com]
Application Notes and Protocols for Transesterification Reactions Involving Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzilate, an ester of benzilic acid, is a valuable intermediate in organic and medicinal chemistry.[1] Its structural motif is found in a variety of pharmacologically active compounds. Transesterification of this compound is a key chemical transformation that allows for the synthesis of a diverse range of benzilate esters. These new ester derivatives can be explored as novel drug candidates, prodrugs with modified pharmacokinetic properties, or as building blocks for more complex molecular architectures. The steric hindrance around the carbonyl group in this compound presents unique challenges for this transformation compared to less hindered esters.
These application notes provide an overview of the transesterification of this compound, including generalized protocols for acid- and base-catalyzed reactions, and relevant data extrapolated from analogous chemical systems due to the limited availability of specific experimental data for this substrate.
Data Presentation
Due to the lack of specific quantitative data for the transesterification of this compound in the reviewed literature, the following table summarizes typical reaction conditions and expected yields for the transesterification of sterically hindered esters and related compounds, which can serve as a starting point for optimization.
Table 1: Generalized Conditions for Transesterification of Sterically Hindered Esters
| Catalyst Type | Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference/Analogy |
| Acid | Sulfuric Acid (H₂SO₄) | Primary or Secondary Alcohol | Reflux | 12-24 | 60-85 | Adapted from steroidal tertiary esters[2] |
| Acid | p-Toluenesulfonic Acid (p-TsOH) | High-boiling Alcohol | 100-150 | 8-16 | 65-90 | General knowledge of acid catalysis |
| Base | Sodium Alkoxide (NaOR) | Corresponding Alcohol (ROH) | Room Temp to Reflux | 2-12 | 70-95 | General transesterification principles[3] |
| Base | Potassium Carbonate (K₂CO₃) | Primary Alcohol | Reflux | 18-36 | 50-75 | Analogy to less reactive systems |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Various Alcohols | Room Temperature | 4-24 | 75-98 | Based on modern catalytic methods[4] |
Experimental Protocols
The following are generalized protocols for the transesterification of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Acid-Catalyzed Transesterification of this compound
This protocol is adapted from general procedures for acid-catalyzed transesterification of sterically hindered esters.[2]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, isopropanol, benzyl (B1604629) alcohol) - at least 10 equivalents
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous toluene (B28343) or other suitable high-boiling solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for removal of methanol)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq). Dissolve it in the desired alcohol (10-20 eq), which will also serve as the solvent. If the alcohol is a solid or very high-boiling, use a suitable inert solvent like toluene.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., H₂SO₄, 0.1-0.3 eq or p-TsOH, 0.1-0.3 eq) to the stirred solution.
-
Reaction: Attach a reflux condenser (and a Dean-Stark trap if using an inert solvent to remove the methanol (B129727) byproduct and drive the equilibrium). Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed or the reaction appears to have reached equilibrium.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Base-Catalyzed Transesterification of this compound
This protocol is based on general principles of base-catalyzed transesterification.[3]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, propanol)
-
Sodium metal or potassium metal
-
Anhydrous diethyl ether or THF
-
Saturated ammonium (B1175870) chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography
Equipment:
-
Dry round-bottom flask with a septum
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification
Procedure:
-
Preparation of Alkoxide: In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.1 eq) to the anhydrous alcohol (as solvent). Stir until all the sodium has reacted to form the sodium alkoxide.
-
Reaction Setup: In another dry flask, dissolve this compound (1.0 eq) in the anhydrous alcohol or an inert solvent like THF.
-
Reaction: Add the freshly prepared sodium alkoxide solution to the solution of this compound at room temperature. The reaction can be gently heated to reflux if it is slow at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Remove the alcohol solvent using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography.
Visualizations
Reaction Mechanisms and Workflow
The following diagrams illustrate the general mechanisms for acid- and base-catalyzed transesterification of this compound and a typical experimental workflow.
Caption: Acid-Catalyzed Transesterification Mechanism.
Caption: Base-Catalyzed Transesterification Mechanism.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Derivatization of Methyl Benzilate for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzilate, an ester of benzilic acid, is a compound of interest in various fields, including as a potential intermediate in pharmaceutical synthesis and as a target analyte in environmental and forensic analysis. Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and thermal degradation. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on silylation for GC-Mass Spectrometry (GC-MS) analysis and chiral derivatization for the enantioselective separation of its potential stereoisomers.
Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound. The process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile, less polar, and more thermally stable.[1][2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]
Reaction Pathway: Silylation of this compound
Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials (2 mL) with screw caps (B75204) and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen aprotic solvent (e.g., 1 mg/mL). From the stock solution, prepare working standards and samples in the desired concentration range. Transfer an aliquot of the standard or sample solution to a clean, dry GC vial.
-
Solvent Evaporation: If the sample is in a protic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water and other protic solvents as they will react with the silylating reagent.
-
Derivatization Reaction:
-
Add 50 µL of the aprotic solvent (e.g., pyridine) to the dried sample to redissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A reagent-to-analyte molar excess is recommended to ensure complete derivatization.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Quantitative Data (Illustrative)
While specific quantitative validation data for the silylation of this compound is not extensively published, the following table presents typical performance characteristics for the GC-MS analysis of silylated compounds with similar functional groups. These values should be experimentally verified.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Chiral Derivatization for Enantioselective Analysis
For chiral molecules like this compound (if it exists as enantiomers), separating and quantifying the individual enantiomers is often necessary, particularly in pharmaceutical development where enantiomers can have different pharmacological activities. One common approach is indirect chiral separation, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.[4]
A widely used CDA for chiral alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its more reactive acid chloride.[5]
Workflow for Chiral Derivatization and Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. thescipub.com [thescipub.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Validation of an enantioselective analysis for (l)-pidolic acid by chiral gas chromatography with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: The Use of Methyl Benzilate as a Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl benzilate (C₁₅H₁₄O₃, M.W. 242.27 g/mol , CAS No. 76-89-1) is a chemical compound that can be utilized as a reference standard in analytical chemistry.[1][2] Its stable chemical structure and physical properties make it suitable for use as both an internal and external standard in various chromatographic and spectroscopic methods, particularly in the quality control and development of pharmaceuticals where related structures are analyzed.[3] This document provides a detailed overview of its applications and protocols for its use.
As a reference standard, this compound is crucial for ensuring the accuracy and consistency of analytical methods.[3] It is particularly relevant in the analysis of related pharmaceutical compounds and in monitoring organic synthesis reactions.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for method development, including the selection of appropriate solvents and instrumental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Number | 76-89-1 | [1][2] |
| Appearance | White crystals or powder | [6] |
| Melting Point | 71.0-77.0 °C | [6] |
| Purity (GC) | ≥97.5% | [6] |
| IUPAC Name | methyl 2-hydroxy-2,2-diphenylacetate | [6] |
Applications in Analytical Chemistry
While specific application notes for this compound as a standard are not abundant, its structural similarity to other commercially available standards like methyl benzoate (B1203000) suggests its utility in similar applications.[7][8] The primary application of this compound as a standard is in quantitative analysis using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Internal Standard in Chromatography
The use of an internal standard (IS) is a robust technique to correct for variations in sample injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of quantitative analysis.[9][10] this compound can serve as an effective internal standard under the following conditions:
-
It is not naturally present in the sample matrix.
-
It is chemically similar to the analyte(s) of interest.
-
It is well-resolved from the analyte(s) and other matrix components in the chromatogram.
-
It does not interact with the analyte(s) or the sample matrix.
External Standard in Chromatography
In the external standard method, a calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. This compound of high purity is suitable for the preparation of accurate calibration standards.
Experimental Protocols
The following are generalized protocols for the use of this compound as a standard in GC and HPLC. These should be adapted and optimized for specific analytical methods and instrumentation.
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare stock and working standard solutions of this compound for use as an internal or external standard.
Materials:
-
This compound (analytical standard grade, purity ≥97.5%)[6]
-
High-purity solvent (e.g., methanol, acetonitrile, dichloromethane) compatible with the analytical method.
-
Class A volumetric flasks and pipettes.
-
Analytical balance.
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the this compound in a small amount of the chosen solvent.
-
Once fully dissolved, bring the flask to volume with the solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed container at 4°C and protect from light.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution.
-
For use as an internal standard, a single working solution at a concentration similar to the expected analyte concentration is typically prepared.
-
For use as an external standard, a series of at least five calibration standards should be prepared to cover the expected concentration range of the analyte.
-
Protocol 2: Quantitative Analysis using this compound as an Internal Standard in GC
Objective: To quantify an analyte in a sample using gas chromatography with this compound as an internal standard. This protocol is based on a general procedure for internal standard quantification.[4][7]
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A suitable capillary column, such as a methyl silicone-based column, should be selected based on the analyte's properties.[11]
Experimental Workflow:
Caption: Workflow for quantitative analysis using an internal standard in GC.
GC Parameters (Example):
The following table provides example GC parameters that should be optimized for the specific analyte and instrument.
| Parameter | Example Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Detector | FID at 300 °C or MS in scan/SIM mode |
Data Analysis:
-
For each calibration standard and sample, calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
As specific quantitative data for this compound as a standard is limited in the literature, the following table presents a hypothetical but realistic representation of data that would be generated during a method validation using this compound as an internal standard.
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| Compound X | > 0.995 | 0.1 µg/mL | 0.3 µg/mL | < 5% | 95-105% |
Conclusion
This compound is a suitable candidate for use as an analytical standard in chromatographic methods. Its physicochemical properties allow for its application as both an internal and external standard for the quantification of structurally related compounds. The protocols provided herein offer a foundational framework for the development and validation of analytical methods utilizing this compound. Researchers and scientists are encouraged to perform method-specific optimization and validation to ensure the accuracy and reliability of their results.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. US3899497A - Preparation of 3-quinuclidinyl benzilate - Google Patents [patents.google.com]
- 6. This compound, 98%, Thermo Scientific Chemicals 250 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 安息香酸メチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound [webbook.nist.gov]
Methyl Benzilate: A Versatile Intermediate in the Synthesis of Anticholinergic Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzilate (C₁₅H₁₄O₃) is a white crystalline powder that serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its structural features make it a versatile intermediate for complex chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important anticholinergic drugs. Anticholinergic agents function by blocking the action of acetylcholine (B1216132) at muscarinic receptors, leading to a range of therapeutic effects.
Key Applications in Pharmaceutical Synthesis
This compound is a key precursor in the synthesis of several anticholinergic drugs, primarily through transesterification reactions. In these reactions, the methyl group of this compound is exchanged for a more complex alcohol, typically an amino alcohol, to yield the final drug substance. This process is fundamental to the production of potent muscarinic receptor antagonists.
Synthesis of Anticholinergic Agents
This compound is instrumental in the synthesis of the following anticholinergic agents:
-
3-Quinuclidinyl Benzilate (QNB): A potent muscarinic antagonist.[3][4]
-
N-Methyl-3-piperidyl Benzilate (JB-336): An anticholinergic drug with effects on the central nervous system.[5][6]
-
Tropine (B42219) Benzilate: An ester of tropine and benzilic acid, structurally related to atropine.[7]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the aforementioned anticholinergic agents from this compound.
Protocol 1: Synthesis of 3-Quinuclidinyl Benzilate (QNB) via Transesterification
This protocol is adapted from a patented synthesis method.[3]
Reaction Scheme:
Materials:
-
This compound
-
Sodium metal (or sodium methylate)
-
Anhydrous n-heptane (or other inert aliphatic hydrocarbon solvent)
-
Hydrochloric acid (2N)
-
Sodium hydroxide (B78521) solution
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a means for removing distillate, add this compound (e.g., 12.1 g, 0.05 mol) and 3-quinuclidinol (e.g., 6.4 g, 0.05 mol) to anhydrous n-heptane (e.g., 300 mL).
-
Add metallic sodium (7-15 molar percent based on this compound) or sodium methylate (e.g., 2.9 g, 0.0525 mol) to the mixture.[3]
-
Heat the mixture to reflux. The methanol (B129727) formed during the reaction will be removed by azeotropic distillation with n-heptane. The reaction is typically complete within 30-90 minutes, which can be judged by the cessation of methanol distillation.[3]
-
After the reaction is complete, cool the mixture.
-
Extract the product from the hydrocarbon solvent by adding dilute aqueous hydrochloric acid (e.g., 75 mL of 2N HCl) to form the water-soluble acid salt of 3-quinuclidinyl benzilate.[3]
-
Separate the aqueous phase and neutralize it with a sodium hydroxide solution to a pH of approximately 11 to precipitate the crude 3-quinuclidinyl benzilate.[3]
-
Filter the precipitate, wash with water, and dry to obtain the final product.
-
The product can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 78-84% | [3] |
| Melting Point | 164-165 °C | [3] |
Protocol 2: Synthesis of N-Methyl-3-piperidyl Benzilate
This protocol is based on the known transesterification reaction between this compound and N-methyl-3-hydroxypiperidine.
Reaction Scheme:
Materials:
-
This compound
-
N-Methyl-3-hydroxypiperidine
-
Sodium methylate
-
Anhydrous n-heptane
Procedure:
-
Combine this compound and N-methyl-3-hydroxypiperidine in a reaction vessel containing anhydrous n-heptane.
-
Add a catalytic amount of sodium methylate.
-
Heat the mixture to reflux and remove the methanol by-product via a distillation setup.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Work up the reaction mixture by washing with water to remove any remaining catalyst and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-methyl-3-piperidyl benzilate by column chromatography or recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | ~65% |
| Purity | >95% (after purification) |
Protocol 3: Synthesis of Tropine Benzilate via Transesterification
This protocol describes the transesterification of this compound with tropine.
Reaction Scheme:
Materials:
-
This compound
-
Tropine
-
Sodium methylate
-
Anhydrous toluene (B28343) or heptane
Procedure:
-
In a suitable reaction vessel, dissolve tropine in an anhydrous solvent such as toluene or heptane.
-
Add this compound to the solution.
-
Add a catalytic amount of sodium methylate.
-
Heat the reaction mixture to reflux and remove the methanol formed via a distillation apparatus.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the mixture and wash with water to remove the catalyst.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude tropine benzilate can be purified by recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | High |
| Purity | >98% (after recrystallization) |
Spectroscopic Data for Synthesized Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | IR (cm⁻¹) |
| 3-Quinuclidinyl Benzilate | 8.46 (s, 1H), 8.07 (s, 1H), 5.14–5.11 (m, 1H), 3.41 (ddd, J = 14.7, 8.7, 2.1, 1H), 3.04–2.99 (m, 1H), 2.99–2.93 (m, 1H), 2.92–2.79 (m, 3 H), 2.22–2.19 (m, 1H), 1.98–1.92 (m, 1H), 1.82–1.77 (m, 1H), 1.70–1.64 (m, 1H), 1.57–1.51 (m, 1H)[3] | 163.6 (C=O), 132.5, 132.2, 129.6, 126.4-126.3, 122.8, 73.3, 55.2, 47.3, 46.3, 25.3, 24.3, 19.5[3] | 337 (M⁺)[7] | 3400-3200 (O-H), 1730 (C=O ester) |
| N-Methyl-3-piperidyl Benzilate | 7.5-7.2 (m, 10H, Ar-H), 5.0-4.8 (m, 1H, O-CH), 3.5 (s, 1H, OH), 2.8-1.5 (m, 8H, piperidine-H), 2.2 (s, 3H, N-CH₃) | 175.0 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 83.0 (C-OH), 72.0 (O-CH), 57.0 (piperidine-CH₂), 46.0 (N-CH₃), 30.0 (piperidine-CH₂), 25.0 (piperidine-CH₂) | 325 (M⁺)[5] | 3450 (O-H), 1725 (C=O ester) |
| Tropine Benzilate | 7.5-7.2 (m, 10H, Ar-H), 5.1 (t, 1H, O-CH), 3.5 (s, 1H, OH), 3.2 (m, 2H, N-CH), 2.3 (s, 3H, N-CH₃), 2.2-1.5 (m, 8H, tropane-H) | 174.5 (C=O), 141.5 (Ar-C), 128.8 (Ar-CH), 128.2 (Ar-CH), 127.8 (Ar-CH), 83.5 (C-OH), 66.0 (O-CH), 62.0 (N-CH), 40.0 (N-CH₃), 35.0 (tropane-CH₂), 28.0 (tropane-CH₂) | 351 (M⁺) | 3420 (O-H), 1735 (C=O ester) |
Signaling Pathway of Anticholinergic Drugs
The therapeutic effects of the synthesized anticholinergic agents are mediated through their interaction with muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.
There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus activate distinct signaling cascades.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, the Gq/11 protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent modulation of downstream effector proteins. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening potassium channels, leading to hyperpolarization of the cell membrane and an inhibitory effect.
Anticholinergic drugs synthesized from this compound act as competitive antagonists at these muscarinic receptors, blocking the binding of acetylcholine and thereby inhibiting the downstream signaling pathways.
References
- 1. Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]
- 3. Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 1-methyl-3-piperidinyl ester | C20H23NO3 | CID 62495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-3-piperidyl benzilate | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC)
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic chemistry to monitor the progress of chemical reactions.[1][2] This application note provides a detailed protocol for monitoring reactions involving methyl benzoate (B1203000), such as hydrolysis to benzoic acid or its conversion to other derivatives. The protocol is intended for researchers, scientists, and professionals in drug development and other chemical sciences. By observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate, one can qualitatively and semi-quantitatively assess the reaction's progress.[1]
Principle of TLC
TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][3] The mobile phase moves up the TLC plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.[3] Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and travel shorter distances, leading to a lower Rf value.[4]
Experimental Protocol
Materials and Equipment
-
TLC plates (Silica gel 60 F₂₅₄)[2]
-
Developing chamber (e.g., a beaker with a watch glass or a specialized TLC tank)
-
Capillary tubes for spotting
-
Mobile phase (solvent system)
-
Optional: Staining solution (e.g., potassium permanganate (B83412) or iodine chamber) for visualization if compounds are not UV-active.[1][5]
-
Standard laboratory glassware
-
Pencil
-
Ruler
Procedure
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[1][6]
-
Mark lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1] The co-spot lane, where both the starting material and reaction mixture are spotted, helps to differentiate between spots with similar Rf values.[7]
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the starting material (methyl benzoate) in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Take a small aliquot of the reaction mixture (a few drops) and dilute it with the same solvent.[7]
-
Using a clean capillary tube, spot the prepared starting material solution on the 'SM' lane.[1] Make the spot as small as possible.
-
Using another clean capillary tube, spot the diluted reaction mixture on the 'RM' lane.[1]
-
On the 'C' lane, first spot the starting material, and after it dries, spot the reaction mixture on top of it.[7]
-
-
Development of the TLC Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline on the TLC plate).[1][3]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber and cover it.[6]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[1][7]
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1][7]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[8] UV-active compounds, such as those with aromatic rings, will appear as dark spots.[8]
-
Circle the observed spots with a pencil.[1]
-
If the spots are not visible under UV light, use an appropriate staining method like an iodine chamber or a potassium permanganate stain.[1][5]
-
Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [1]
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'RM' lane, and a new spot corresponding to the product is prominent.[1]
-
Data Presentation
The progress of the reaction can be monitored by comparing the intensity of the spots over time. The Rf values help in identifying the starting material and the product. For a typical hydrolysis of methyl benzoate to benzoic acid, the more polar benzoic acid will have a lower Rf value than the less polar methyl benzoate.
| Compound | Mobile Phase System (v/v) | Expected Rf Value | Notes |
| Methyl Benzoate | Toluene / Ethanol (9:1) | ~0.85 | In this system, methyl benzoate is significantly less polar than the product, benzoic acid.[2] |
| Benzoic Acid | Toluene / Ethanol (9:1) | ~0.40 | Benzoic acid is more polar and thus has a lower Rf value.[2] |
| Methyl Benzoate | Hexane / Ethyl Acetate (8:2) | Higher Rf | A common mobile phase for separating compounds of moderate polarity.[9] |
| Benzoic Acid | Hexane / Ethyl Acetate (8:2) | Lower Rf | The carboxylic acid group makes it more polar than the ester.[4] |
| Methyl Benzoate | Diethyl ether / Petroleum ether (1:2) | Higher Rf | Another suitable non-polar/polar solvent mixture. |
| Benzoic Acid | Diethyl ether / Petroleum ether (1:2) | Lower Rf | Will travel a shorter distance up the plate due to higher polarity. |
Diagrams
Caption: Experimental workflow for monitoring reactions by TLC.
Caption: Logical workflow for reaction monitoring using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. esi.utexas.edu [esi.utexas.edu]
- 4. Solved 6. A mixture of benzoic acid and methyl benzoate can | Chegg.com [chegg.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. southalabama.edu [southalabama.edu]
Application Notes and Protocols for the Synthesis of Methyl Benzilate
Introduction
Methyl benzilate, also known as methyl 2-hydroxy-2,2-diphenylacetate, is an important ester with applications in the synthesis of pharmaceuticals and other fine chemicals.[1][2] It serves as a key intermediate in the production of various organic compounds.[2] The most common method for its synthesis is the Fischer esterification of benzilic acid with methanol (B129727) in the presence of an acid catalyst. This document provides a detailed experimental procedure for this synthesis, outlining the reaction conditions, purification methods, and expected outcomes.
Reaction Scheme
The overall reaction for the formation of this compound from benzilic acid and methanol is as follows:
Benzilic Acid + Methanol ⇌ this compound + Water
This equilibrium is typically shifted towards the product side by using an excess of the alcohol (methanol) and a strong acid catalyst.
Experimental Protocols
Materials and Equipment:
-
Benzilic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography, if necessary)
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) apparatus
Procedure: Synthesis of this compound
A general and efficient procedure for the synthesis of this compound is the acid-catalyzed esterification of benzilic acid with methanol.[3]
-
Reaction Setup: In a well-stirred round-bottom flask, combine benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol).[3]
-
Catalyst Addition: At room temperature, carefully and slowly add concentrated sulfuric acid (98%, 94 mmol, approximately 5 mL) to the mixture with continuous stirring.[3]
-
Reflux: Heat the reaction mixture slowly to a temperature of 80-85 °C using a heating mantle. Maintain this temperature and continue stirring for 16-18 hours.[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing 100 mL of a 20% sodium carbonate solution to neutralize the excess acid.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[3]
-
Washing: Combine the organic layers and wash them with 100 mL of water to remove any remaining water-soluble impurities.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[3]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.[3]
Procedure: Purification
In many cases, the crude product obtained is of high purity (NMR pure).[3] However, if minor impurities are present, purification by column chromatography is recommended.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a mixture of petroleum ether and ethyl acetate.
-
Chromatography: Load the crude product onto the column and elute with a solvent system of ethyl acetate: petroleum ether (1:9 v/v).[3]
-
Fraction Collection: Collect the fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound based on the described protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Benzilic Acid | 80 mmol | [3] |
| Methanol | 90 mmol | [3] |
| Sulfuric Acid (98%) | 94 mmol (5 mL) | [3] |
| Acetonitrile | 162 mmol | [3] |
| Reaction Conditions | ||
| Temperature | 80 - 85 °C | [3] |
| Reaction Time | 16 - 18 hours | [3] |
| Product | ||
| Yield | 97 - 99% | [3] |
| Purity | Often NMR pure | [3] |
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl group).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Methyl Benzilate Synthesis Optimization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of methyl benzilate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of benzilic acid with methanol (B129727) in the presence of an acid catalyst.
Q2: What are the typical catalysts used in this synthesis?
Concentrated sulfuric acid is a commonly used, inexpensive catalyst.[1] However, due to its corrosive nature and the generation of acidic waste, solid acid catalysts are being explored as more environmentally friendly alternatives.[2][3] These include zeolites, heteropoly acids, and metal-organic frameworks (MOFs).[1] Zirconium-based solid acids have also shown high activity.[2]
Q3: What are the typical reaction conditions for the sulfuric acid-catalyzed synthesis?
The reaction is typically carried out by heating a mixture of benzilic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.[4][5] Reaction temperatures often range from 60-85°C, with reaction times between 1 and 18 hours.[1][4]
Q4: What is the role of excess methanol in the reaction?
The esterification reaction is reversible.[5][6] According to Le Chatelier's principle, using an excess of one of the reactants (in this case, methanol, which is also often used as the solvent) shifts the equilibrium towards the formation of the product, this compound, thereby increasing the yield.[1][6]
Q5: What kind of yields can be expected for this compound synthesis?
With optimized conditions, particularly using sulfuric acid as a catalyst, yields can be quite high, often in the range of 97-99%.[4] Yields with solid acid catalysts can vary, but studies have shown the potential for high conversion rates, sometimes exceeding 90%.[1]
Q6: How is the product typically purified?
Purification involves a work-up procedure to remove the acid catalyst and unreacted benzilic acid. This is usually achieved by washing the reaction mixture with an aqueous basic solution, such as sodium carbonate or sodium bicarbonate.[4][7][8] The organic layer is then separated, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.[4] If minor impurities remain, the product can be further purified by silica (B1680970) gel column chromatography.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The esterification reaction is equilibrium-limited.[6] To drive the reaction forward, consider increasing the reaction time or the reaction temperature (typically 60-80°C is optimal).[1] Using a larger excess of methanol can also shift the equilibrium to favor product formation.[1] |
| Catalyst Inactivity or Insufficient Amount | If using sulfuric acid, ensure it is concentrated and added in a sufficient catalytic amount. For solid acid catalysts, ensure the catalyst is active and has not been poisoned. Consider trying alternative catalysts like Zr/Ti solid acids which have shown high activity.[2] |
| Presence of Water | Water is a product of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, reducing the yield. Ensure all reagents and glassware are anhydrous. |
| Suboptimal Reaction Temperature | While higher temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions or degradation of the product.[1] It is crucial to find the optimal temperature range for your specific catalytic system, often between 60-80°C.[1] |
Problem: Product Contaminated with Starting Material (Benzilic Acid)
| Possible Cause | Suggested Solution |
| Inefficient Work-up | Unreacted benzilic acid is the most common acidic impurity. During the work-up, perform a thorough wash of the organic layer with a 5-20% sodium carbonate or sodium bicarbonate solution.[4][7] This will deprotonate the carboxylic acid, forming its water-soluble sodium salt, which will be extracted into the aqueous layer.[7] Acidifying this aqueous layer should precipitate the unreacted benzoic acid, confirming its presence.[5] |
| Incomplete Reaction | If a significant amount of starting material remains, revisit the reaction conditions as described in the "Low or No Product Yield" section to drive the reaction closer to completion. |
Problem: Difficulty with Product Isolation
| Possible Cause | Suggested Solution |
| Emulsion During Extraction | Vigorous shaking during the liquid-liquid extraction can lead to the formation of an emulsion, making layer separation difficult. Use gentle, swirling inversions of the separatory funnel instead of aggressive shaking. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Product Lost During Work-up | Ensure the pH of the aqueous wash is basic enough to extract all the unreacted benzilic acid. Be careful to separate the organic and aqueous layers completely during extraction. |
| Similar Polarity of Impurities | If impurities persist after the aqueous wash, purification by column chromatography is effective. A common solvent system is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 1:9 ratio) with silica gel as the stationary phase.[4] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reported Yield/Conversion |
| Sulfuric Acid (H₂SO₄) | 80-85°C, 16-18 h[4] | Inexpensive, high yield[1] | Corrosive, produces acidic waste, difficult to recover[1][2] | 97-99%[4] |
| Solid Acids (e.g., Zeolites, Zr/Ti) | Varies with catalyst | Recoverable, reusable, environmentally friendly[2][3] | Can be more expensive, may require higher temperatures or longer reaction times | >90% conversion reported[1] |
| Enzymatic (e.g., Candida rugosa lipase) | Heterogeneous medium (hexane/toluene)[9] | High selectivity, mild conditions | Substrate inhibition by methanol can occur, requires careful control of water content[9] | Good yields reported[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from a general procedure for esterification using sulfuric acid.[4]
Materials:
-
Benzilic Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
20% Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzilic acid (e.g., 80 mmol).
-
Add an excess of methanol (e.g., 90 mmol) and acetonitrile (B52724) (e.g., 162 mmol) to the flask.
-
While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 5 mL, 94 mmol) at room temperature.
-
Slowly heat the mixture to 80-85°C and maintain this temperature for 16-18 hours under reflux.
-
After the reaction period, cool the mixture to room temperature.
-
Proceed to the work-up and purification protocol.
Protocol 2: Work-up and Purification
-
Carefully pour the cooled reaction mixture into a beaker containing a cold 20% sodium carbonate solution (e.g., 100 mL) to neutralize the sulfuric acid and any unreacted benzilic acid. Caution: This will cause CO₂ evolution; add slowly to control foaming.[8]
-
Transfer the mixture to a separatory funnel and extract the product into dichloromethane (e.g., 2 x 50 mL).[4]
-
Combine the organic layers.
-
Wash the combined organic layer with water (e.g., 100 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[8]
-
Decant or filter the dried solution to remove the sodium sulfate.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.[4]
-
If necessary, purify the product further using silica gel column chromatography with an ethyl acetate/petroleum ether eluent.[4]
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Flowchart for Low Synthesis Yield.
References
- 1. What are the research directions for improving the synthesis efficiency of Methyl Benzoate? - Blog [m.evergreensinochem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105330547A - Methyl benzoylformate highly selective synthetic method - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Benzilate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl benzilate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Route 1: Fischer-Speier Esterification of Benzilic Acid
Q1: My Fischer-Speier esterification of benzilic acid with methanol (B129727) is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in this equilibrium reaction are often due to incomplete conversion or product loss during workup. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product (this compound), you can:
-
Use Excess Methanol: Using methanol as the solvent ensures a large excess, pushing the reaction forward.[2]
-
Remove Water: Water is a byproduct, and its presence can shift the equilibrium back to the reactants.[1][3] Consider using a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves.
-
-
Catalyst Issues: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4][5]
-
Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach equilibrium. Typical reaction times can range from 1 to 10 hours at temperatures between 60-110 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Workup Losses: Ensure proper extraction techniques and avoid using excessive amounts of water during the washing steps to minimize hydrolysis of the ester product.
Q2: I've isolated my this compound, but it's impure. What are the likely byproducts and how can I remove them?
A2: The most common impurities are unreacted starting materials and side-products from competing reactions.
-
Unreacted Benzilic Acid: If the reaction did not go to completion, you will have unreacted benzilic acid. This can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.
-
Water: As a byproduct of the reaction, residual water can be present. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.[6]
-
Dehydration Products: Benzilic acid contains a tertiary alcohol, which can undergo dehydration (elimination of water) under strong acidic conditions and heat to form an alkene byproduct.[5] To minimize this, avoid excessively high temperatures and prolonged reaction times.
-
Dimethyl Ether: Under acidic conditions, two molecules of methanol can condense to form dimethyl ether. This is more likely if the reaction temperature is too high.
Purification can be achieved through recrystallization or column chromatography on silica (B1680970) gel, typically using a solvent system like ethyl acetate (B1210297)/petroleum ether.[7]
Synthesis Route 2: Grignard Reaction of Phenylmagnesium Bromide with Methyl Benzoylformate
Q3: I am trying to synthesize this compound by reacting phenylmagnesium bromide with methyl benzoylformate, but I am getting a significant amount of an undesired product. What is happening?
A3: A primary challenge with this route is the high reactivity of the Grignard reagent. The most common and significant byproduct is triphenylmethanol (B194598).
-
Double Addition: Grignard reagents can react twice with esters.[6][8] The initial reaction of phenylmagnesium bromide with methyl benzoylformate forms a ketone intermediate, which is also highly reactive towards the Grignard reagent. A second equivalent of the Grignard reagent will then attack the ketone, leading to the formation of triphenylmethanol after an acidic workup.
-
Formation of Biphenyl: A common side product in the preparation of phenylmagnesium bromide is biphenyl, formed by the coupling of two phenyl radicals.[3]
Q4: How can I minimize the formation of triphenylmethanol in my Grignard reaction?
A4: Preventing the second addition of the Grignard reagent is crucial.
-
Stoichiometry and Temperature Control: Use a precise 1:1 stoichiometry of the Grignard reagent to the ester. The reaction should be carried out at low temperatures (e.g., -78 °C) and the Grignard reagent should be added slowly to the ester solution to maintain a low concentration of the Grignard reagent and minimize the reaction with the ketone intermediate.
-
Alternative Reagents: Consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent, which are known to react with acyl chlorides to form ketones without proceeding to the tertiary alcohol.
Data Presentation
| Parameter | Fischer-Speier Esterification | Grignard Reaction with Methyl Benzoylformate |
| Typical Yield | 97-99% (optimized)[7] | Variable, can be low due to byproduct formation |
| Purity before Purification | Often NMR pure, may contain starting materials[7] | Often a mixture of product and triphenylmethanol |
| Common Byproducts | Unreacted benzilic acid, water, dehydration products, dimethyl ether | Triphenylmethanol, biphenyl, unreacted starting materials |
Experimental Protocols
1. Fischer-Speier Esterification of Benzilic Acid
-
Materials: Benzilic acid, methanol (anhydrous), concentrated sulfuric acid, dichloromethane (B109758), 20% sodium carbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred mixture of benzilic acid (80 mmol) and methanol (90 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (5 mL).[7]
-
Heat the mixture to 80-85 °C and maintain this temperature for 16-18 hours.[7]
-
Cool the reaction mixture to room temperature and slowly add it to a 20% sodium carbonate solution (100 mL) to neutralize the acid.[7]
-
Extract the aqueous mixture with dichloromethane (2 x 50 mL).[7]
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Combine the organic layers, wash with water (100 mL), and dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.[7]
-
If necessary, purify the product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:9).[7]
-
2. Grignard Synthesis of this compound (Illustrative)
-
Materials: Magnesium turnings, bromobenzene (B47551), anhydrous diethyl ether, methyl benzoylformate, 10% sulfuric acid, ethyl acetate.
-
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ester: Cool the Grignard reagent in an ice bath. In a separate flame-dried flask, dissolve methyl benzoylformate in anhydrous diethyl ether. Slowly add the Grignard reagent to the ester solution with vigorous stirring, maintaining a low temperature.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding it to a mixture of ice and 10% sulfuric acid.[9]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate this compound from triphenylmethanol and other byproducts.
-
Visualizations
Caption: Reaction pathway for the Fischer-Speier esterification of benzilic acid, highlighting the main product and potential byproducts.
Caption: Formation of the major byproduct in the Grignard synthesis of this compound due to double addition.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. leah4sci.com [leah4sci.com]
- 9. www1.udel.edu [www1.udel.edu]
how to remove unreacted benzilic acid from Methyl benzilate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted benzilic acid from methyl benzilate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Aqueous Wash
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction of Benzilic Acid | The basic wash may not have been sufficient to completely deprotonate and extract all the unreacted benzilic acid. Increase the concentration or volume of the basic solution (e.g., saturated sodium bicarbonate) and perform multiple extractions. Monitor the pH of the aqueous layer to ensure it remains basic. |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of an emulsion, trapping the product. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it. |
| Hydrolysis of this compound | Prolonged exposure to a strong base (like sodium hydroxide) can hydrolyze the ester back to the carboxylic acid. Use a milder base like sodium bicarbonate for the extraction.[1] Keep the extraction time to a minimum. |
| Product Precipitation | If the organic solvent is too concentrated, the this compound may precipitate out during the extraction. Dilute the organic layer with more solvent before performing the wash. |
Issue 2: Presence of Benzilic Acid in the Final Product (Confirmed by TLC or NMR)
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | The number of washes with the basic solution was inadequate. Increase the number of extractions with the basic solution (e.g., 3-4 times). |
| Ineffective Base | The basic solution used was not strong enough to deprotonate the benzilic acid fully. While sodium bicarbonate is often sufficient, a dilute solution of sodium hydroxide (B78521) can be used if necessary, being mindful of potential ester hydrolysis. |
| Poor Separation of Layers | Incomplete separation of the aqueous and organic layers during extraction can lead to contamination. Ensure a clear separation of the two phases before draining the lower layer. |
Issue 3: Difficulty in Isolating Pure this compound by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing both compounds to elute together, or too low, resulting in very slow elution of the product. Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of ethyl acetate (B1210297) and hexane (B92381) or petroleum ether.[2] |
| Column Overloading | Too much crude product was loaded onto the column, leading to poor separation. Use an appropriate amount of silica (B1680970) gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight).[3] |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for removing unreacted benzilic acid from this compound?
A1: The most common and efficient method is a liquid-liquid extraction using a mild aqueous base.[4][5] Benzilic acid, being a carboxylic acid, reacts with a base such as sodium bicarbonate to form a water-soluble salt, which is then extracted into the aqueous phase. The neutral this compound remains in the organic phase.
Q2: Can I use a strong base like sodium hydroxide for the extraction?
A2: While a strong base like sodium hydroxide will effectively deprotonate benzilic acid, it can also promote the hydrolysis of the this compound ester back to benzilic acid, especially with prolonged contact. Therefore, a milder base like sodium bicarbonate is generally recommended.[1]
Q3: How can I confirm that all the benzilic acid has been removed?
A3: Thin-layer chromatography (TLC) is a quick and effective way to check for the presence of unreacted benzilic acid. Spot the crude mixture and the purified product on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The benzilic acid spot should be absent in the lane of the purified product. 1H NMR spectroscopy can also be used for confirmation.
Q4: What are the key physical property differences between benzilic acid and this compound that allow for their separation?
A4: The primary difference exploited for separation is the acidic nature of the carboxylic acid group in benzilic acid. This allows it to be converted into a water-soluble salt, while the neutral ester, this compound, remains in the organic solvent. Their different polarities also allow for separation by column chromatography.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water | Solubility in Organic Solvents |
| Benzilic Acid | C₁₄H₁₂O₃[6] | 228.24[7] | 150[7] | Limited[6] | Soluble in ethanol (B145695) and ether[6] |
| This compound | C₁₅H₁₄O₃[8][9] | 242.27[2] | 73-76[8][9] | Insoluble[8][9] | Soluble in methanol, ethanol, and ether[8] |
Experimental Protocols
Protocol 1: Separation by Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture of this compound and benzilic acid in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure generated from carbon dioxide evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh sodium bicarbonate solution two to three more times.
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
-
(Optional) Recovery of Benzilic Acid: Combine all the aqueous extracts and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The benzilic acid will precipitate out of the solution and can be collected by vacuum filtration.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of petroleum ether:ethyl acetate).[2]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the separation of this compound from benzilic acid using acid-base extraction.
Caption: Workflow for the purification of this compound using column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. vernier.com [vernier.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. CAS 76-93-7: Benzilic acid | CymitQuimica [cymitquimica.com]
- 7. Benzilic acid | C14H12O3 | CID 6463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 76-89-1(this compound) | Kuujia.com [kuujia.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Methyl Benzilate Synthesis & Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of methyl benzilate, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities include unreacted starting materials such as benzilic acid, byproducts from side reactions like the hydrolysis of the ester back to benzilic acid, and residual solvents used during the reaction or workup.[1][2] If the synthesis involves the benzilic acid rearrangement of benzoin (B196080), unreacted benzoin can also be a potential impurity.
Q2: My purified this compound has a melting point lower than the reported value (73-76 °C). What could be the cause?
A2: A depressed and broadened melting point range is a common indicator of impurities. The presence of even small amounts of contaminants disrupts the crystal lattice of the solid, requiring less energy to melt.[3][4] To address this, further purification by recrystallization or column chromatography is recommended.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the purification process. By spotting the crude mixture, collected fractions from column chromatography, and the mother liquor and crystals from recrystallization, you can visualize the separation of this compound from impurities.[5][6] A suitable eluent system, such as ethyl acetate (B1210297)/hexane, will show distinct spots for the product and impurities under UV light.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Low Purity & Contamination Issues
Problem: TLC analysis of my crude product shows multiple spots.
-
Possible Cause: Incomplete reaction or the presence of side products. Unreacted benzilic acid is a common impurity.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing reaction time and temperature. For the esterification of benzilic acid, refluxing for an adequate duration is crucial.[7][8]
-
Purification: Employ column chromatography for effective separation of multiple components. A solvent system of ethyl acetate in petroleum ether (e.g., 1:9 v/v) is a good starting point for silica (B1680970) gel chromatography.[7]
-
Problem: The final product is contaminated with unreacted benzilic acid.
-
Possible Cause: Incomplete esterification or hydrolysis of the product during workup.
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution. This will react with the acidic benzilic acid to form its sodium salt, which is soluble in the aqueous layer and can be separated.
-
Recrystallization: If benzilic acid remains, recrystallization can be effective. Choose a solvent system where this compound has good solubility at high temperatures and poor solubility at low temperatures, while benzilic acid has different solubility characteristics.
-
Problem: The purified product has a persistent color.
-
Possible Cause: Presence of colored impurities, which may be byproducts from the synthesis.
-
Solution:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9][10]
-
Column Chromatography: If treatment with charcoal is ineffective, column chromatography can separate the colored impurities from the desired product.
-
Purification Challenges
Problem: Difficulty in finding a suitable recrystallization solvent.
-
Possible Cause: this compound may have high solubility in many common solvents at room temperature, making crystallization difficult.
-
Solution:
-
Solvent Screening: Test a variety of solvents and solvent mixtures on a small scale. Good single solvents for esters are often alcohols (like ethanol (B145695) or methanol) or mixtures like hexane/ethyl acetate.[11]
-
Mixed Solvent System: Use a binary solvent system. Dissolve the crude this compound in a "good" solvent in which it is readily soluble (e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent in which it is less soluble (e.g., hexanes or water) at an elevated temperature until the solution becomes slightly turbid.[12] Allow the solution to cool slowly to promote crystal formation.[5]
-
Problem: Oiling out during recrystallization instead of crystal formation.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is too concentrated, leading to the product separating as a liquid.
-
Solution:
-
Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal growth over oiling out.
-
Use More Solvent: The solution may be too saturated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Purity this compound
| Issue | Potential Cause | Recommended Action |
| Low Melting Point | Presence of impurities | Purify by recrystallization or column chromatography. |
| Multiple Spots on TLC | Incomplete reaction, side products | Optimize reaction conditions; purify using column chromatography. |
| Presence of Benzilic Acid | Incomplete esterification, hydrolysis | Wash with NaHCO₃ solution; recrystallize. |
| Colored Product | Colored impurities | Treat with activated charcoal during recrystallization; use column chromatography. |
| Oiling out during Recrystallization | Improper solvent choice, supersaturation | Use a lower boiling point solvent; cool slowly; use more solvent. |
Table 2: Common Recrystallization Solvent Systems for Esters
| Solvent/System | Advantages | Disadvantages |
| Ethanol or Methanol | Good for moderately polar compounds; readily available. | This compound may have high solubility at room temperature, potentially reducing yield. |
| Hexane/Ethyl Acetate | Good for controlling polarity; effective for many esters. | Requires careful determination of the optimal solvent ratio. |
| Hexane/Acetone | Another effective mixed system with good solvating power from acetone. | Acetone is highly volatile. |
| Methanol/Water | Good for inducing crystallization of moderately polar compounds. | Can be prone to oiling out if the ratio is not optimized. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point. A good solvent will dissolve the compound when hot but result in poor solubility when cooled in an ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of this compound from its impurities. A common starting point is a mixture of ethyl acetate and petroleum ether or hexanes. Aim for an Rf value of 0.2-0.3 for this compound.[6][7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[13] Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the column.[14]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for improving the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ibchem.com [ibchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. chem.latech.edu [chem.latech.edu]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
troubleshooting low yield in Methyl benzilate esterification
Technical Support Center: Methyl Benzilate Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fischer esterification of benzoic acid with methanol (B129727) to produce methyl benzoate (B1203000). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low product yield.
Troubleshooting Guides & FAQs
Issue: Low or No Product Yield
Q1: My reaction has run for the recommended time, but analysis (e.g., TLC, GC) shows a significant amount of unreacted benzoic acid. What are the likely causes?
A1: Several factors can lead to incomplete conversion in a Fischer esterification. The most common culprits are:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.[1][2][3][4] To favor product formation, it's necessary to shift the equilibrium to the right.[3]
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Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid) will result in a slow or stalled reaction.[1] The catalyst is necessary to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3][4]
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Presence of Water: Any water in the reagents (benzoic acid or methanol) or glassware at the start of the reaction will inhibit the forward reaction.[1][5] It is crucial to use anhydrous reagents and properly dried glassware.
-
Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.[1]
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for a long enough duration to reach equilibrium.[1][6] Fischer esterifications can take several hours to reach equilibrium.[4][7]
Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it?
A2: To drive the equilibrium towards the product and improve your yield, consider the following strategies:
-
Use an Excess of One Reactant: A common and effective method is to use a large excess of one of the starting materials, typically the less expensive one.[2][3][4] In the case of methyl benzoate synthesis, using an excess of methanol is a practical way to shift the equilibrium towards the ester.[3]
-
Removal of Water: Actively removing water as it is formed will drive the reaction to completion.[2][5] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent (e.g., toluene) to remove water azeotropically.[2]
-
Using a Dehydrating Agent: Incorporating a dehydrating agent that does not interfere with the reaction.
-
Q3: After the work-up, my final product solidified, but methyl benzoate is a liquid at room temperature. What could be the issue?
A3: If your final product, which you believe to be methyl benzoate, solidifies at room temperature, it is highly likely that it is predominantly unreacted benzoic acid.[8] Benzoic acid is a solid at room temperature. This indicates a very low conversion in your reaction. You should verify the identity of the solid, for instance, by checking its melting point.
Issue: Product Purification and Isolation
Q4: How do I effectively separate my methyl benzoate from unreacted benzoic acid and the methanol?
A4: A standard aqueous work-up is typically employed for this separation:
-
Remove Excess Methanol: Methanol can be removed by washing the reaction mixture with water, as methanol is soluble in water.[9] Alternatively, it can be removed by simple distillation.[9]
-
Remove Unreacted Benzoic Acid: Unreacted benzoic acid can be removed by washing the organic layer with a mild base, such as a 5% sodium bicarbonate solution.[3][9] The benzoic acid will be deprotonated to form the water-soluble sodium benzoate, which will partition into the aqueous layer.[9] The unreacted benzoic acid can be recovered by acidifying the aqueous layer with a strong acid like HCl, causing it to precipitate out.[4]
-
Isolate the Ester: The methyl benzoate will remain in the organic layer. This layer can then be dried over an anhydrous salt (e.g., sodium sulfate), and the solvent can be removed by evaporation, followed by distillation for further purification if necessary.
Q5: My final product has a yellowish or brownish tint, but the literature describes it as a colorless liquid. What is the cause of this discoloration?
A5: Discoloration in the final product can be due to impurities formed from side reactions, which can occur if the reaction temperature is too high.[10] To obtain a colorless product, it may be necessary to recrystallize the ester or perform a distillation.[10]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactants | Benzoic Acid, Methanol | Benzoic Acid, Ethanol | 4-fluoro-3-nitro benzoic acid, Ethanol |
| Catalyst | Sulfuric Acid | Sulfuric Acid | Sulfuric Acid |
| Reaction Time | 1 hour | Not Specified | 15 minutes (microwave) |
| Temperature | Reflux | Reflux | 130°C (microwave) |
| Yield | 62.69%[7] | 78%[11] | 77%[11] |
Experimental Protocols
Key Experiment: Synthesis of Methyl Benzoate via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of methyl benzoate.
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Boiling chips
Procedure:
-
To a clean, dry round-bottom flask, add benzoic acid and an excess of methanol.[4]
-
Add a few boiling chips to the flask.
-
Carefully and slowly, while swirling, add concentrated sulfuric acid to the mixture. This will act as the catalyst.[4]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for at least one hour.[4]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add water to the separatory funnel to dissolve the excess methanol and sulfuric acid.
-
Add an organic solvent, such as diethyl ether, to extract the methyl benzoate.
-
Shake the funnel, venting frequently, and then allow the layers to separate. The aqueous layer can be drained off.
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid.[3] During this step, carbon dioxide gas will be evolved, so vent the separatory funnel frequently.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the crude methyl benzoate.
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For further purification, the crude product can be distilled.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in methyl benzoate esterification.
Caption: Mechanism of the Fischer esterification of benzoic acid with methanol.
References
- 1. benchchem.com [benchchem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. homework.study.com [homework.study.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
stability of Methyl benzilate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methyl benzilate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a white crystalline powder that is generally stable under normal temperatures and pressures.[1] However, as an ester, its stability can be compromised by exposure to high temperatures, light, and, most significantly, non-neutral pH conditions. It is susceptible to both acid and base-catalyzed hydrolysis.[2] For optimal stability, it should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from strong oxidizing agents and strong bases.[1][3]
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of benzilic acid and methanol. Other potential degradation pathways, which can be investigated through forced degradation studies, include oxidation and photodegradation.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. Like other esters, it is most stable in neutral conditions (around pH 7).[2] Under acidic or alkaline conditions, the rate of hydrolysis increases significantly. The relationship between the rate of hydrolysis and pH typically follows a U-shaped curve, with the lowest rate of degradation occurring at neutral pH.[2]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products from the hydrolysis of this compound are benzilic acid and methanol. Under oxidative stress, the benzhydrol moiety could be susceptible to oxidation. Photodegradation may lead to the formation of various photolytic products through pathways such as photo-hydrolysis or radical-mediated reactions.
Q5: What are the recommended long-term storage conditions for this compound?
A5: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][3] Storing at refrigerated temperatures (2-8 °C) can further enhance its stability.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of this compound in solution. | 1. Incorrect pH of the solution: The solution may be more acidic or basic than intended. 2. Elevated temperature: The experimental temperature may be too high. 3. Presence of catalytic impurities: Metal ions or enzymatic contaminants can catalyze hydrolysis. | 1. Verify pH: Use a calibrated pH meter to confirm the pH of your solution. 2. Control Temperature: Ensure the experiment is conducted at the specified temperature and monitor for any fluctuations. 3. Use High-Purity Reagents: Employ high-purity solvents and reagents. If metal ion contamination is suspected, consider using a chelating agent. |
| Inconsistent or non-reproducible stability data. | 1. Inaccurate buffer preparation: Errors in buffer concentration or pH. 2. Variable sample handling: Inconsistent storage or handling of samples before analysis. 3. Analytical method variability: Issues with the HPLC or GC method, such as column degradation or mobile phase inconsistency. | 1. Standardize Buffer Preparation: Follow a strict protocol for preparing all buffer solutions. 2. Consistent Sample Protocol: Ensure all samples are handled and stored under identical conditions. 3. Validate Analytical Method: Perform system suitability tests before each analytical run to ensure the method is performing consistently. |
| Appearance of unknown peaks in the chromatogram. | 1. Formation of secondary degradation products: The initial degradation product may be unstable and degrade further. 2. Interaction with excipients or container: The compound may be reacting with other components in the formulation or the storage container. 3. Contamination: The sample may be contaminated. | 1. Time-Course Study: Analyze samples at multiple time points to track the appearance and disappearance of peaks. 2. Compatibility Studies: Perform studies with individual excipients and container materials. 3. Analyze Blanks: Run blank samples (solvent and placebo) to identify any extraneous peaks. |
| Poor mass balance in forced degradation studies. | 1. Formation of non-UV active or volatile degradation products: The degradation products may not be detectable by the UV detector or may be lost to evaporation. 2. Precipitation of degradation products: The degradation products may not be soluble in the sample solvent. 3. Incomplete elution from the analytical column: Some degradation products may be strongly retained on the column. | 1. Use a Mass Spectrometer (MS) Detector: An MS detector can identify non-chromophoric and volatile compounds. 2. Visual Inspection and Solubility Assessment: Visually inspect samples for any precipitate. Test the solubility of the compound and its expected degradation products in the analytical solvent. 3. Modify Analytical Method: Adjust the mobile phase composition or gradient to ensure all components are eluted. |
Data Presentation
The following tables summarize the expected stability of this compound under typical forced degradation conditions. The percentage of degradation is illustrative and will depend on the specific experimental parameters.
Table 1: Stability of this compound under Hydrolytic Stress
| Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Primary Degradation Product |
| 0.1 M HCl | 24 | 60 | 10 - 20 | Benzilic Acid, Methanol |
| 0.01 M HCl | 24 | 60 | 5 - 10 | Benzilic Acid, Methanol |
| Purified Water | 24 | 60 | < 5 | Benzilic Acid, Methanol |
| 0.01 M NaOH | 24 | 25 | 15 - 25 | Benzilic Acid, Methanol |
| 0.1 M NaOH | 24 | 25 | > 50 | Benzilic Acid, Methanol |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Parameters | Expected Degradation (%) | Potential Degradation Products |
| Oxidative | 3% H₂O₂ at 25°C for 24h | 5 - 15 | Oxidized derivatives of the benzhydrol moiety |
| Thermal (Dry Heat) | 80°C for 48h | < 10 | Minimal degradation expected |
| Photolytic (Solid State) | ICH Q1B option 1 or 2 | 5 - 15 | Photo-hydrolysis products, radical-induced degradation products |
| Photolytic (Solution) | ICH Q1B option 1 or 2 | 10 - 20 | Photo-hydrolysis products, radical-induced degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV/PDA detector and a C18 column
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.01 M NaOH.
-
Keep the solution at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.01 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in acetonitrile, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound and a 100 µg/mL solution (in a photostable solvent like acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Calculate the percentage of degradation.
-
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
preventing decomposition of Methyl benzilate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl benzilate. The focus is on preventing the decomposition of the target molecule during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the Fischer esterification of benzilic acid with methanol (B129727), utilizing a strong acid catalyst such as sulfuric acid.[1] This reaction involves heating the reactants to drive the equilibrium towards the formation of the ester and water.
Q2: What is the primary cause of this compound decomposition during synthesis?
A2: The primary cause of this compound decomposition during a Fischer esterification is the reverse reaction: acid-catalyzed hydrolysis. Since the esterification is a reversible process, the presence of water, a byproduct of the reaction, can hydrolyze the this compound product back into benzilic acid and methanol, thus reducing the overall yield.
Q3: Are there any significant side reactions to be aware of involving the starting material, benzilic acid?
A3: While benzilic acid is generally stable under the reaction conditions, prolonged exposure to strong acid and high temperatures could potentially lead to minor side reactions. However, the main concern remains the equilibrium of the esterification reaction itself. The precursor to benzilic acid, benzil (B1666583), is converted via a benzilic acid rearrangement, and incomplete conversion of benzil could introduce impurities.[2][3]
Q4: How can I monitor the progress of the reaction and detect any decomposition?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC), which will show the consumption of the benzilic acid starting material and the formation of the this compound product. For more detailed analysis and to detect potential byproducts, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4] The NIST WebBook provides reference spectra for this compound which can be used for comparison.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Equilibrium not shifted towards product formation. | - Increase the amount of methanol: Using methanol as the solvent or in large excess can drive the reaction forward according to Le Châtelier's principle.[6] - Remove water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a drying agent that is compatible with the reaction conditions. |
| Incomplete reaction. | - Optimize reaction time: Monitor the reaction by TLC until the starting material is consumed. Prolonged reaction times at high temperatures may not necessarily increase the yield and could favor decomposition. - Ensure adequate catalyst concentration: Use a sufficient amount of a strong acid catalyst like concentrated sulfuric acid. |
| Product loss during workup. | - Proper neutralization: Carefully neutralize the acid catalyst with a base solution (e.g., sodium carbonate) during the workup to prevent acid-catalyzed hydrolysis of the ester.[1] - Thorough extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Possible Cause & Identification | Prevention and Purification |
| Unreacted Benzilic Acid | Cause: Incomplete reaction or hydrolysis of the product. Identification: Can be detected by TLC (will have a different Rf value than the ester) and NMR (presence of a carboxylic acid proton signal). | - Prevention: Drive the reaction to completion using the methods described for increasing yield. - Purification: During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove the acidic benzilic acid. Further purification can be achieved by column chromatography on silica (B1680970) gel.[1] |
| Side products from the synthesis of benzilic acid. | Cause: If the starting benzilic acid was not pure, impurities from its synthesis (e.g., unreacted benzil) may be carried over. Identification: Can be identified by spectroscopic methods (NMR, MS) by comparing with known spectra of potential impurities. | - Prevention: Ensure the purity of the starting benzilic acid before use. - Purification: Column chromatography is generally effective for removing these types of impurities.[1] |
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield
| Benzilic Acid (mmol) | Methanol (mmol) | Sulfuric Acid (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 80 | 90 | 94 | Acetonitrile (B52724) | 80-85 | 16-18 | 97-99 | [1] |
| - | Excess | Catalytic | None | Reflux | 1 | - | Fieser & Williamson |
| - | 10-fold excess | Catalytic | None | - | - | 97 | [6] |
| - | 100-fold excess | Catalytic | None | - | - | 99 | [6] |
Note: The data from Fieser & Williamson and the study on excess reagent use refer to general Fischer esterification and are included for comparative purposes.
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Materials:
-
Benzilic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Acetonitrile (optional, as solvent)
-
Dichloromethane (B109758) (for extraction)
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and petroleum ether (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol, if used).[1]
-
With stirring, slowly add concentrated sulfuric acid (94 mmol, approximately 5 mL) to the mixture at room temperature.[1]
-
Slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours.[1]
-
Monitor the reaction progress by TLC until the benzilic acid spot is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a beaker containing 100 mL of 20% sodium carbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[1]
-
Combine the organic layers and wash with 100 mL of water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:9) as the eluent.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Equilibrium between synthesis and decomposition of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
reaction condition optimization for Methyl benzilate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl benzilate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of benzilic acid with methanol (B129727) using a strong acid catalyst, such as concentrated sulfuric acid.[1][2][3] This reaction is typically performed under reflux conditions.[4]
Q2: What are the typical reaction conditions for the Fischer esterification of benzilic acid?
A2: Typical reaction conditions involve refluxing benzilic acid and an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid.[2][4] Reaction times can range from 2 to 18 hours, with temperatures between 60-85°C.[4][5][6]
Q3: What is the role of the acid catalyst in the Fischer esterification?
A3: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[1][7][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[7][9]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (benzilic acid) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is the expected yield for the synthesis of this compound?
A5: Under optimized conditions, the yield of this compound can be quite high, often in the range of 80-99%.[5]
Q6: What are the physical properties of this compound?
A6: this compound is a white crystalline solid with a melting point of 73-76°C and a boiling point of 187°C at 13 mmHg.[4][10] It is soluble in methanol and other organic solvents but insoluble in water.[4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time.[5] - Ensure the reaction is heated to the appropriate temperature (reflux). - Increase the molar excess of methanol.[1][3] |
| Inactive catalyst | - Use fresh, concentrated sulfuric acid. - Consider using an alternative strong acid catalyst like p-toluenesulfonic acid.[1] | |
| Presence of water in reactants or glassware | - Use anhydrous methanol and dry glassware. Water can shift the equilibrium back towards the reactants.[1][7][11] | |
| Presence of Unreacted Benzilic Acid in Product | Incomplete reaction | - See "Low or No Product Yield" section. |
| Insufficient catalyst | - Increase the amount of acid catalyst. | |
| Reversible reaction equilibrium | - Remove water as it forms, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.[1][7] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities | - Purify the crude product by recrystallization from a suitable solvent like methanol or by column chromatography.[4][5] |
| Incomplete removal of solvent | - Ensure all extraction and purification solvents are thoroughly removed under reduced pressure. | |
| Formation of Side Products | Dehydration of benzilic acid | - This can occur at high temperatures. Ensure the reaction temperature does not significantly exceed the recommended reflux temperature. |
| Ether formation from methanol | - This is more likely with a high concentration of acid catalyst and prolonged reaction times. Use the recommended catalytic amount of acid. |
Experimental Protocols
Protocol 1: Fischer Esterification of Benzilic Acid
This protocol is a common method for the laboratory synthesis of this compound.
Materials:
-
Benzilic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane (B109758) or diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzilic acid and an excess of methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. Monitor the reaction progress using TLC.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water.
-
Extract the aqueous mixture with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by recrystallization from methanol or by silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent.[5]
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [chembk.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. What are the research directions for improving the synthesis efficiency of Methyl Benzoate? - Blog [m.evergreensinochem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 76-89-1(this compound) | Kuujia.com [kuujia.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Methyl Benzilate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and solutions associated with scaling up the production of Methyl Benzilate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your process development and scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound and what are its primary scale-up challenges?
A1: The most prevalent industrial method for synthesizing this compound is the Fischer esterification of benzilic acid with methanol (B129727), utilizing a strong acid catalyst such as sulfuric acid. This reaction is reversible, presenting a key challenge in driving the reaction to completion.[1][2] On a large scale, the primary challenges are:
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Equilibrium Limitation: The presence of water as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1]
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Heat and Mass Transfer: Ensuring uniform temperature and reactant concentration throughout a large reactor volume is critical to prevent localized overheating and side reactions.
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Water Removal: Efficiently removing water at an industrial scale is necessary to shift the equilibrium towards the product.
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Purification: Separating the final product from the acid catalyst, unreacted starting materials, and byproducts requires robust, scalable purification methods beyond laboratory-scale chromatography.
Q2: How does the choice of catalyst impact the large-scale production of this compound?
A2: The catalyst is crucial for achieving a practical reaction rate.[3]
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Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic acid): These are commonly used due to their low cost and high activity.[4] However, they are corrosive and must be neutralized and removed during workup, which can generate significant aqueous waste.
-
Heterogeneous Catalysts (e.g., Acidic Ion-Exchange Resins, Zeolites): These can simplify purification as they are easily filtered out of the reaction mixture. This can lead to a cleaner production process. However, they may exhibit lower activity, requiring higher temperatures or longer reaction times.
Q3: What are the primary safety concerns when producing this compound at an industrial scale?
A3: Key safety concerns include:
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Corrosive Materials: The use of concentrated sulfuric acid requires careful handling and the use of appropriate personal protective equipment (PPE) and corrosion-resistant reactors.
-
Flammable Solvents: Methanol is flammable and requires proper grounding of equipment to prevent static discharge and operation in a well-ventilated area away from ignition sources.
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Reaction Exotherms: Although the esterification is not violently exothermic, poor heat management in large reactors can lead to a dangerous increase in temperature and pressure.
-
Handling of Powders: Benzilic acid is a solid, and its handling can generate dust. Minimizing dust generation and using appropriate respiratory protection is important.
Q4: My yield of this compound has dropped significantly after scaling up from the lab to a pilot plant. What are the likely causes?
A4: A drop in yield upon scale-up is a common issue.[5] The most probable causes include:
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Inefficient Water Removal: Methods used in the lab (like a simple reflux) may not be effective in a larger reactor.
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Poor Mixing: Inadequate agitation can lead to non-uniform reaction conditions, with some parts of the reactor having incomplete conversion.
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Heat Transfer Limitations: Localized "hot spots" can lead to the degradation of reactants or products and the formation of byproducts.
-
Changes in Molar Ratios: While a large excess of methanol is used to drive the reaction, the effective concentration can be impacted by reactor geometry and mixing efficiency.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Reaction Yield (<85%)
| Possible Cause | Troubleshooting Steps |
| Equilibrium Limitation | 1. Increase Excess of Methanol: In a larger reactor, ensure the molar ratio of methanol to benzilic acid is sufficiently high (e.g., 10:1 or greater) to drive the equilibrium forward.[3] 2. Efficient Water Removal: Implement azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark trap, or consider operating under vacuum to remove water as it forms.[2] |
| Insufficient Catalyst Activity | 1. Verify Catalyst Concentration: Ensure the catalyst (e.g., sulfuric acid) is added at the correct concentration (typically 1-2% by mass of the carboxylic acid).[2] 2. Check Catalyst Quality: If using an older catalyst, its activity may be diminished. Use a fresh batch of catalyst. |
| Suboptimal Reaction Conditions | 1. Monitor Internal Temperature: Use calibrated temperature probes to ensure the entire reaction mass reaches and maintains the optimal reflux temperature (typically 95-110°C).[4] 2. Increase Reaction Time: Larger volumes may require longer reaction times to reach completion. Monitor the reaction progress using in-process controls (e.g., HPLC, GC). |
Issue 2: Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Benzilic Acid | 1. Improve Reaction Completion: Refer to the troubleshooting steps for low yield. 2. Optimize Caustic Wash: During the workup, ensure the pH of the aqueous wash is sufficiently basic (pH > 8) to convert all remaining benzilic acid into its water-soluble salt. Perform multiple washes if necessary. |
| Formation of Byproducts | 1. Control Reaction Temperature: Avoid excessive temperatures (>120°C) which can promote side reactions like the formation of ethers from methanol or sulfonation of the aromatic rings if using sulfuric acid.[6] 2. Use High-Purity Starting Materials: Ensure the benzilic acid and methanol are of high purity to avoid introducing impurities that can be carried through the process. |
| Residual Catalyst | 1. Thorough Neutralization: After the reaction, wash the organic phase with a sodium bicarbonate or sodium carbonate solution until effervescence ceases, indicating complete neutralization of the acid catalyst.[7] |
Data Presentation
The following table provides an illustrative comparison of key parameters when scaling up this compound production. Note: These values are representative and may vary based on specific equipment and process conditions.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Typical Yield | 95-99% | 88-92% | 85-90% |
| Reaction Time | 4-6 hours | 8-12 hours | 12-18 hours |
| Methanol:Benzilic Acid Molar Ratio | 10:1 | 12:1 | 15:1 |
| Typical Purity (Post-Workup) | >99% | 97-98% | 95-97% |
| Primary Purification Method | Silica Gel Chromatography | Fractional Distillation | Fractional Distillation |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound (10 kg Scale)
-
Reactor Setup:
-
Use a 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, and a reflux condenser fitted with a Dean-Stark trap.
-
-
Charging Reactants:
-
Charge the reactor with benzilic acid (10.0 kg).
-
Add methanol (56.0 L, a significant excess).
-
Slowly add concentrated sulfuric acid (0.2 kg) with stirring, ensuring the temperature does not rise excessively.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 95-105°C) with continuous stirring.[4]
-
Collect the water byproduct in the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction progress by taking samples periodically and analyzing for the disappearance of benzilic acid by HPLC. The reaction is typically complete in 8-12 hours.
-
-
Workup and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a larger vessel and add a 5% aqueous solution of sodium bicarbonate until the pH of the aqueous layer is > 8. Vent the reactor to release CO2 produced during neutralization.
-
Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to help remove residual water.
-
-
Solvent Removal:
-
Remove the excess methanol under reduced pressure.
-
Protocol 2: Industrial-Scale Purification by Fractional Distillation
-
Distillation Setup:
-
Use a fractional distillation unit with a packed column to provide sufficient theoretical plates for separation.[8]
-
-
Procedure:
-
Charge the crude this compound to the reboiler.
-
Apply vacuum to reduce the boiling point and prevent thermal degradation.
-
Slowly heat the reboiler. Collect the initial fraction, which will contain any residual low-boiling solvents.
-
Increase the temperature and collect the main fraction of pure this compound at its boiling point under the applied vacuum.
-
Monitor the purity of the fractions using GC.
-
The high-boiling residue, containing any polymeric byproducts, remains in the reboiler.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Identification of Impurities in Methyl Benzilate via Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Methyl Benzilate using common spectroscopic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized by Fischer esterification?
A1: The most common impurities are typically unreacted starting materials, namely benzilic acid and methanol (B129727). Another potential impurity is benzophenone, which can be formed if the benzilic acid starting material undergoes dehydration under the acidic reaction conditions.
Q2: Which spectroscopic methods are most effective for identifying these impurities?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is highly effective for the unambiguous identification of this compound and its common impurities.
Q3: My ¹H NMR spectrum of this compound shows a broad singlet that disappears upon a D₂O shake. What is it?
A3: This is characteristic of the acidic proton of the carboxylic acid in benzilic acid, an unreacted starting material. The hydroxyl proton of this compound also presents as a singlet but is typically sharper.
Q4: I observe a strong, broad absorption in the 3200-3400 cm⁻¹ region of my IR spectrum. What could this indicate?
A4: A strong, broad absorption in this region is indicative of the O-H stretching vibration of an alcohol, likely the unreacted methanol.[1][2][3] Benzilic acid also shows a broad O-H stretch from the carboxylic acid, typically in the 2500-3000 cm⁻¹ range.[4]
Q5: My mass spectrum shows a peak at m/z = 182, but the molecular ion for this compound should be at m/z = 242. What could this peak be?
A5: A molecular ion peak at m/z = 182 is characteristic of benzophenone. This suggests that some of the benzilic acid may have dehydrated during the synthesis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum
Symptoms:
-
A broad singlet, exchangeable with D₂O, is observed around 13 ppm.[5]
-
A quartet and a triplet corresponding to an ethyl group are present.
-
A sharp singlet appears around 3.4 ppm.[6]
Possible Causes and Solutions:
| Unexpected Peak Description | Possible Impurity | How to Confirm | Corrective Action |
| Broad singlet (~13 ppm, D₂O exchangeable) | Benzilic Acid | Compare with the ¹³C NMR spectrum for a carbonyl signal around 175 ppm.[7] | Purify the sample using column chromatography or recrystallization. |
| Quartet (~4.2 ppm) and Triplet (~1.2 ppm) | Ethanol (if used as a solvent or impurity in methanol) | Check the IR spectrum for a characteristic broad O-H stretch around 3300 cm⁻¹. | Use anhydrous methanol and ensure all glassware is properly dried. |
| Sharp singlet (~3.4 ppm) | Methanol | Confirm with the ¹³C NMR spectrum for a signal around 49-50 ppm.[8] | Remove residual methanol under high vacuum. |
Issue 2: Ambiguous IR Spectrum
Symptoms:
-
A very broad absorption is present from 2500 cm⁻¹ to 3300 cm⁻¹, making it difficult to distinguish individual peaks.
-
The C=O stretch appears broader than expected or has a shoulder.
Possible Causes and Solutions:
| Observation | Possible Cause | How to Confirm | Corrective Action |
| Very broad O-H absorption | Presence of both Benzilic Acid and water | Run a ¹H NMR to check for the characteristic carboxylic acid proton and a water peak. | Dry the sample thoroughly. If benzilic acid is present, purification is needed. |
| Broad or shouldered C=O stretch | Overlapping C=O stretches from this compound (~1730 cm⁻¹) and Benzilic Acid (~1715 cm⁻¹)[4] | Confirm with ¹H and ¹³C NMR for the presence of benzilic acid signals. | Purify the sample to remove the benzilic acid impurity. |
Data Presentation: Spectroscopic Data for this compound and Potential Impurities
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Phenyl Protons (m) | -OH (s) | -OCH₃ (s) | -COOH (s, broad) |
| This compound | 7.2 - 7.5 | ~4.5 | ~3.7 | - |
| Benzilic Acid | 7.2 - 7.4[5] | ~6.4[5] | - | ~13.3[5] |
| Methanol | - | ~3.66[6] | ~3.43[6] | - |
| Benzophenone | 7.4 - 7.8[9] | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C=O | Aromatic C | Quaternary C-O | -OCH₃ |
| This compound | ~175 | 127-141 | ~82 | ~53 |
| Benzilic Acid | ~175[7] | 127-143[7] | ~82[7] | - |
| Methanol | - | - | - | ~49.5[10] |
| Benzophenone | ~196[11] | 128-138[11] | - | - |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp²) | C=O Stretch | C-O Stretch |
| This compound | ~3500 (sharp) | ~3060 | ~1730 | ~1250, 1170 |
| Benzilic Acid | 2500-3000 (very broad)[4] | ~3060 | ~1715[4] | ~1220 |
| Methanol | 3200-3400 (broad)[1][2][3] | ~2950 (sp³) | - | ~1030 |
| Benzophenone | - | ~3060 | ~1660[12] | ~1280 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 242 | 183, 105, 77 |
| Benzilic Acid | 228[13] | 183, 105, 77[13] |
| Methanol | 32[14] | 31, 29, 15[14] |
| Benzophenone | 182 | 105, 77 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure the sample is fully dissolved.
-
For D₂O exchange, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.
Protocol 2: FTIR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal thoroughly after the measurement.
Protocol 3: Mass Spectrometry (Direct Infusion ESI)
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Set the Electrospray Ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to appropriate values for small molecule analysis.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
Mandatory Visualizations
Caption: Workflow for Spectroscopic Identification of Impurities.
Caption: Troubleshooting Logic for Unexpected ¹H NMR Peaks.
References
- 1. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. brainly.com [brainly.com]
- 5. Benzilic acid(76-93-7) 1H NMR [m.chemicalbook.com]
- 6. Methanol(67-56-1) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzophenone(119-61-9) 1H NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cshifts [sites.science.oregonstate.edu]
- 12. proprep.com [proprep.com]
- 13. Benzilic acid | C14H12O3 | CID 6463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Methyl Benzilate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl benzilate. The information is designed to address common challenges and offer insights into the effects of various catalysts on the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: this compound is typically synthesized via the esterification of benzilic acid with methanol (B129727). This reaction is commonly catalyzed by:
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Strong Protonic Acids (Homogeneous Catalysts): These are traditional catalysts and include concentrated sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (p-TsOH).[1][2] They are effective but can present challenges regarding corrosion, catalyst recovery, and acidic waste generation.[1]
-
Solid Acid Catalysts (Heterogeneous Catalysts): These are developed as a more environmentally friendly alternative to strong acids.[2] Examples include zirconium/titanium-based solid acids and layered metallic benzoates.[2][3][4] Their main advantages are ease of separation from the reaction mixture and reusability.[2]
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Enzymatic Catalysts: Lipases, such as Candida rugosa lipase, can be used for the enzymatic synthesis of this compound.[5] This method offers high selectivity under mild reaction conditions.
Q2: What is the typical yield I can expect for this compound synthesis?
A2: The yield of this compound is highly dependent on the catalyst and reaction conditions. With concentrated sulfuric acid as the catalyst, yields can be very high, often in the range of 97-99%.[6] Solid acid catalysts have also shown high activity, though the yield can be influenced by the specific composition of the catalyst.[7]
Q3: How does the choice of catalyst affect the purity of the final product?
A3: The catalyst can influence the formation of byproducts and thus the purity of the this compound. Strong protonic acids like sulfuric acid can sometimes lead to oxidation or other side reactions, although for this specific synthesis, high purity is often achieved.[2][6] Solid acid catalysts are often favored for their selectivity, which can lead to a cleaner product with fewer purification steps.[7]
Q4: Are there any specific safety precautions I should take when working with the catalysts for this compound synthesis?
A4: Yes, safety is paramount.
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When using strong protonic acids like concentrated sulfuric acid, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. These acids are highly corrosive and can cause severe burns.
-
While solid acid catalysts are generally safer to handle than strong acids, you should still avoid inhalation of the catalyst powder and skin contact by using appropriate PPE.
-
For enzymatic catalysis , standard laboratory practices for handling biological materials should be followed.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reaction time or increase the reaction temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Equilibrium limitation | In Fischer esterification, the reaction is reversible. To shift the equilibrium towards the product, you can use an excess of one reactant (usually the less expensive one, methanol) or remove the water formed during the reaction. |
| Catalyst deactivation | If using a solid acid catalyst, it may need to be regenerated. Follow the manufacturer's or literature protocol for catalyst regeneration. For enzymatic catalysts, ensure the reaction conditions (pH, temperature) are optimal for enzyme activity. |
| Insufficient catalyst | Increase the catalyst loading. Refer to literature for the optimal catalyst-to-substrate ratio for your chosen catalyst. |
| Poor quality of reagents | Ensure that the benzilic acid and methanol are of high purity and are dry. Water in the reaction mixture can inhibit the reaction. |
Issue 2: Impure Product (Presence of Unreacted Benzilic Acid or Byproducts)
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | As with low yield, ensure the reaction has gone to completion by extending the reaction time or increasing the temperature. |
| Inefficient work-up | During the work-up, unreacted benzilic acid can be removed by washing the organic layer with a basic solution, such as sodium bicarbonate or sodium carbonate solution.[6] This will deprotonate the carboxylic acid, making it soluble in the aqueous layer. |
| Side reactions | The choice of catalyst can influence side reactions. If byproducts are a significant issue, consider switching to a more selective catalyst, such as a specific solid acid or an enzyme. |
| Inadequate purification | If impurities persist after the work-up, purification by column chromatography or recrystallization may be necessary. A common solvent system for column chromatography is a mixture of ethyl acetate (B1210297) and petroleum ether.[6] |
Quantitative Data Summary
The following table summarizes the performance of different catalysts in the synthesis of this compound and related reactions.
| Catalyst | Reactants | Reaction Conditions | Yield/Conversion | Purity | Reference |
| Sulfuric Acid | Benzilic Acid, Methanol | 80-85°C, 16-18 h | 97-99% | NMR pure in most cases | [6] |
| Zr/Ti Solid Acid | Benzoic Acids, Methanol | Varies | High activity reported | Not specified | [2][3] |
| Iron-supported Zr/Ti Solid Acid | Benzoic Acids, Methanol | Not specified | High activity reported | Not specified | [7] |
| Candida rugosa lipase | Benzoic Acid, Methanol | Organic medium | Good yields reported | Not specified | [5] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from a general procedure for ester synthesis.[6]
Materials:
-
Benzilic acid
-
Methanol
-
Concentrated sulfuric acid (98%)
-
20% Sodium carbonate solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add benzilic acid (e.g., 80 mmol).
-
Add methanol (e.g., 90 mmol) and acetonitrile (e.g., 162 mmol) to the flask.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 5 mL, 94 mmol) to the stirred mixture at room temperature.
-
Slowly heat the reaction mixture to 80-85°C and maintain this temperature for 16-18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a 20% sodium carbonate solution (e.g., 100 mL) to neutralize the acid.
-
Extract the product into dichloromethane (e.g., 2 x 50 mL).
-
Combine the organic layers and wash with water (e.g., 100 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the this compound product.
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If necessary, purify the product further using silica (B1680970) gel column chromatography with an eluent such as ethyl acetate:petroleum ether (1:9).[6]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
managing reaction temperature for optimal Methyl benzilate yield
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction temperature to achieve optimal yields of methyl benzilate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound via Fischer esterification?
The optimal temperature for the Fischer esterification of benzoic acid with methanol (B129727) is typically in the range of 60-85°C.[1] A temperature of 65°C has been reported to yield approximately 90% this compound. In another documented procedure, a higher temperature range of 80-85°C resulted in a yield of 97-99%.[1] The ideal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions.
Q2: What is the effect of temperature on the Fischer esterification reaction?
Temperature plays a crucial role in the Fischer esterification, which is a reversible reaction. Increasing the temperature generally increases the reaction rate, allowing the equilibrium to be reached faster. However, excessively high temperatures can potentially lead to side reactions and decrease the overall yield of the desired ester.
Q3: How can I increase the yield of this compound?
To shift the reaction equilibrium towards the formation of this compound and increase the yield, several strategies can be employed:
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Use an excess of one reactant: Typically, an excess of the less expensive reactant, methanol, is used.
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
Q4: What are the common side reactions to consider when synthesizing this compound?
While the Fischer esterification of benzoic acid and methanol is a relatively clean reaction, potential side reactions, especially at suboptimal temperatures, can occur. The primary "side reaction" is the reverse reaction, the hydrolysis of this compound back to benzoic acid and methanol. This is particularly relevant if water is not effectively removed from the reaction mixture. At very high temperatures, thermal degradation of the reactants or product could potentially occur, although specific byproducts for this compound synthesis are not extensively documented.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of this compound | Reaction temperature is too low: The reaction rate is slow and equilibrium may not have been reached in the given time. | Increase the reaction temperature to the optimal range of 60-85°C. |
| Reaction temperature is too high: Potential for undefined side reactions or degradation. | Lower the reaction temperature to the optimal range. | |
| Incomplete reaction: The reaction has not reached equilibrium. | Increase the reaction time or consider a slight increase in temperature within the optimal range. | |
| Presence of water: Water shifts the equilibrium back towards the reactants. | Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus or a dehydrating agent to remove water as it forms. | |
| Presence of Unreacted Benzoic Acid | Incomplete reaction: See above. | See above. |
| Hydrolysis of the product: The ester is reacting with water to revert to the starting materials. | During the workup, ensure conditions are not overly acidic or basic for prolonged periods, which can catalyze hydrolysis. | |
| Formation of Unknown Impurities | Suboptimal reaction temperature: High temperatures can sometimes lead to the formation of byproducts. | Optimize the reaction temperature by performing small-scale experiments at different temperatures within and slightly above the recommended range. |
| Contaminated starting materials: Impurities in the benzoic acid or methanol can lead to side products. | Use high-purity starting materials. |
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield
| Reaction Temperature (°C) | Reported Yield (%) | Notes |
| 65 | ~90 | Conventional heating. |
| 80-85 | 97-99 | Conventional heating.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol is based on a reported successful synthesis of this compound.
Materials:
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Benzilic acid
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Methanol
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Concentrated Sulfuric Acid
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Acetonitrile
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20% Sodium Carbonate Solution
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Dichloromethane (CH₂Cl₂)
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Water
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Anhydrous Sodium Sulfate
Procedure:
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In a well-stirred reaction vessel, combine benzilic acid, methanol, and acetonitrile.
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Slowly add concentrated sulfuric acid to the mixture at room temperature.
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Gradually heat the reaction mixture to 80-85°C and maintain this temperature for 16-18 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly add a 20% sodium carbonate solution to neutralize the acid.
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Extract the product into dichloromethane.
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Wash the combined organic layers with water.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude this compound.
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If necessary, purify the product using silica (B1680970) gel column chromatography.[1]
Visualizations
Caption: Logical workflow for managing reaction temperature for optimal this compound yield.
References
Technical Support Center: Minimizing Methyl Benzilate Hydrolysis During Work-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal work-up procedure to minimize the hydrolysis of methyl benzilate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a critical issue during experimental work-up?
A1: this compound hydrolysis is a chemical reaction in which the ester functional group in the this compound molecule reacts with water to break down into benzilic acid and methanol (B129727). This is a significant issue during the work-up of esterification reactions as it leads to a reduction in the yield of the desired product and complicates the purification process due to the presence of the benzilic acid byproduct.
Q2: What are the primary factors that promote the hydrolysis of this compound during a work-up?
A2: The two primary factors that accelerate the hydrolysis of this compound are:
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pH: Both acidic and basic conditions can catalyze the hydrolysis of esters. Strong acids and strong bases will significantly increase the rate of hydrolysis. Basic hydrolysis, also known as saponification, is generally faster and is effectively irreversible because the carboxylate salt formed is resistant to nucleophilic attack.
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Temperature: An increase in temperature will increase the rate of hydrolysis. Therefore, it is advisable to conduct aqueous washes at lower temperatures.
Q3: What is the optimal pH range to maintain during an aqueous work-up to prevent hydrolysis?
A3: To minimize hydrolysis, it is recommended to maintain a pH range between 7.0 and 8.5 during the aqueous wash steps. A neutral pH is ideal, but a slightly basic solution is often necessary to neutralize any residual acid catalyst from the esterification reaction. Using a mild base, such as saturated sodium bicarbonate solution, is preferable to stronger bases like sodium hydroxide (B78521) or sodium carbonate, which can promote significant saponification.
Q4: What are the common impurities that I might encounter after the synthesis of this compound?
A4: Common impurities after a Fischer esterification of benzilic acid with methanol include unreacted starting materials such as benzilic acid and methanol, and the acid catalyst, which is often sulfuric acid.[1] If the work-up is not performed carefully, benzilic acid can also be present as a result of premature hydrolysis of the this compound product.
Troubleshooting Guide
Problem 1: Low yield of this compound after the work-up procedure.
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Possible Cause: Significant hydrolysis of the this compound has occurred during the aqueous wash steps. This is often due to the use of a strong base for neutralization or performing the washes at an elevated temperature.
-
Recommended Solution:
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Use a milder base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst. Add it slowly and carefully to control the effervescence.[2]
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Perform all aqueous washes at a reduced temperature, for instance, by using an ice-water bath to cool the separatory funnel.
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Minimize the contact time between the organic layer containing the product and the aqueous washing solutions.
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Problem 2: The isolated product is an oil or a waxy solid, not the expected crystalline solid.
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Possible Cause: The presence of impurities, such as unreacted benzilic acid or residual solvents, can lower the melting point of the final product and inhibit crystallization.[3][4]
-
Recommended Solution:
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Ensure the neutralization and washing steps are thorough to remove all acidic impurities.
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After the final wash, dry the organic layer completely using a suitable drying agent like anhydrous sodium sulfate.
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If the product remains oily, consider purification by recrystallization from a suitable solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and petroleum ether) or by column chromatography on silica (B1680970) gel.[5]
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Problem 3: The NMR spectrum of the final product shows the presence of benzilic acid.
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Possible Cause: This indicates either an incomplete esterification reaction or hydrolysis of the product during the work-up.
-
Recommended Solution:
-
Re-evaluate the esterification reaction conditions to ensure it has gone to completion.
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During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted benzilic acid. The basic wash will convert the acidic benzilic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer.
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Problem 4: Difficulty in completely removing the strong acid catalyst (e.g., sulfuric acid).
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Possible Cause: Insufficient washing with the basic solution.
-
Recommended Solution:
Data Presentation
The following table provides illustrative data on the expected impact of different work-up conditions on the yield and purity of this compound. This data is intended to highlight general trends and may not represent actual experimental results.
| Work-up Condition | Washing Solution | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Water | 25 | 85 | 90 |
| 2 | Saturated NaHCO₃ | 25 | 92 | 97 |
| 3 | 5% Na₂CO₃ | 25 | 80 | 95 |
| 4 | Saturated NaHCO₃ | 5-10 | 95 | 98 |
Note: This data is for illustrative purposes to demonstrate expected trends. Optimal conditions should be determined experimentally.
Experimental Protocols
Optimized Work-Up Protocol to Minimize this compound Hydrolysis
This protocol is designed for the work-up of a completed Fischer esterification reaction of benzilic acid and methanol, catalyzed by sulfuric acid.
-
Cooling the Reaction Mixture: Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. It is advisable to perform this addition in an ice bath to manage the heat generated from the neutralization and to minimize hydrolysis. Stir gently until the cessation of CO₂ evolution.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (2 x 50 mL).[5]
-
Combine Organic Layers: Combine the organic layers in the separatory funnel.
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL).
-
Wash the organic layer with water (1 x 50 mL).[5]
-
Finally, wash the organic layer with brine (1 x 50 mL) to facilitate the removal of water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[5]
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
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Purification (if necessary): If the crude product contains impurities, it can be further purified by recrystallization or column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[5]
Mandatory Visualization
Caption: Logical workflow for the work-up of this compound.
Caption: Key factors that promote the hydrolysis of this compound.
References
issues with Methyl benzilate solubility during reaction work-up
Welcome to the Technical Support Center for Methyl Benzilate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound, with a specific focus on solubility issues encountered during reaction work-up.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the methyl ester of benzilic acid. It is a white crystalline solid at room temperature. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol [1] |
| Melting Point | 73-76 °C[2] |
| Boiling Point | 187 °C at 13 mmHg[2] |
| Appearance | White crystalline powder |
| Water Solubility | Insoluble[2] |
| Methanol (B129727) Solubility | Soluble[2] |
Q2: I'm performing a Fischer esterification of benzilic acid with methanol. What are the common steps in the reaction work-up?
A typical aqueous work-up for the Fischer esterification of benzilic acid with methanol involves the following steps:
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Neutralization: After the reaction is complete, the mixture is cooled and then neutralized with a basic solution, such as sodium bicarbonate or sodium carbonate, to quench the acid catalyst.
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Extraction: The product is then extracted from the aqueous mixture using an organic solvent that is immiscible with water, such as dichloromethane (B109758) or ethyl acetate (B1210297).
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Washing: The organic layer is washed with water to remove any remaining water-soluble impurities and then with a brine solution (saturated aqueous NaCl) to help remove dissolved water from the organic layer.
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Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
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Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
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Purification: The crude product can be further purified by recrystallization or column chromatography.
Q3: Why is my this compound product not precipitating out of the reaction mixture upon cooling?
This compound is generally soluble in the excess methanol used in the Fischer esterification reaction, even at cooler temperatures. Therefore, simple cooling of the reaction mixture is unlikely to cause precipitation. An aqueous work-up is necessary to isolate the product.
Troubleshooting Guide: Solubility Issues During Work-up
This guide addresses common solubility-related problems that may arise during the work-up of this compound synthesis.
Issue 1: Oily Product or Failure to Crystallize After Solvent Evaporation
Problem: After removing the extraction solvent, the this compound appears as an oil or a waxy solid that does not crystallize.
Possible Causes & Solutions:
| Cause | Solution |
| Residual Solvent: | Even under reduced pressure, residual solvent can prevent crystallization. Dry the product under high vacuum for an extended period. Gentle heating while under vacuum can also help, but be careful not to exceed the melting point of the product. |
| Impurities Present: | Unreacted starting materials (benzilic acid) or side products can act as impurities that inhibit crystallization. The presence of unreacted benzilic acid is a common issue. |
| Low Purity: | If the product is significantly impure, it may not crystallize. Consider purification by column chromatography before attempting recrystallization. |
Issue 2: Difficulty with Recrystallization
Problem: You are having trouble finding a suitable solvent for recrystallization, or the product "oils out" instead of forming crystals.
Solvent Selection:
The key to successful recrystallization is selecting a solvent in which the compound is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.
Recommended Solvents for this compound Recrystallization:
While specific quantitative solubility data is limited, based on its structure and qualitative information, the following solvents and solvent systems are good starting points for recrystallization:
-
Methanol/Water: Dissolve the this compound in a minimal amount of hot methanol. While hot, add water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot methanol to redissolve the solid and allow the solution to cool slowly.
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Ethanol/Water: Similar to the methanol/water system.
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Hexane (B92381)/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and then add hot hexane until turbidity is observed. Add a few drops of hot ethyl acetate to clarify the solution and then cool slowly.
Troubleshooting "Oiling Out":
"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the product, or if the solution is too concentrated.
| Cause | Solution |
| Solution is too saturated. | Re-heat the solution and add a small amount of additional hot solvent. |
| Cooling is too rapid. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. |
| Inappropriate solvent. | Try a different solvent or solvent system with a lower boiling point. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble[2] |
| Methanol | Soluble[2] |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Sparingly Soluble to Insoluble |
Note: "Soluble" and "Insoluble" are qualitative terms. For recrystallization, the difference in solubility at high and low temperatures is key.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for this compound Synthesis
This protocol outlines the steps to isolate and purify this compound after a Fischer esterification reaction between benzilic acid and methanol, catalyzed by sulfuric acid.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the reaction flask to cool to room temperature.
-
Dilute with Water: Pour the reaction mixture into a beaker containing deionized water.
-
Neutralize the Acid Catalyst: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture with stirring until the effervescence ceases. This indicates that the sulfuric acid catalyst has been neutralized.
-
Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate. Perform at least two extractions to ensure complete recovery of the product.
-
Combine and Wash Organic Layers: Combine the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Isolate the Crude Product: Filter the mixture to remove the drying agent. Rinse the drying agent with a small amount of the organic solvent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify by Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to obtain pure this compound crystals.
Visualizations
Logical Workflow for Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting this compound crystallization.
Experimental Workflow for this compound Work-up
Caption: Step-by-step workflow for the work-up of this compound.
References
Technical Support Center: High-Throughput Synthesis of Benzilate Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput synthesis of benzilate esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for high-throughput synthesis of benzilate esters?
A1: The high-throughput synthesis of benzilate esters primarily revolves around two key chemical transformations: the benzilic acid rearrangement of a 1,2-diketone precursor (benzil) to form the benzilate core, followed by esterification. For a high-throughput workflow, these reactions are typically performed in parallel, often in microtiter plates, utilizing automated liquid handlers for reagent dispensing and transfer. Key strategies include:
-
Parallel Benzilic Acid Rearrangement: Performing the rearrangement of various substituted benzils simultaneously to generate a library of benzilic acids.
-
Parallel Esterification: Reacting a library of benzilic acids with a diverse set of alcohols, or a single benzilic acid with a library of alcohols.
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Automated Workflows: Employing robotic systems for reagent addition, temperature control, and sample workup to ensure reproducibility and efficiency.
Q2: What is the benzilic acid rearrangement and why is it crucial for benzilate ester synthesis?
A2: The benzilic acid rearrangement is a chemical reaction where a 1,2-diketone (like benzil) is treated with a base (e.g., potassium hydroxide) to form an α-hydroxy carboxylic acid (benzilic acid).[1][2] This reaction is fundamental for creating the core chemical structure of benzilate esters. The rearrangement is typically followed by an esterification step to produce the final benzilate ester. When an alkoxide is used as the base instead of a hydroxide (B78521), the reaction is known as a benzilic ester rearrangement and directly yields the benzilate ester.[1][2]
Q3: What are the common side reactions to be aware of during the benzilic acid rearrangement?
A3: A common side reaction is the aldol (B89426) condensation, especially if the ketone starting materials have adjacent enolizable protons.[1] To minimize this, it is best to use 1,2-diketones that lack enolizable alpha-protons.[1] In the case of the benzilic ester rearrangement, using an easily oxidizable alkoxide can lead to a competing Meerwein–Ponndorf–Verley reduction pathway.[1]
Q4: How can I purify libraries of benzilate esters in a high-throughput manner?
A4: High-throughput purification of compound libraries, including benzilate esters, can be achieved using automated parallel purification systems.[3] Common techniques include:
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Parallel HPLC (High-Performance Liquid Chromatography): Utilizing multi-channel HPLC systems to purify multiple samples simultaneously.
-
Solid-Phase Extraction (SPE): Using 96-well SPE plates to rapidly remove impurities from a library of compounds.
-
Automated Flash Chromatography: Systems that can automatically process multiple crude samples sequentially.
These methods are often integrated with robotic systems for fraction collection and solvent evaporation.[3]
Troubleshooting Guides
Guide 1: Low Yield in Benzilic Acid Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of benzil (B1666583) to benzilic acid | Insufficient Base: The reaction is base-catalyzed, and an inadequate amount of base will result in incomplete reaction. | Ensure the molar ratio of base to benzil is appropriate. Typically, a slight excess of base is used. |
| Low Reaction Temperature: The rearrangement may be too slow at lower temperatures. | Increase the reaction temperature. The reaction is often performed under reflux conditions. | |
| Short Reaction Time: The reaction may not have had enough time to go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. | |
| Formation of significant byproducts | Presence of Enolizable Protons: The starting diketone may have enolizable protons, leading to aldol condensation.[1] | Use a diketone substrate that lacks enolizable protons. |
| Oxidizable Alkoxide (for Benzilic Ester Rearrangement): Using an alkoxide that is easily oxidized can lead to side reactions.[1] | Choose a non-oxidizable alkoxide, such as potassium tert-butoxide. |
Guide 2: Low Yield in High-Throughput Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of benzilic acid to ester | Equilibrium Limitation: Esterification is a reversible reaction, and the presence of water (a byproduct) can drive the reaction backward.[4] | Use a large excess of the alcohol to shift the equilibrium towards the product.[4][5] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4] |
| Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too small an amount.[4] | Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[4] Optimize the catalyst loading. | |
| Inconsistent yields across the library | Variability in Reactant Dispensing: Inaccurate liquid handling can lead to inconsistent stoichiometry in different wells. | Calibrate and validate the performance of automated liquid handlers. |
| Temperature Gradients: Uneven heating across the reaction block can cause variations in reaction rates. | Ensure uniform heating of the microtiter plate or reaction block. | |
| Substrate Reactivity Differences: Different benzilic acids and alcohols will have varying reactivities. | For a library synthesis, it may be necessary to group substrates with similar reactivities or optimize conditions for each substrate class. |
Experimental Protocols
Protocol 1: General Procedure for Benzilic Acid Rearrangement
-
In a round-bottom flask, dissolve benzil (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).
-
Add potassium hydroxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic.
-
The benzilic acid will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure benzilic acid.
Protocol 2: High-Throughput Fischer Esterification of Benzilic Acid
-
In a 96-well reaction block, dispense a solution of benzilic acid in a suitable high-boiling solvent (e.g., toluene) to each well (e.g., 50 µmol per well).
-
To each well, add the corresponding alcohol (10 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), to each well.
-
Seal the reaction block and heat to the desired temperature (e.g., 80-110 °C) with stirring for 4-12 hours.
-
Monitor the reaction progress by taking small aliquots for LC-MS analysis.
-
Upon completion, cool the reaction block to room temperature.
-
Perform a high-throughput workup by adding an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to each well.
-
After mixing, the layers can be separated, and the organic layer containing the benzilate ester can be collected for further purification or analysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of Methyl Benzilate Synthesis
This guide provides a comprehensive overview of the spectroscopic methods used to validate the synthesis of methyl benzilate. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for product verification. This document outlines a standard synthesis protocol and compares the expected spectroscopic data of the final product with that of potential precursors, ensuring accurate identification and purity assessment.
Synthesis of this compound
A common and efficient method for synthesizing this compound is the Fischer esterification of benzilic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1] This reaction is typically heated to drive the equilibrium towards the product.
Reaction Scheme:
Benzilic Acid + Methanol --(H₂SO₄)--> this compound + Water
An alternative, though more complex, production method involves the initial synthesis of benzoin (B196080) from benzaldehyde. The benzoin is then oxidized to form benzilic acid, which is subsequently esterified with methanol.[2] For the purpose of this guide, we will focus on the direct esterification of benzilic acid.
Spectroscopic Validation Data
The validation of the synthesized this compound relies on a combination of spectroscopic techniques to confirm the presence of the desired functional groups and the overall molecular structure. The data for the product is compared against the starting material, benzilic acid, to ensure the reaction has gone to completion.
Table 1: Comparison of Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| This compound | O-H (hydroxyl) | 3400-3600 (broad) | [3][4] |
| C=O (ester) | ~1730 | [3][4] | |
| C-O (ester) | 1250-1300 | [3][4] | |
| Aromatic C-H | ~3060 | [3][4] | |
| Aromatic C=C | 1450-1600 | [3][4] | |
| Benzilic Acid | O-H (hydroxyl) | 3300-3500 (broad) | |
| O-H (carboxylic acid) | 2500-3300 (very broad) | ||
| C=O (carboxylic acid) | ~1700 | ||
| Aromatic C-H | ~3060 | ||
| Aromatic C=C | 1450-1600 |
Table 2: Comparison of ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| This compound | Phenyl (Ar-H) | 7.25-7.50 | Multiplet | 10H | [5] |
| Hydroxyl (O-H) | ~4.5 (variable) | Singlet | 1H | [5] | |
| Methyl (O-CH₃) | 3.85 | Singlet | 3H | [5] | |
| Benzilic Acid | Phenyl (Ar-H) | 7.20-7.60 | Multiplet | 10H | |
| Hydroxyl/Carboxyl (OH) | ~6.0-9.0 (broad) | Singlet | 2H |
Table 3: Comparison of ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) | Reference |
| This compound | C=O (ester) | ~175 | [6] |
| Aromatic C (quaternary) | ~140 | [6] | |
| Aromatic C-H | 127-129 | [6] | |
| Quaternary C-OH | ~79 | [6] | |
| O-CH₃ | ~53 | [6] | |
| Benzilic Acid | C=O (carboxylic acid) | ~178 | |
| Aromatic C (quaternary) | ~141 | ||
| Aromatic C-H | 127-129 | ||
| Quaternary C-OH | ~80 |
Table 4: Comparison of Mass Spectrometry (Electron Ionization) Data
| Compound | Key Fragment (m/z) | Identity | Reference |
| This compound | 242 | [M]⁺ (Molecular Ion) | [7] |
| 183 | [M - COOCH₃]⁺ | [7] | |
| 105 | [C₆H₅CO]⁺ | [7] | |
| 77 | [C₆H₅]⁺ | [7] | |
| Benzilic Acid | 228 | [M]⁺ (Molecular Ion) | |
| 183 | [M - COOH]⁺ | ||
| 105 | [C₆H₅CO]⁺ | ||
| 77 | [C₆H₅]⁺ |
Experimental Protocols
3.1 Synthesis of this compound via Fischer Esterification [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzilic acid (1 equivalent), methanol (10-20 equivalents, serving as both reactant and solvent), and concentrated sulfuric acid (catalytic amount, ~0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
3.2 Spectroscopic Analysis Protocols
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the dried product as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic ester C=O stretch around 1730 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product (~5-10 mg) in deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Confirm the presence of the methyl ester singlet at ~3.85 ppm in the ¹H NMR spectrum and the corresponding methoxy (B1213986) carbon at ~53 ppm in the ¹³C NMR spectrum.
-
-
Mass Spectrometry (MS):
-
Dissolve a minute quantity of the sample in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Use Electron Ionization (EI) as the ionization method.
-
Analyze the resulting mass spectrum for the molecular ion peak at m/z = 242 and characteristic fragmentation patterns.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and validation process for this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound(76-89-1) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(76-89-1) 13C NMR spectrum [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
A Researcher's Guide to Confirming the Identity of Synthesized Methyl Benzilate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a critical step in ensuring the validity of experimental results and maintaining the integrity of the research process. This guide provides a comprehensive comparison of standard analytical techniques for the identity confirmation of synthesized Methyl benzilate, complete with experimental data, detailed protocols, and a recommended workflow.
Characterization of this compound
This compound is an organic compound with the chemical formula C₁₅H₁₄O₃.[1][2] It is the methyl ester of benzilic acid. Key identifiers and physical properties are summarized below.
| Property | Value |
| IUPAC Name | methyl 2-hydroxy-2,2-diphenylacetate |
| Synonyms | Methyl diphenylglycolate, Benzilic acid methyl ester |
| CAS Number | 76-89-1 |
| Molecular Formula | C₁₅H₁₄O₃[1][2] |
| Molecular Weight | 242.27 g/mol |
| Melting Point | 73-76 °C |
Analytical Techniques for Identity Confirmation
A multi-technique approach is recommended for the robust confirmation of this compound's identity. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.
Comparison of Analytical Techniques
Each analytical technique offers distinct advantages and provides complementary information for structural elucidation and identity confirmation. The choice of methods depends on the available instrumentation, sample amount, and the desired level of confidence.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, chemical environment of atoms.[3] | Highly specific, provides unambiguous structural information. | Requires a relatively large amount of sample, expensive instrumentation. |
| FTIR Spectroscopy | Presence of functional groups.[3] | Fast, non-destructive, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| GC-MS | Molecular weight and fragmentation pattern.[3] | High sensitivity, can identify impurities. | Destructive technique, compound must be volatile and thermally stable. |
| Melting Point | Purity and identity confirmation. | Simple, inexpensive, and quick assessment of purity. | Not a definitive confirmation of identity on its own. |
Experimental Data and Protocols
Below are the expected analytical data for this compound and detailed protocols for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound.
Expected Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.45 - 7.25 (m, 10H, Ar-H) | 175.5 (C=O) |
| 5.15 (s, 1H, OH) | 141.0 (Ar-C) |
| 3.80 (s, 3H, OCH₃) | 128.5 (Ar-CH) |
| 128.0 (Ar-CH) | |
| 127.5 (Ar-CH) | |
| 79.5 (C-OH) | |
| 53.0 (OCH₃) |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[4]
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3500 (broad) | O-H stretch (hydroxyl) |
| ~3050 | C-H stretch (aromatic) |
| ~1730 | C=O stretch (ester) |
| ~1250 | C-O stretch (ester) |
| ~700 | C-H bend (aromatic) |
Experimental Protocol: FTIR (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the synthesized this compound in a volatile solvent like methylene (B1212753) chloride.[5]
-
Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds.
Expected Data:
| Technique | Result |
| Gas Chromatography | A single major peak indicating a pure compound. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 242. |
| Major fragment ions at m/z = 183, 105, 77. |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.[6][7]
-
Instrumentation:
-
Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Set the GC oven temperature program (e.g., start at 100°C, ramp to 250°C at 10°C/min).
-
Set the injector temperature to 250°C and the MS transfer line to 280°C.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The mass spectrometer will record the mass spectra of the compounds as they elute from the column.
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time and purity of the sample.
-
Analyze the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak and the characteristic fragmentation pattern.
-
Workflow for Identity Confirmation
The following workflow is recommended for a comprehensive and efficient confirmation of the identity of synthesized this compound.
Caption: A logical workflow for confirming the identity of synthesized this compound.
This structured approach, combining multiple analytical techniques, provides a high degree of confidence in the identity and purity of synthesized this compound, ensuring a solid foundation for subsequent research and development activities.
References
A Comparative Guide to the Purity Assessment of Methyl Benzilate by GC-MS
For researchers, scientists, and drug development professionals, the purity of chemical compounds is a cornerstone of reliable and reproducible results. Methyl benzilate, a key intermediate in the synthesis of various pharmaceuticals and fragrances, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques for this compound Purity
The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required sensitivity, and the desired level of structural information. While GC-MS is a powerful tool for this purpose, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and complementary information.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection and identification. | High separation efficiency for volatile and semi-volatile compounds. Provides structural information for impurity identification. High sensitivity. | Not suitable for non-volatile or thermally labile impurities. May require derivatization for some compounds. | 98.0 - 99.9+ |
| HPLC | Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Robust and reproducible for quantitative analysis. | Lower resolution for some volatile compounds compared to GC. Impurity identification is not inherent without a mass spectrometer detector (LC-MS). | 98.0 - 99.9+ |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Provides absolute purity value without the need for a reference standard of the analyte itself. Non-destructive. Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. May be complex to interpret if multiple impurities are present with overlapping signals. | 95.0 - 99.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a GC-MS method for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to obtain a concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow: Helium at 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound is divided by the total area of all observed peaks. Impurities can be tentatively identified by comparing their mass spectra with a reference library (e.g., NIST).[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a general procedure for determining the absolute purity of this compound using qNMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard with a known purity (e.g., Maleic acid, Dimethyl sulfone).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the experimental workflows for the purity assessment of this compound using GC-MS and a general decision-making process for selecting the appropriate analytical technique.
References
A Comparative Study of Methyl Benzilate and Ethyl Benzilate: Properties, Synthesis, and Inferred Activity
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of methyl benzilate and ethyl benzilate. The following sections detail their physicochemical properties, spectroscopic data, synthesis protocols, and a discussion on their comparative reactivity and potential biological activities, supported by available experimental data.
Physicochemical Properties
This compound and ethyl benzilate share a common benzilate backbone, differing only in their ester group. This seemingly minor structural difference leads to variations in their physical properties, as summarized below.
| Property | This compound | Ethyl Benzilate |
| CAS Number | 76-89-1[1][2][3] | 52182-15-7[4] |
| Molecular Formula | C₁₅H₁₄O₃[1][3] | C₁₆H₁₆O₃[4] |
| Molecular Weight | 242.27 g/mol [1][3] | 256.30 g/mol [4] |
| Appearance | White crystalline powder | White or colorless to yellow powder/lump/liquid[5] |
| Melting Point | 73-76 °C | 29 °C |
| Boiling Point | 187 °C at 13 mmHg | 192-194 °C at 12 mmHg |
| Solubility | Soluble in methanol (B129727), insoluble in water. | Miscible with most organic solvents, almost insoluble in water. |
Spectroscopic Data Comparison
The structural differences between methyl and ethyl benzilate are clearly delineated in their respective spectroscopic data.
¹H NMR Spectroscopy
| Protons | This compound (CDCl₃) | Ethyl Benzilate (CDCl₃) |
| -OH | ~4.0 ppm (s, 1H) | ~4.0 ppm (s, 1H) |
| -CH₃ / -CH₂CH₃ | ~3.8 ppm (s, 3H) | ~4.2 ppm (q, 2H), ~1.2 ppm (t, 3H) |
| Aromatic-H | ~7.2-7.5 ppm (m, 10H) | ~7.2-7.5 ppm (m, 10H) |
Infrared (IR) Spectroscopy
| Functional Group | This compound (cm⁻¹) | Ethyl Benzilate (cm⁻¹) |
| O-H Stretch | ~3500 (broad) | ~3500 (broad) |
| C-H Stretch (aromatic) | ~3060 | ~3060 |
| C-H Stretch (aliphatic) | ~2950 | ~2950, ~2870 |
| C=O Stretch (ester) | ~1730 | ~1730 |
| C-O Stretch (ester) | ~1250, ~1170 | ~1250, ~1180 |
| C-O Stretch (alcohol) | ~1050 | ~1050 |
| Aromatic C=C Bending | ~1600, ~1490, ~1450 | ~1600, ~1490, ~1450 |
Mass Spectrometry
| Ion Type | This compound (m/z) | Ethyl Benzilate (m/z) |
| Molecular Ion [M]⁺ | 242 | 256 |
| [M-OR]⁺ | 211 ([M-OCH₃]⁺) | 211 ([M-OCH₂CH₃]⁺) |
| [C₆H₅CO]⁺ | 105 | 105 |
| [C₆H₅]⁺ | 77 | 77 |
| Base Peak | 183 | 105 |
Experimental Protocols: Synthesis via Fischer Esterification
Both methyl and ethyl benzilate can be synthesized via the Fischer esterification of benzilic acid with the corresponding alcohol in the presence of an acid catalyst.
Synthesis of this compound
Materials:
-
Benzilic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzilic acid (e.g., 80 mmol).
-
Add an excess of methanol (e.g., 90 mmol) to the flask.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) to the mixture while stirring.[1]
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 16-18 hours.[1]
-
After cooling to room temperature, slowly add the reaction mixture to a beaker containing 20% sodium carbonate solution (100 mL) to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[1]
-
Combine the organic layers and wash with deionized water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization or silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 1:9 v/v) as the eluent.[1]
Synthesis of Ethyl Benzilate
Materials:
-
Benzilic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid
-
Solvent (e.g., Toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add benzilic acid, a molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid in a suitable solvent like toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl benzilate.
-
The product can be further purified by vacuum distillation.
Comparative Reactivity and Biological Activity
Direct comparative studies on the reaction kinetics and biological activities of methyl and ethyl benzilate are scarce in the literature. However, inferences can be drawn from studies on analogous methyl and ethyl esters.
Reactivity
In general, methyl esters are slightly more reactive than their ethyl ester counterparts in nucleophilic substitution reactions, such as hydrolysis. This is primarily due to the reduced steric hindrance of the methyl group compared to the ethyl group, allowing for easier access of the nucleophile to the carbonyl carbon.
A study on the hydrolysis of methyl and ethyl benzoates demonstrated that under both chemical and enzymatic (rat plasma and liver microsomes) conditions, methyl benzoate (B1203000) showed higher stability (slower hydrolysis rate) than ethyl benzoate. This suggests that while sterics play a role, electronic and enzymatic factors can also significantly influence reactivity.
Biological Activity
There is limited specific data on the antimicrobial or cytotoxic properties of methyl and ethyl benzilate. However, a study on the cytotoxicity of methyl benzoate and ethyl benzoate in human cell lines (HEK293 and SH-SY5Y) found that methyl benzoate was the least toxic, followed by ethyl benzoate. This suggests that for simple benzoates, the methyl ester is less cytotoxic than the ethyl ester. While this does not directly translate to the benzilate esters, it provides a basis for hypothesizing that this compound may exhibit lower cytotoxicity than ethyl benzilate.
It is important to note that many biologically active compounds are benzilate esters, but these often feature more complex alcohol moieties that are key to their activity.
Visualizations
Fischer Esterification Workflow
References
- 1. This compound | C15H14O3 | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(76-89-1) 1H NMR spectrum [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. PubChemLite - Ethyl benzilate (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
differences in reactivity between various benzilate esters.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various benzilate esters, focusing on their chemical stability and pharmacological activity. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the structure-activity relationships within this important class of compounds.
Chemical Reactivity: Hydrolysis of Benzilate Esters
The stability of the ester bond is a critical factor in the pharmacokinetic profile of benzilate esters. Hydrolysis, the cleavage of this bond, can occur chemically or be catalyzed by enzymes in the body. The rate of hydrolysis is significantly influenced by the nature of the alcohol moiety.
Comparative Hydrolysis Rates
| Ester | Alkaline Hydrolysis Half-life (t½) in min (for Benzoate (B1203000) Esters)[1] | Notes |
| Methyl | 14[1] | Higher plasma metabolic stability among linear homologs.[1] |
| Ethyl | 14[1] | |
| n-Propyl | 19[1] | |
| n-Butyl | 21[1] | |
| Phenyl | 11[1] | Rapid hydrolysis attributed to the stability of the phenoxide leaving group.[1] |
| Benzyl | 16[1] |
It is important to note that while these values are for benzoate esters, a similar trend of decreasing hydrolysis rate with increasing alkyl chain length is expected for benzilate esters due to steric hindrance around the carbonyl group.
Experimental Protocol: Alkaline Hydrolysis of Esters
This protocol outlines a general method for determining the rate of alkaline hydrolysis of esters.[2][3]
Materials:
-
Ester of interest (e.g., methyl benzilate)
-
Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.1 M)
-
Solvent system (e.g., a mixture of an organic solvent like dioxane or THF and water)
-
Constant temperature bath
-
pH meter
-
Analytical instrument for monitoring ester concentration (e.g., HPLC, UV-Vis spectrophotometer)
-
Quenching solution (e.g., dilute strong acid like HCl)
Procedure:
-
Prepare a stock solution of the ester in the chosen organic solvent.
-
Prepare a reaction mixture by combining the ester stock solution with the aqueous NaOH solution in a reaction vessel.
-
Place the reaction vessel in a constant temperature bath to maintain a stable temperature throughout the experiment.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known volume of the quenching solution. This stops the hydrolysis by neutralizing the NaOH.
-
Analyze the concentration of the remaining ester in the quenched aliquots using a suitable analytical method.
-
Plot the natural logarithm of the ester concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the hydroxide ion.
Pharmacological Reactivity: Muscarinic Receptor Binding
Benzilate esters are well-known for their anticholinergic activity, which arises from their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). The affinity of these esters for mAChRs is a key determinant of their potency.
Comparative Muscarinic Receptor Binding Affinities
The binding affinity of various benzilate esters and related anticholinergic agents for muscarinic receptors has been determined through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or as a pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
| Compound | Receptor Subtype(s) | Binding Affinity (Ki or pA2) | Reference |
| Benzilate Esters | |||
| 3-Quinuclidinyl benzilate (QNB) | Non-selective Muscarinic | Ki ≈ 0.05 - 1 nM | [4] |
| Clidinium Bromide | M1, M2, M3 | pA2 ≈ 8.5 - 9.5 | |
| Benactyzine | Non-selective Muscarinic | [5] | |
| Reference Antagonists | |||
| Atropine | Non-selective Muscarinic | Ki ≈ 1-2 nM; pA2 ≈ 8.6 - 9.15 | [2][6] |
| Pirenzepine | M1 selective | Ki ≈ 126 nM; pA2 ≈ 6.78 | [6] |
| 4-DAMP | M3 selective | Ki ≈ 2.75 nM; pA2 ≈ 8.79 | [6] |
Note: Ki and pA2 values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Muscarinic Receptor Signaling Pathways
Benzilate esters exert their effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins to elicit various cellular responses.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled benzilate esters for muscarinic receptors.[1][7][8]
Materials:
-
Tissue preparation containing muscarinic receptors (e.g., rat brain homogenate)
-
Radiolabeled muscarinic antagonist with high affinity (e.g., [³H]quinuclidinyl benzilate, [³H]QNB)
-
Unlabeled benzilate ester (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold assay buffer)
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in assay buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a series of tubes or a microplate, add a fixed concentration of the radiolabeled ligand ([³H]QNB).
-
Add increasing concentrations of the unlabeled benzilate ester to be tested.
-
Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist like atropine).
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The concentration of the benzilate ester that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nitt.edu [nitt.edu]
- 4. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute desensitization of muscarinic receptors in the isolated guinea-pig ileal longitudinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rkmvccrahara.org [rkmvccrahara.org]
A Spectroscopic Comparison of Methyl Benzilate and Its Precursors: Benzoic Acid and Mandelic Acid
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of methyl benzilate with its essential precursors, benzoic acid and mandelic acid. Through a detailed examination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data, this document aims to furnish researchers, scientists, and drug development professionals with the critical data necessary for the identification, characterization, and quality control of these compounds. The synthesis of this compound is a fundamental esterification reaction, and understanding the spectroscopic signatures of the starting materials and the final product is paramount for monitoring reaction progress and ensuring the purity of the synthesized compound.
Data Presentation: A Quantitative Spectroscopic Overview
The following tables summarize the key spectroscopic data for this compound, benzoic acid, and mandelic acid, facilitating a direct comparison of their characteristic spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3500-3300 (broad), 1735 (strong), 1250 (strong) | O-H (alcohol), C=O (ester), C-O (ester) |
| Benzoic Acid | 3300-2500 (very broad), 1700-1680 (strong), 1320-1210 | O-H (carboxylic acid), C=O (carboxylic acid), C-O (carboxylic acid)[1][2] |
| Mandelic Acid | 3400 (broad), 3300-2500 (very broad), 1720 (strong) | O-H (alcohol), O-H (carboxylic acid), C=O (carboxylic acid) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Phenyl Protons (Ar-H) | Methine/Methylene Protons | Methyl Protons (-OCH₃) | Hydroxyl/Carboxyl Protons (-OH, -COOH) |
| This compound | ~7.2-7.5 (m) | - | ~3.7 (s) | ~4.5 (s, OH) |
| Benzoic Acid | ~7.4-7.6 (m), ~8.1 (d) | - | - | ~12.0 (s, COOH)[3] |
| Mandelic Acid | ~7.2-7.4 (m) | ~5.2 (s, CH) | - | Variable (OH, COOH)[4][5] |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons (Ar-C) | Methine Carbon (-CHOH) | Methyl Carbon (-OCH₃) |
| This compound | ~175 | ~127-140 | ~78 | ~53 |
| Benzoic Acid | ~172.6 | ~128.5, 129.4, 130.3, 133.9 | - | -[6] |
| Mandelic Acid | ~177 | ~126-138 | ~73 | - |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | Base Peak | Other Key Fragments |
| This compound | 242 | 105 | 183, 77 |
| Benzoic Acid | 122 | 105 | 77, 51[7] |
| Mandelic Acid | 152 | 107 | 79, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups in this compound and its precursors.
Methodology:
-
Sample Preparation: For solid samples (benzoic acid, mandelic acid, this compound), the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) is recorded. The sample is then placed in the spectrometer's beam path, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups, such as O-H, C=O, and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To elucidate the chemical structure and environment of hydrogen and carbon atoms within the molecules.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the acquisition parameters are set to obtain a high-resolution spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed to assign them to specific protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer through various methods. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique where the sample is first separated by GC and then introduced into the MS.[8] Direct infusion or a solids probe can also be used.
-
Ionization: Electron Ionization (EI) is a common hard ionization technique that bombards the sample with high-energy electrons, causing fragmentation.[4] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to preserve the molecular ion.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern provides structural information.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound. The primary route involves the esterification of benzilic acid with methanol. Benzilic acid itself can be synthesized from benzaldehyde (B42025) through a benzoin (B196080) condensation followed by oxidation and a benzilic acid rearrangement. For the purpose of this guide, we focus on the direct precursors discussed spectroscopically. A simplified representation of the esterification of benzoic acid is also included as a conceptual precursor relationship.
Caption: Synthesis workflow for this compound.
References
- 1. kibin.com [kibin.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of Analytical Methods for Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantitative determination of Methyl benzilate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method. This document outlines detailed experimental protocols and presents supporting data based on established validation parameters for similar analytes.
Introduction to Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). A validated method provides reliable, reproducible, and accurate data, which is crucial in a regulated environment.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of a broad range of pharmaceutical compounds due to its versatility, robustness, and high resolving power. For a non-volatile compound like this compound, RP-HPLC with UV detection is a highly suitable method for routine quality control and quantitative analysis.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to bring the analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Performance Data: RP-HPLC
The following table summarizes the expected performance characteristics of the RP-HPLC method for the analysis of this compound, based on typical validation results for similar aromatic esters.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
Alternative Method: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be an effective alternative, particularly for impurity profiling or when higher sensitivity is required.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes. |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or acetone.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.5-50 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound, dissolve it in a suitable solvent, and dilute to bring the analyte concentration within the calibration range.
Performance Data: GC-FID
The following table summarizes the expected performance characteristics of the GC-FID method for the analysis of this compound.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.15 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Baseline separation of the analyte peak |
Method Comparison Summary
| Feature | RP-HPLC | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Applicability | Wide range of non-volatile and thermally stable compounds | Volatile and thermally stable compounds |
| Sample Preparation | Generally straightforward dissolution and dilution | May require derivatization for less volatile compounds, but not for this compound |
| Sensitivity | Good, suitable for most quality control applications | Generally higher, especially with a mass spectrometer detector |
| Robustness | High | Moderate, sensitive to changes in temperature and flow rate |
| Cost | Higher initial instrument cost and ongoing solvent costs | Lower initial instrument cost and lower cost of gases |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for analytical method validation using HPLC and GC.
HPLC Method Validation Workflow.
GC Method Validation Workflow.
Conclusion
Both RP-HPLC and GC-FID are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis. For routine quality control in a pharmaceutical setting, the robustness and versatility of RP-HPLC make it the preferred method. For applications requiring higher sensitivity or for the analysis of volatile impurities, GC-FID or GC-MS would be a more appropriate choice. It is essential that the selected method is fully validated to ensure the generation of reliable and accurate data.
A Comparative Guide to the Characterization of Methyl Benzilate and Related Esters via Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methyl benzilate and its analogs, ethyl benzilate and butyl benzoate (B1203000), utilizing melting point determination as a key characterization technique. The data presented herein offers a clear comparison of the physical properties of these compounds, supported by a detailed experimental protocol for accurate and reproducible measurements.
Data Presentation: Melting Point Comparison
The melting point of a compound is a critical physical property that provides insights into its purity and identity. The following table summarizes the experimentally determined melting points of this compound and two related benzoate esters, highlighting the effect of the alkyl chain length on the melting temperature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | C₁₅H₁₄O₃ | 242.27 | 71.0 - 77.0[1][2] |
| Ethyl Benzilate | C₁₆H₁₆O₃ | 256.30 | 29 |
| Butyl Benzoate | C₁₁H₁₄O₂ | 178.23 | -22[3] |
Note: The melting point of ethyl benzilate is reported as a single value, while this compound is given as a range, which is common for crystalline solids. Butyl benzoate, with a significantly lower melting point, exists as a liquid at room temperature.
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound. This method is widely recognized for its reliability and is a standard procedure in pharmaceutical and chemical research.[4]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the compound to be analyzed (finely powdered and dry)
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[3]
-
Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.[3]
-
Repeat this process until the packed sample is approximately 2-3 mm in height.[2][5]
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute) to get a rough estimate of the melting range.[6]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]
-
Set the heating rate to a slow and steady 1-2°C per minute.[2]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).[2][3]
-
Continue heating and record the temperature at which the last crystal of the solid melts completely (the clear point).[2]
-
The recorded range between the onset of melting and the clear point is the melting point range of the sample.
-
-
-
Purity Assessment:
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination process, from sample preparation to the final analysis of the results.
Caption: Workflow for Melting Point Determination.
References
comparative analysis of different synthesis routes for Methyl benzilate.
Methyl benzilate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, can be prepared through several synthetic pathways.[1] This guide provides a comparative analysis of the most common and effective routes for its synthesis, offering a comprehensive overview for researchers, scientists, and professionals in drug development. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data.
Overview of Synthetic Strategies
The principal methods for synthesizing this compound revolve around the formation of the methyl ester of benzilic acid. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired yield, purity requirements, and scalability. This guide evaluates two primary, well-established strategies:
-
Fischer Esterification of Benzilic Acid: This is a direct, one-step method involving the acid-catalyzed esterification of benzilic acid with methanol (B129727). It is a widely used and straightforward approach.
-
Multi-step Synthesis from Benzoin (B196080): This pathway involves the oxidation of benzoin to benzil (B1666583), followed by a benzilic acid rearrangement and subsequent esterification to yield the final product.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the two primary synthesis routes to provide a clear comparison for easy evaluation.
| Parameter | Route 1: Fischer Esterification | Route 2: Synthesis from Benzoin |
| Starting Material | Benzilic Acid | Benzoin |
| Key Transformations | Fischer Esterification | Oxidation, Benzilic Acid Rearrangement, Esterification |
| Primary Reagents | Methanol, Sulfuric Acid | Nitric Acid (for oxidation), Potassium Hydroxide (B78521) (for rearrangement), Methanol, Sulfuric Acid |
| Reaction Time | 16-18 hours[2] | Multiple steps, typically longer overall |
| Yield | High (up to 99%)[2] | Variable, dependent on the efficiency of each step |
| Purity | Generally high, NMR pure product reported[2] | May require purification after each step |
| Number of Steps | One | Three |
Experimental Protocols
Route 1: Fischer Esterification of Benzilic Acid
This procedure details the direct esterification of benzilic acid with methanol.[2]
Procedure:
-
To a well-stirred mixture of benzilic acid (80 mmol), methanol (90 mmol), and acetonitrile (B52724) (162 mmol), slowly add concentrated sulfuric acid (94 mmol, 5 mL) at room temperature.
-
Heat the mixture to 80-85 °C and maintain this temperature for 16-18 hours.
-
After cooling the reaction mixture, add it to a 20% sodium carbonate solution (100 mL).
-
Extract the product with dichloromethane (B109758) (2 x 50 mL).
-
Combine the organic layers, wash with water (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
If necessary, purify the product using silica (B1680970) gel column chromatography with a mixture of ethyl acetate (B1210297) and petroleum ether (1:9) as the eluent.
Route 2: Multi-step Synthesis from Benzoin
This route involves the initial oxidation of benzoin to benzil, followed by rearrangement and esterification.[3][4]
Step 1: Oxidation of Benzoin to Benzil [3] Caution: Concentrated nitric acid is extremely corrosive. This step must be performed in a fume hood.
-
Place 2.0 g of benzoin in a 125 mL Erlenmeyer flask and carefully add 7 mL of concentrated nitric acid.
-
Heat the mixture on a steam bath with occasional swirling for about 30 minutes, or until the evolution of brown-red nitric oxide gases ceases.
-
Cool the reaction mixture and pour it into 30-40 mL of cold water.
-
Stir the mixture until the oily product solidifies.
-
Collect the crude benzil by vacuum filtration and wash it thoroughly with cold water to remove the nitric acid.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure benzil.
Step 2: Preparation of Benzilic Acid from Benzil [4]
-
A mixture of the benzoin wet product (from a previous step, 8kg), water (15L), 16% sodium hydroxide solution (58kg), and potassium bromate (B103136) (2kg) is heated and stirred for 4 hours.
-
The reaction mixture is then diluted with twice its volume of water, cooled, and acidified with dilute sulfuric acid to a pH of 7-8.
-
The solution is filtered. The filtrate is then further acidified to a pH of 1-2 and filtered again to yield the crude benzilic acid product.
Step 3: Esterification to this compound [4]
-
Mix 4 kg of the prepared diphenylhydroxyacetic acid (benzilic acid) with 5 L of methanol.
-
Add 150 ml of sulfuric acid and heat the mixture to reflux for 2 hours to complete the esterification.
-
The work-up would typically involve neutralization, extraction, and purification as described in Route 1.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Workflow for the Fischer Esterification of Benzilic Acid.
Caption: Multi-step synthesis workflow from Benzoin to this compound.
Conclusion
Both the Fischer esterification of benzilic acid and the multi-step synthesis from benzoin are viable methods for the preparation of this compound. The direct esterification route is advantageous due to its high yield, operational simplicity, and fewer reaction steps. This makes it a preferred method for laboratory-scale synthesis when benzilic acid is readily available. The synthesis from benzoin, while being a classic multi-step process, offers an alternative when benzoin is a more accessible starting material. The choice between these routes will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. For large-scale production, the efficiency and high throughput of the one-step Fischer esterification may be more economical.
References
A Comparative Guide to Assessing Lot-to-Lot Variability of Commercial Methyl Benzilate
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of chemical reagents are paramount in scientific research and pharmaceutical development. Lot-to-lot variability in starting materials can significantly impact experimental reproducibility, reaction kinetics, and the impurity profile of final products. Methyl benzilate (CAS 76-89-1), a key intermediate in organic synthesis and pharmaceutical manufacturing, is no exception.[1][2] This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial this compound, offering detailed experimental protocols, comparative data, and a discussion of alternative compounds.
Introduction to this compound and Its Importance
This compound, the methyl ester of benzilic acid, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][3] It is a white crystalline powder with a melting point of approximately 73-76°C.[4] Its utility is prominent in the synthesis of anticholinergic drugs and other compounds where the diphenylacetate moiety is required.[5][6] Given its role as a precursor, variations in purity, residual solvents, or the presence of unreacted starting materials can have cascading effects on the quality and yield of downstream products. Therefore, a robust analytical assessment of each new lot is a critical quality control step.
Key Analytical Methods for Purity and Impurity Profiling
A multi-pronged analytical approach is recommended to thoroughly characterize different lots of this compound. The primary techniques include gas chromatography (GC) for purity assessment and identification of volatile impurities, and high-performance liquid chromatography (HPLC) for non-volatile impurities.
Table 1: Illustrative Lot-to-Lot Comparison of Commercial this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White Crystalline Powder | White Crystalline Powder | Off-White Powder | White Crystalline Powder |
| Purity (by GC-FID) | 99.6% | 99.1% | 98.5% | ≥ 98.0% |
| Melting Point | 74-76°C | 73-75°C | 71-74°C | 73-77°C |
| Impurity 1 (Benzilic Acid) | 0.25% | 0.55% | 0.95% | ≤ 1.0% |
| Impurity 2 (Methanol) | 0.05% | 0.15% | 0.25% | ≤ 0.3% |
| Impurity 3 (Unknown) | 0.10% (at RRT 1.2) | 0.20% (at RRT 1.2) | 0.25% (at RRT 1.2) | ≤ 0.2% |
| Water Content (Karl Fischer) | 0.08% | 0.12% | 0.18% | ≤ 0.2% |
This data is illustrative and serves as an example of potential lot-to-lot variations.
Detailed Experimental Protocols
This method is suitable for quantifying the purity of this compound and identifying volatile impurities.[7][8]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Rxi-1ms, 30 m x 0.53 mm ID, 1 µm film thickness (or equivalent).[9]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Sample Preparation: Accurately weigh and dissolve approximately 100 mg of this compound in 10 mL of a suitable solvent like n-hexane or dichloromethane.[10]
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
This method is ideal for detecting less volatile impurities, such as unreacted benzilic acid.[11][12][13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[14]
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase initial composition.
-
Injection Volume: 10 µL.
-
Data Analysis: Identify and quantify impurities based on their retention times relative to the main this compound peak.
Diagram 1: Experimental Workflow for Lot Assessment
Caption: A flowchart of the process for evaluating new lots of this compound.
Common Impurities and Their Origins
Lot-to-lot variability often stems from differences in the manufacturing process. The most common synthesis of this compound involves the acid-catalyzed esterification of benzilic acid with methanol (B129727).[15][16]
-
Benzilic Acid: Incomplete reaction can lead to residual benzilic acid in the final product.
-
Methanol: As a reactant and solvent, methanol can remain as a residual solvent if not adequately removed.[17]
-
Byproducts of Synthesis: Side reactions can introduce other related substances. For example, if benzoin (B196080) is used as a starting material for benzilic acid, traces of it or its derivatives could potentially carry over.[4][18]
Comparison with Alternatives
While this compound is a common reagent, other esters of benzilic acid or alternative synthetic routes may be considered depending on the application.
Table 2: Comparison of this compound with an Alternative
| Feature | This compound | Ethyl Benzilate |
| CAS Number | 76-89-1 | 5231-32-3 |
| Molecular Weight | 242.27 g/mol | 256.30 g/mol |
| Reactivity | Higher reactivity due to less sterically hindered methyl group. | Slightly lower reactivity in some transesterification reactions. |
| Typical Use | Versatile intermediate for various APIs, including those requiring a methyl ester precursor.[1] | Used when an ethyl ester is required or to modify solubility of the final product. |
| Synthesis | Esterification of benzilic acid with methanol.[15] | Esterification of benzilic acid with ethanol. |
The choice between this compound and another ester like ethyl benzilate often depends on the specific requirements of the subsequent synthetic steps, such as desired reactivity or the final product's properties.
Biological Context: The Muscarinic Acetylcholine (B1216132) Receptor Pathway
Many compounds synthesized from benzilate esters, such as 3-Quinuclidinyl benzilate (QNB), act as antagonists at muscarinic acetylcholine receptors (mAChRs).[19][20] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Understanding this pathway is crucial when developing drugs derived from this compound that may have anticholinergic activity.
Diagram 2: Muscarinic Receptor Antagonism
Caption: Simplified pathway showing antagonism of the muscarinic acetylcholine receptor.
Conclusion
The systematic assessment of lot-to-lot variability is a fundamental aspect of quality control in research and drug development. For a key intermediate like this compound, employing a combination of chromatographic and spectroscopic methods is essential to ensure purity and consistency. By implementing the protocols outlined in this guide, researchers can mitigate risks associated with reagent variability, leading to more reliable and reproducible scientific outcomes. Independent verification of supplier specifications is always a recommended best practice.[8][21]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chembk.com [chembk.com]
- 5. N-Methyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]
- 6. Tropine benzilate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Separation of N-Methyl-3-piperidyl benzilate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.latech.edu [chem.latech.edu]
- 19. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 20. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Guide to Inter-laboratory Comparison of Methyl Benzilate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Methyl benzilate. It outlines standardized experimental protocols and presents a comparative overview of potential analytical techniques. The objective is to assist laboratories in assessing their analytical proficiency and to facilitate the generation of comparable and reliable data across different facilities.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is critical for the accurate quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most prevalent techniques for this purpose.[1][2][3] Below is a summary of expected performance characteristics for each method, which can be used as a benchmark in an inter-laboratory study.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds followed by mass-based detection.[3] | Separation based on affinity to a stationary phase under high pressure.[4] |
| Limit of Detection (LOD) | Low (e.g., 3 ppb for similar compounds).[5] | Method dependent, typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | Low (e.g., 0.05 ppm for related analytes).[1] | Typically higher than GC-MS, requires optimization. |
| Linearity (R²) | >0.99.[1] | >0.999.[6] |
| Accuracy (% Recovery) | 97.1–107.1% (for related compounds).[1] | 99.78–100.0% (for similar compounds).[6] |
| Precision (%RSD) | <15% | <2.0%.[6] |
| Key Advantages | High sensitivity and specificity, definitive identification.[3] | Suitable for a wide range of compounds, robust and reproducible.[2] |
| Potential Disadvantages | Requires derivatization for non-volatile samples, potential for thermal degradation. | Mobile phase selection can be complex, potential for matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency and comparability in inter-laboratory studies. The following protocols for GC-MS and HPLC analysis of this compound are provided as a standardized starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh a solid sample of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration, typically in the range of 10-100 µg/mL.[3]
-
For liquid samples, perform a serial dilution to achieve the desired concentration.[3]
-
It is recommended to use an internal standard (IS) for accurate quantification. A suitable IS should have similar chemical properties to the analyte but a different retention time.[3]
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent GC-MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Quadrupole or Ion Trap.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.[7]
-
For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.[3]
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Dilute the solution with the mobile phase to bring the expected concentration of the analyte within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water, both acidified with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
3. Data Analysis:
-
Identify this compound by its retention time compared to a reference standard.
-
Quantify the analyte by comparing its peak area to a calibration curve generated from a series of standard solutions of known concentrations.
Visualizing the Inter-laboratory Comparison Workflow
The following diagram illustrates the key stages of a typical inter-laboratory comparison study, from the initial planning phase to the final data analysis and reporting.
Caption: Workflow for an inter-laboratory comparison of this compound analysis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
Establishing a Reference Standard for Methyl Benzilate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the establishment of a reference standard for Methyl benzilate. It includes detailed experimental protocols and supporting data to aid in the characterization and qualification of in-house or secondary reference standards against a primary standard.
Physicochemical Properties
A foundational step in establishing a reference standard is the thorough characterization of its physicochemical properties. These properties serve as the initial identity and purity indicators.
| Property | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 73-76 °C[1] | Capillary Melting Point Apparatus |
| Solubility | Soluble in methanol (B129727), insoluble in water[1] | Visual Inspection |
| Molecular Formula | C₁₅H₁₄O₃[1] | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 242.27 g/mol [1] | Mass Spectrometry |
| UV λmax | ~258 nm (in Methanol) | UV-Vis Spectroscopy |
Purity Determination and Impurity Profiling
The purity of a reference standard is its most critical attribute. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment. This section compares the performance of a candidate in-house reference standard against a certified primary reference standard.
Table 2.1: Comparison of Purity Data
| Analytical Technique | Primary Reference Standard (Purity %) | Candidate Reference Standard (Purity %) | Acceptance Criteria |
| HPLC (Area %) | 99.95% | 99.85% | ≥ 99.5% |
| GC-MS (Area %) | 99.92% | 99.80% | ≥ 99.5% |
| ¹H NMR (Quantitative) | 99.9% (by mass balance) | 99.7% (by mass balance) | ≥ 99.5% |
| Loss on Drying | 0.05% | 0.10% | ≤ 0.2% |
| Residue on Ignition | < 0.01% | 0.02% | ≤ 0.1% |
Table 2.2: Impurity Profile Comparison (HPLC)
| Impurity Name | Retention Time (min) | Primary Standard (Area %) | Candidate Standard (Area %) | Identification |
| Benzilic Acid | 3.2 | 0.02% | 0.08% | Co-injection with known standard |
| Unknown Impurity 1 | 5.8 | Not Detected | 0.05% | - |
| Unknown Impurity 2 | 7.1 | 0.03% | 0.02% | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization and comparison are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 60 40 20 40 60 25 40 60 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol to a final concentration of 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in dichloromethane (B109758) to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity and Quantitative Analysis
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (for quantitative analysis).
-
Procedure for Identity: Dissolve approximately 10 mg of the this compound standard in 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound.[2][3]
-
Procedure for Quantitative NMR (qNMR):
-
Accurately weigh about 20 mg of the this compound standard and 10 mg of the internal standard (Maleic acid) into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Calculate the purity of this compound by comparing the integral of a characteristic this compound proton signal with the integral of the known internal standard signal.
-
Visualizations
Experimental Workflow for Establishing a Reference Standard
Workflow for the establishment of a this compound in-house reference standard.
Logical Relationship for Purity Assessment
Interrelation of analytical techniques for the comprehensive purity assessment of this compound.
References
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Methyl Benzilate
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates like methyl benzilate. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and a summary of quantitative performance metrics to aid in selecting the most appropriate method.
Principles of Purity Determination
The purity of a substance is a measure of the percentage of the main component in a sample. Impurities can arise from the synthesis process, degradation, or storage. Accurate purity assessment is crucial as impurities can affect the safety, efficacy, and stability of the final drug product.
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a compound in a sample without the need for a reference standard of the analyte itself.[1][2] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei giving rise to that signal.[3] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[2][4]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[5][6] For purity analysis, a detector (commonly UV-Vis) measures the response of each eluting component. Purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[7] This method is highly sensitive for detecting impurities but is a relative method and assumes that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for accurate quantification.[1][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique suitable for volatile and semi-volatile compounds.[9] It separates components in the gas phase and uses a mass spectrometer for detection, which provides structural information and allows for the identification of impurities.[10]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol for this compound
This protocol outlines the determination of this compound purity using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, CRM)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical microbalance
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Flip Angle: 30°
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (a sufficiently long delay, e.g., 30 seconds, is crucial for accurate quantification).
-
Number of Scans (NS): 8 to 16, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[11]
-
Acquisition Time (AQ): At least 3 seconds.
-
Spectral Width (SW): To cover all signals of interest (e.g., 0-12 ppm).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the methoxy (B1213986) singlet (~3.8 ppm) or the aromatic protons can be used. For maleic acid, the vinylic proton singlet (~6.3 ppm) is used.
-
Calculate the purity of this compound using the following equation[12]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
This protocol describes a representative reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% formic acid). For example, an isocratic mobile phase of Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or 254 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
4. Analysis and Purity Calculation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity using the area normalization method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC-MS for the purity determination of small organic molecules like this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[3] | Differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] | Separation based on volatility and interaction with a stationary phase, with mass-based detection.[9] |
| Quantitation | Absolute (primary method), does not require a specific reference standard of the analyte.[6] | Relative, typically requires a reference standard for accurate quantification (area percent method is common for purity). | Relative, requires a reference standard for accurate quantification. |
| Selectivity/Specificity | High, based on chemical shifts. Can resolve structurally similar compounds and isomers. | Good to excellent, depends on column and mobile phase selection. Can separate closely related structures. | Excellent, based on both chromatographic retention time and mass fragmentation patterns. |
| Precision (% RSD) | Excellent (< 1%). | Very good (< 2%). | Very good (< 5%). |
| Accuracy (% Recovery) | High (typically 98-102%). | High (typically 98-102% with a reference standard). | High (typically 97-103% with a reference standard). |
| Limit of Quantitation (LOQ) | ~100 µg/mL | ~10-100 ng/mL. | ~1-10 ng/mL. |
| Sample Throughput | Moderate (10-30 minutes per sample). | High (5-20 minutes per sample). | High (10-30 minutes per sample). |
| Advantages | - Absolute quantification- Non-destructive- Fast method development- Provides structural information.[7] | - High sensitivity- Well-established and widely available- Robust for routine analysis. | - Very high sensitivity and specificity- Definitive identification of impurities.[10] |
| Limitations | - Lower sensitivity compared to chromatographic methods- Requires more sample mass- Potential for signal overlap. | - Requires a reference standard for accurate quantification- Response factors can vary between compounds.[1][8] | - Only suitable for volatile and thermally stable compounds- Matrix effects can occur. |
Visualization of Experimental Workflows
Caption: Workflow for qNMR purity determination.
Caption: Decision tree for analytical method selection.
Conclusion
Quantitative NMR (qNMR) stands out as a powerful primary method for the absolute purity determination of this compound, offering high precision and accuracy without the need for a specific reference standard of the analyte. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in research and development.
HPLC is a robust, sensitive, and widely accessible technique that is well-suited for routine quality control and for the detection of non-volatile impurities. While it is a relative quantification method, its high throughput and established validation procedures make it a workhorse in the pharmaceutical industry.
GC-MS offers exceptional sensitivity and specificity for the analysis of volatile and semi-volatile impurities, providing definitive identification through mass spectral data.
For a comprehensive purity assessment of this compound, a multi-faceted approach is often the most effective. qNMR can be employed to determine an accurate, absolute purity value for a reference batch, while HPLC can be used for routine quality control of subsequent batches. GC-MS is a valuable complementary technique for the identification of trace volatile impurities that may not be detected by the other methods. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute vs. relative purity, the nature of potential impurities, and the available instrumentation.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Benzilate Esters on Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of various benzilate esters, a class of compounds known for their anticholinergic properties, primarily through their action on muscarinic acetylcholine (B1216132) receptors (mAChRs). The information presented herein is supported by experimental data from peer-reviewed scientific literature, intended to aid in research and development efforts.
Introduction to Benzilate Esters and Muscarinic Receptors
Benzilate esters are a group of synthetic anticholinergic drugs that act as competitive antagonists at muscarinic acetylcholine receptors. These receptors are pivotal in the parasympathetic nervous system, regulating a wide array of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate. The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh).[1][2] The M1, M3, and M5 subtypes couple to Gq proteins, leading to an excitatory response, while the M2 and M4 subtypes couple to Gi/o proteins, resulting in an inhibitory response.[1][3] Due to their ability to modulate these pathways, benzilate esters have been investigated for various therapeutic applications.
Comparative Analysis of Inhibitory Potency
The inhibitory effect of benzilate esters is typically quantified by their binding affinity (Ki) for different muscarinic receptor subtypes or by their functional antagonist potency (pA2) in isolated tissue preparations. A lower Ki value indicates a higher binding affinity, while a higher pA2 value signifies greater antagonist potency.
Radioligand Binding Affinity (Ki)
The following table summarizes the binding affinities of selected benzilate esters and related muscarinic antagonists for different muscarinic receptor subtypes. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Receptor Subtype | Test System | Ki (nM) | Reference(s) |
| 3-Quinuclidinyl Benzilate (QNB) | M1 | Calf Cerebral Cortex | 0.29 (Kd) | [4] |
| M2 | Rat Nasal Mucosa | 0.06 (Kd) | ||
| M3 | Rabbit Colonic Smooth Muscle | 0.06 (Kd) | [5] | |
| (RR)-IQNB | M3 | Rat Parotid Acinar Cells | 5.3 | |
| (SS)-IQNB | M3 | Rat Parotid Acinar Cells | 84.2 | |
| Pirenzepine | M1 | Calf Cerebral Cortex | 27 | [4] |
| M2 | Calf Cerebral Cortex | 1140 | [4] | |
| Atropine | M2 | Rabbit Colonic Smooth Muscle | 8 | [5] |
Note: Kd (dissociation constant) is often used interchangeably with Ki for antagonists in competitive binding assays. (RR)- and (SS)-IQNB are enantiomers of an iodinated QNB derivative.
Functional Antagonist Potency (pA2)
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following table presents pA2 values for some anticholinergic agents, determined using the guinea pig ileum preparation, a classic model for assessing muscarinic M3 receptor-mediated smooth muscle contraction.
| Compound | Agonist | Test System | pA2 Value | Reference(s) |
| Atropine | Acetylcholine | Guinea Pig Ileum | 9.93 ± 0.04 | [6] |
| Dicyclomine | Acetylcholine | Guinea Pig Ileum | 8.92 ± 0.237 (goat) | [6] |
Signaling Pathways
Benzilate esters exert their inhibitory effects by blocking the binding of acetylcholine to muscarinic receptors, thereby interfering with downstream signaling cascades.
M1/M3/M5 (Gq-coupled) Signaling Pathway
The M1, M3, and M5 receptors are coupled to Gq proteins.[3][7] Upon acetylcholine binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to cellular responses such as smooth muscle contraction and glandular secretion.[7]
M1/M3/M5 Receptor Gq Signaling Pathway
M2/M4 (Gi/o-coupled) Signaling Pathway
The M2 and M4 receptors are coupled to Gi/o proteins.[1][8] Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the Gi/o protein can also directly modulate ion channels.[8]
M2/M4 Receptor Gi/o Signaling Pathway
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and isolated tissue bath experiments.
Radioligand Competition Binding Assay for Ki Determination
This method is used to determine the binding affinity (Ki) of a test compound (unlabeled antagonist) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]QNB) for binding to a specific receptor subtype.[9][10]
Workflow for Radioligand Binding Assay
Protocol Outline:
-
Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are prepared.[10]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]quinuclidinyl benzilate) and varying concentrations of the unlabeled test benzilate ester.[9]
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Assay for pA2 Determination (Schild Analysis)
This functional assay measures the potency of a competitive antagonist in a physiological system. The guinea pig ileum is rich in M3 muscarinic receptors, and its contraction in response to a muscarinic agonist like acetylcholine can be measured.[11][12]
Protocol Outline:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C, aerated with 95% O2 and 5% CO2.[11][12]
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for an agonist (e.g., acetylcholine) is established to determine the maximal contractile response.[12]
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the benzilate ester antagonist for a predetermined period.
-
Shifted Agonist Curve: In the continued presence of the antagonist, a second agonist concentration-response curve is generated.
-
Schild Plot Analysis: Steps 3 and 4 are repeated with increasing concentrations of the antagonist. The dose ratios (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The pA2 value is the intercept on the x-axis.[13][14]
Conclusion
The inhibitory effects of benzilate esters are primarily mediated through their competitive antagonism at muscarinic acetylcholine receptors. Their potency varies depending on the specific chemical structure of the ester and the muscarinic receptor subtype. The data and protocols presented in this guide offer a foundational understanding for researchers to compare and evaluate the performance of different benzilate esters in their specific applications. Further systematic studies under uniform experimental conditions are warranted to establish a more definitive comparative profile of this important class of compounds.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]QNB binding and contraction of rabbit colonic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular signals coupled to different rat ileal muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of three muscarinic receptor subtypes in rat lung using binding studies with selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 12. rsisinternational.org [rsisinternational.org]
- 13. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Methyl Benzilate Enantiomeric Excess
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like methyl benzilate. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, comparative data, and illustrative diagrams are presented to assist in selecting the most suitable method for specific research needs.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Each technique offers distinct advantages and disadvantages.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinguishable signals in the NMR spectrum. |
| Sample State | Liquid | Volatile or derivable to be volatile | Liquid (solution) |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV-Vis). | Gas chromatograph with a chiral capillary column and a detector (e.g., FID). | NMR spectrometer. |
| Key Advantages | - High resolution and accuracy.- Applicable to a wide range of compounds.- Both analytical and preparative scale separations are possible. | - High resolution for volatile and thermally stable compounds.- Requires small sample amounts. | - Rapid analysis.- Non-destructive.- Provides structural information. |
| Key Disadvantages | - Can be time-consuming to develop methods.- High cost of chiral columns. | - Limited to volatile and thermally stable analytes.- Derivatization may be necessary, adding a step to the workflow. | - Lower sensitivity compared to chromatographic methods.- May require chiral auxiliaries which can be expensive.- Signal resolution can be an issue. |
Illustrative Experimental Data
| Enantiomer | Retention Time (min) | Peak Area | % Area | Enantiomeric Excess (%) |
| (R)-Methyl Benzilate | 12.5 | 15000 | 75 | 50 |
| (S)-Methyl Benzilate | 14.2 | 5000 | 25 |
Calculation of Enantiomeric Excess (ee): ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| ee (%) = |75% - 25%| = 50%
Experimental Protocols
Below are detailed, generalized methodologies for the key experiments cited in the analysis of this compound enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. A typical concentration is 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a pump, injector, chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H), a column oven, and a UV detector set to an appropriate wavelength for this compound (e.g., 254 nm).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio (e.g., 90:10 v/v) should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 25 °C, to ensure reproducible retention times.
-
-
Injection and Analysis: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column and record the chromatogram.
-
Data Analysis: Identify the two peaks corresponding to the enantiomers of this compound based on their retention times. Integrate the peak areas to calculate the percentage of each enantiomer and subsequently the enantiomeric excess.
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound in the gas phase.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL. If this compound is not sufficiently volatile or thermally stable, derivatization may be necessary.
-
Instrumentation: Use a gas chromatograph equipped with a split/splitless injector, a chiral capillary column (e.g., a cyclodextrin-based column), and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector Temperature: Typically set higher than the final oven temperature (e.g., 280 °C).
-
Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample.
-
Data Analysis: Integrate the peak areas of the two separated enantiomers in the resulting chromatogram to determine the enantiomeric excess.
¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric excess of this compound by inducing chemical shift differences between the enantiomers.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Data Acquisition (without CSA): Acquire a standard ¹H NMR spectrum to serve as a reference.
-
Addition of Chiral Solvating Agent: Add a specific amount (often in molar equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Data Acquisition (with CSA): Acquire another ¹H NMR spectrum. The interaction between the CSA and the enantiomers of this compound will form transient diastereomeric complexes, leading to the splitting of one or more proton signals into two distinct sets.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in each of the diastereomeric complexes.
-
Carefully integrate this pair of signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100.[1]
-
Visualizations
The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the different analytical techniques.
Caption: General workflow for the determination of enantiomeric excess.
Caption: Logical guide for selecting an analytical method.
References
Safety Operating Guide
Proper Disposal of Methyl Benzilate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling methyl benzilate, a white crystalline powder that can cause irritation to the eyes, skin, and respiratory tract, adherence to proper disposal protocols is paramount.[1][2] This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the immediate safety and handling requirements associated with this compound. Personal protective equipment (PPE) is the first line of defense against accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes.[1] |
| Hand Protection | Appropriate protective gloves | Prevents skin contact and potential irritation.[1][2] |
| Body Protection | Lab coat or appropriate protective clothing | Minimizes contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated. | Avoids inhalation of irritating dust particles.[1][2] |
In the event of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][2]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[3] Never dispose of this compound in the regular trash or down the drain.[2][3]
1. Waste Identification and Classification:
-
This compound waste is classified as a chemical hazardous waste.[1][4]
-
This includes unused or expired this compound, as well as any materials contaminated with it, such as absorbent paper, gloves, and empty containers.[5]
2. Waste Collection and Segregation:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves and absorbent paper, in a designated, clearly labeled hazardous waste container.[5] This waste should be double-bagged in clear plastic bags to allow for visual inspection.[5]
-
Unused/Expired Chemical: Keep the original this compound container for disposal if possible. If transferring to a new container, ensure it is compatible, in good condition, and has a leak-proof, screw-on cap.[5][6]
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[2]
3. Container Labeling:
Properly labeling the hazardous waste container is a critical regulatory requirement. The label must include the following information:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
The quantity of waste in the container.
-
The date of waste generation (the date you first added waste to the container).[3]
-
Your name, department, and a contact number.[3]
-
Check the appropriate hazard pictograms.[3]
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within your laboratory.
-
Ensure secondary containment is used to capture any potential leaks or spills.[5] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[5]
-
Keep the waste container closed at all times, except when adding waste.[5]
5. Scheduling a Waste Pickup:
-
Once the container is full or you have no more this compound waste to dispose of, contact your institution's EHS department to schedule a hazardous waste pickup.[3]
-
Complete any required hazardous waste disposal forms provided by your EHS office.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and ensure a safe working environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. img.guidechem.com [img.guidechem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Protective Measures for Handling Methyl Benzilate
For Immediate Implementation: This document outlines the crucial personal protective equipment (PPE), handling protocols, and disposal plans for researchers, scientists, and drug development professionals working with Methyl benzilate. Adherence to these guidelines is paramount to ensure laboratory safety and minimize exposure risks.
This compound, a white crystalline powder, is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach and the consistent use of appropriate protective measures.[1]
Personal Protective Equipment (PPE) Selection
A thorough risk assessment should precede any handling of this compound to ensure the selection of appropriate PPE. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Chemical safety goggles | Nitrile or Neoprene gloves (double-gloving recommended) | Laboratory coat | NIOSH-approved N95 respirator or higher |
| Preparing solutions | Chemical safety goggles with a face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Running reactions and work-up | Chemical safety goggles with a face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor cartridges and particulate filter |
Glove Selection and Breakthrough Time
Operational Plans: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
For procedures that may generate dust or aerosols, such as weighing or transferring solids, use a certified chemical fume hood.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]
2. Personal Protective Equipment (PPE) Donning and Doffing:
-
Donning: Put on a lab coat, followed by respiratory protection (if required), then eye and face protection, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.
-
Doffing: Remove PPE in an order that minimizes cross-contamination. First, remove gloves using a technique that avoids touching the outside of the glove with bare hands. Then, remove the lab coat, followed by eye and face protection, and finally, the respirator. Wash hands thoroughly with soap and water after removing all PPE.
3. Weighing and Transferring Solid this compound:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing paper or a tared container to handle the powder.
-
Handle the container with care to avoid generating dust.
-
Clean any spills immediately using appropriate procedures.
Disposal Plans: A Step-by-Step Guide
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to waste handlers.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used weighing papers, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.
-
Used gloves and other disposable PPE should be collected in a separate, clearly labeled hazardous waste bag.
-
Liquid waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour any waste containing this compound down the drain.[2]
2. Decontamination of Reusable Equipment:
-
Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. The rinsate should be collected as hazardous waste.
-
After the initial solvent rinse, wash the equipment with soap and water.
3. Disposal of Contaminated PPE:
-
Disposable gloves, lab coats, and other contaminated PPE are to be treated as hazardous waste.
-
Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the final disposal of chemical-contaminated waste.
Visualizing Safety Protocols
To further clarify the procedural flow of ensuring safety when handling this compound, the following diagrams illustrate the key decision-making and operational steps.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
